molecular formula C9H7NO4 B3023331 4-Nitrocinnamic acid CAS No. 882-06-4

4-Nitrocinnamic acid

Cat. No.: B3023331
CAS No.: 882-06-4
M. Wt: 193.16 g/mol
InChI Key: XMMRNCHTDONGRJ-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrocinnamic acid is a derivative of cinnamic acid, featuring a nitro group at the para position of the phenyl ring. This compound is provided for research purposes and is not intended for diagnostic or therapeutic uses. Recent pharmacological investigations have identified this compound as a potent xanthine oxidase (XO) inhibitor, with studies reporting an IC50 value of 23.02 ± 0.12 μmol/L . The mechanism of action involves a reversible and noncompetitive inhibition of xanthine oxidase. The nitro group at the 4-position is essential for this enhanced inhibitory activity . The compound forms a stable complex with the enzyme through spontaneous binding, driven primarily by hydrogen bonds and van der Waals forces, as confirmed by kinetic analysis and molecular docking simulations . These interactions position the molecule at the bottom outside the enzyme's catalytic center . In vivo studies have confirmed that this inhibitory activity leads to a significant reduction of serum uric acid levels in hyperuricemic mice, highlighting its research value in metabolic studies . The compound has a molar mass of 193.16 g/mol and its structure is confirmed by an evaluated infrared reference spectrum . This compound is offered with quality documentation, including material safety data sheets (SDS) and certificates of analysis, to ensure reliability for your research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMRNCHTDONGRJ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060710, DTXSID301043547
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(4-nitrophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name p-Nitrocinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21504
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

882-06-4, 619-89-6
Record name trans-4-Nitrocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-p-Nitrocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrocinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(4-nitrophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-p-nitrocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid, a derivative of cinnamic acid, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its versatile structure, featuring a carboxylic acid, an alkene, and a nitro group, allows for a wide range of chemical modifications. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It details the most common and efficient synthetic routes, the Knoevenagel condensation and the Perkin reaction, and provides comprehensive protocols for each. Furthermore, this guide outlines the analytical techniques used for its characterization, including spectroscopic and thermal methods, and presents the corresponding data in a clear and structured format. The inclusion of detailed experimental workflows and reaction pathway diagrams aims to provide researchers with the practical knowledge required for the successful synthesis and analysis of this important chemical compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two well-established named reactions: the Knoevenagel condensation and the Perkin reaction. Both methods involve the condensation of 4-nitrobenzaldehyde with a suitable active methylene compound or an acid anhydride.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated to form a new carbon-carbon double bond. For the synthesis of this compound, 4-nitrobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as pyridine and piperidine.

Experimental Protocol: Knoevenagel Condensation

  • Materials:

    • 4-Nitrobenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Cold water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 0.015 mol of 4-nitrobenzaldehyde and 0.02 mol of malonic acid in 5 mL of pyridine.[1]

    • To this solution, add 0.15 mL of piperidine.[1]

    • Heat the reaction mixture to reflux at 70°C for 5 hours.[1]

    • After cooling the mixture, add 5 mL of concentrated HCl and 40 mL of cold water.[1]

    • The solid product will precipitate out of the solution.

    • Collect the solid by suction filtration and wash it with cold water.[1]

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Perkin Reaction

The Perkin reaction is an organic reaction that yields an α,β-unsaturated aromatic acid. It involves the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid. For the synthesis of this compound, 4-nitrobenzaldehyde is reacted with acetic anhydride and an alkali acetate salt.

Experimental Protocol: Perkin Reaction

  • Materials:

    • 4-Nitrobenzaldehyde

    • Acetic anhydride

    • Anhydrous sodium acetate

    • Saturated sodium bicarbonate solution

    • Concentrated Hydrochloric Acid (HCl)

    • Distilled water

    • Ethanol

  • Procedure:

    • In an Erlenmeyer flask, combine 0.05 mole of 4-nitrobenzaldehyde, 0.073 mole of acetic anhydride, and 0.03 mole of anhydrous sodium acetate.

    • Heat the mixture in a sonicator for 60 minutes at 70°C.

    • After the reaction is complete, add 25 mL of distilled water to the reaction mixture in a round-bottom flask.

    • Add saturated sodium bicarbonate solution until the pH is basic.

    • Distill the mixture to remove any unreacted benzaldehyde.

    • Cool the residue and filter it using a vacuum pump.

    • Acidify the filtrate by slowly adding concentrated hydrochloric acid with stirring.

    • Cool the mixture to allow the this compound to precipitate.

    • Filter the solid product with a vacuum pump and rinse with distilled water.

    • Recrystallize the product from a 3:1 mixture of distilled water and ethanol.

Characterization of this compound

The synthesized this compound is characterized using various analytical techniques to confirm its identity, purity, and structural properties. These include spectroscopic methods and thermal analysis.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (DMSO-d₆) Chemical Shift (δ) ppm Multiplicity Assignment
Proton 8.25dAr-H
7.95dAr-H
7.80d=CH-Ar
6.70d-CH=
12.7 (broad s)s-COOH
¹³C NMR (DMSO-d₆) Chemical Shift (δ) ppm Assignment
Carbon 167.0C=O
147.9Ar-C-NO₂
141.3Ar-C
140.7=CH-Ar
129.3Ar-CH
123.9-CH=
123.6Ar-CH

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Vibrational Mode Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3100 - 2500 (broad)
C-H stretch (aromatic)3080
C=O stretch (carboxylic acid)1695
C=C stretch (alkene)1640
C=C stretch (aromatic)1600, 1425
N-O stretch (nitro group)1515 (asymmetric), 1345 (symmetric)
C-H bend (trans-alkene)980

2.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The λmax is the wavelength at which the maximum absorption of light occurs.

Parameter Value
λmax 310 nm
Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition of this compound.

Parameter Value
Decomposition Onset ~290 °C
Major Mass Loss 290 - 400 °C

2.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and enthalpy of fusion of this compound.

Parameter Value
Melting Point (Tₘ) ~286 °C
Enthalpy of Fusion (ΔHբ) Data not readily available in the searched literature.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Nitrobenzaldehyde + Active Methylene Compound Reaction Knoevenagel or Perkin Reaction Reactants->Reaction Base Catalyst, Heat Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Ethanol/Water Pure_Product Pure this compound Recrystallization->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR IR FTIR Spectroscopy Pure_Product->IR UV_Vis UV-Vis Spectroscopy Pure_Product->UV_Vis Thermal Thermal Analysis (TGA/DSC) Pure_Product->Thermal

Caption: General workflow for the synthesis and characterization of this compound.

Perkin Reaction Pathway

Perkin_Reaction cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Aldehyde 4-Nitrobenzaldehyde Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition Anhydride Acetic Anhydride Enolate Enolate Formation Anhydride->Enolate Base Base Acetate Enolate->Aldol_Addition Intermediate Tetrahedral Intermediate Aldol_Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration - H₂O Product This compound Dehydration->Product

Caption: Perkin reaction pathway for the synthesis of this compound.

Knoevenagel Condensation Pathway

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Aldehyde 4-Nitrobenzaldehyde Nucleophilic_Addition Nucleophilic Addition Aldehyde->Nucleophilic_Addition Malonic_Acid Malonic Acid Carbanion Carbanion Formation Malonic_Acid->Carbanion Base Base Piperidine/Pyridine Carbanion->Nucleophilic_Addition Intermediate Aldol Adduct Nucleophilic_Addition->Intermediate Dehydration_Decarboxylation Dehydration & Decarboxylation Intermediate->Dehydration_Decarboxylation - H₂O, - CO₂ Product This compound Dehydration_Decarboxylation->Product

References

4-Nitrocinnamic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 4-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in research and development, particularly in the pharmaceutical and chemical industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and notable biological activities, presenting the information in a structured format for ease of reference and use in a laboratory setting.

Chemical Identity and Properties

This compound, also known as p-nitrocinnamic acid, is a derivative of cinnamic acid distinguished by a nitro group at the para-position of the phenyl ring.[1][2] This substitution significantly influences its chemical and biological characteristics.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueReference
CAS Number 619-89-6[1][2][3]
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
IUPAC Name (2E)-3-(4-nitrophenyl)prop-2-enoic acid
Synonyms p-Nitrocinnamic acid, 3-(4-Nitrophenyl)acrylic acid

Table 2: Physicochemical Data

PropertyValueReference
Appearance Yellow crystalline solid/powder
Melting Point 288-291 °C
Solubility Sparingly soluble in water
InChI Key XMMRNCHTDONGRJ-ZZXKWVIFSA-N

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established organic reactions. Below are detailed protocols for two common methods: the Knoevenagel Condensation and the Perkin Reaction.

Knoevenagel Condensation Method

This method involves the reaction of p-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.

Materials:

  • p-Nitrobenzaldehyde (0.01 mol, 1.51 g)

  • Malonic acid (0.01 mol, 1.04 g)

  • Absolute ethanol (30 mL)

  • Pyridine (approx. 3 mL)

  • Concentrated Hydrochloric Acid

  • Distilled water

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Suction filtration apparatus

  • Beakers

Procedure:

  • Combine p-nitrobenzaldehyde and an equimolar amount of malonic acid in a 50 mL round-bottom flask.

  • Add 30 mL of absolute ethanol as a solvent.

  • Stir the mixture and heat to reflux at 85°C until all solids dissolve.

  • Add approximately 3 mL of pyridine to the reaction mixture.

  • Continue stirring at reflux for about 8 hours, during which a light yellow solid will precipitate.

  • Cool the mixture to room temperature.

  • Collect the crude product by suction filtration.

  • To purify, dissolve the crude product in a dilute sodium hydroxide solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3 to precipitate the purified this compound.

  • Collect the purified crystals by suction filtration, wash with cold distilled water, and dry. Recrystallization from ethanol can be performed for higher purity.

Perkin Reaction Method

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids like this compound through the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt.

Materials:

  • 4-Nitrobenzaldehyde

  • Acetic anhydride

  • Sodium acetate (freshly fused)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine 4-nitrobenzaldehyde, acetic anhydride, and freshly fused sodium acetate.

  • The mixture is heated under reflux for several hours (typically 5-10 hours) at a high temperature (around 180°C).

  • After the reaction is complete, the mixture is cooled and poured into water to hydrolyze the excess acetic anhydride.

  • The precipitated crude this compound is then collected by filtration.

  • Purification is achieved by dissolving the crude product in a sodium carbonate solution, followed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to re-precipitate the purified acid.

  • The final product is collected by filtration, washed with water, and dried.

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification p_nitrobenzaldehyde 4-Nitrobenzaldehyde heating Heat under Reflux (180°C, 5-10h) p_nitrobenzaldehyde->heating acetic_anhydride Acetic Anhydride acetic_anhydride->heating sodium_acetate Sodium Acetate sodium_acetate->heating hydrolysis Hydrolysis (add water) heating->hydrolysis filtration1 Filtration hydrolysis->filtration1 dissolution Dissolve in Na2CO3 solution filtration1->dissolution Crude Product filtration2 Filtration dissolution->filtration2 acidification Acidification (add HCl) filtration2->acidification filtration3 Final Filtration acidification->filtration3 drying Drying filtration3->drying product Purified This compound drying->product

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Applications in Drug Development and Biological Systems

This compound and its derivatives have garnered attention for their diverse pharmacological activities.

Table 3: Reported Biological Activities of this compound and Derivatives

ActivityDescriptionReference
Xanthine Oxidase Inhibition This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This suggests its potential for development as a therapeutic agent for hyperuricemia and gout.
Antimicrobial Activity Cinnamic acid derivatives, including the 4-nitro substituted compound, have demonstrated antimicrobial properties. They can inhibit the growth of various bacteria and fungi. Some derivatives have been shown to interfere with quorum sensing in bacteria, a key process in biofilm formation and virulence.
Antioxidant Properties The chemical structure of cinnamic acid derivatives allows them to act as antioxidants by scavenging free radicals. This property is beneficial in combating oxidative stress-related diseases.
Urease Inhibition Metal complexes synthesized from this compound have shown significant inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.
Anticancer Potential Cinnamic acid and its derivatives have been investigated for their anticancer effects, showing activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation.
Involvement in Cellular Signaling Pathways

While direct studies on this compound are emerging, the broader class of cinnamic acid derivatives is known to modulate key cellular signaling pathways. This provides a logical framework for investigating the specific mechanisms of the 4-nitro derivative.

Cinnamic acid derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway . This pathway is a central regulator of inflammation and immune responses. By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Cinnamic Acid Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines IKK IKK Complex LPS->IKK Cinnamic_Acid This compound (and derivatives) Cinnamic_Acid->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a compound of considerable interest due to its accessible synthesis and a wide spectrum of biological activities. The detailed protocols and compiled data in this guide are intended to support further research and development efforts. Its potential as a scaffold for novel therapeutics, particularly in the areas of anti-inflammatory and anti-hyperuricemic agents, warrants continued investigation. The provided experimental and conceptual frameworks serve as a valuable resource for scientists and professionals in the field.

References

Spectroscopic Analysis of 4-Nitrocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Nitrocinnamic acid, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, including comprehensive data tables and the experimental protocols utilized for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented here was obtained for trans-4-Nitrocinnamic acid.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) identifies the hydrogen atoms within a molecule, offering insights into their chemical environment and proximity to other atoms. The spectrum for this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.40 - 8.18Multiplet-2HAr-H (ortho to NO₂)
8.09 - 7.90Multiplet-2HAr-H (meta to NO₂)
7.68Doublet15.91Hα-CH=CH -Ar
6.73Doublet16.21HHOOC-CH =CH
Table 1: ¹H NMR Spectroscopic Data for this compound.[1]
¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. The spectrum for this compound was recorded in DMSO-d₆.

Chemical Shift (δ) ppmAssignment
167.03C =O (Carboxylic Acid)
147.96Ar-C -NO₂
141.34α-C H=CH-Ar
140.75Ar-C (ipso)
129.29Ar-C H (meta to NO₂)
123.93Ar-C H (ortho to NO₂)
123.61HOOC-C H=CH
Table 2: ¹³C NMR Spectroscopic Data for this compound.[1]
NMR Experimental Protocol

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.[2] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[3] The solid may be first dissolved in a small vial before being transferred to the NMR tube to ensure complete dissolution.[2]

Instrumentation and Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 400 MHz instrument. For ¹H NMR, the spectrometer operates at the respective frequency (e.g., 300 MHz), and for ¹³C NMR, it operates at a corresponding lower frequency (e.g., 75 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. A reference standard, such as tetramethylsilane (TMS), may be used to calibrate the chemical shift scale to 0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of solid this compound can be obtained using techniques such as a Potassium Bromide (KBr) pellet or a Nujol mull.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 2500O-H Stretch (broad)Carboxylic Acid
~1700 - 1680C=O StretchCarboxylic Acid (conjugated)
~1640C=C StretchAlkene
~1600, ~1475C=C StretchAromatic Ring
~1520N-O Asymmetric StretchNitro Group
~1345N-O Symmetric StretchNitro Group
~980=C-H Bend (out-of-plane)trans-Alkene
Table 3: Key IR Absorption Bands for this compound.
IR Experimental Protocol

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • The homogenous mixture is then transferred to a pellet press.

  • A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.

  • The pellet is placed in a sample holder in the IR spectrometer for analysis.

Sample Preparation (Nujol Mull Method):

  • A small amount (5-10 mg) of finely ground this compound is placed on a salt plate (e.g., KBr or NaCl).

  • A drop of Nujol (mineral oil) is added, and the mixture is ground together to create a uniform paste, or mull.

  • The mull is then spread as a thin film between two salt plates.

  • The "sandwich" is mounted in the spectrometer for analysis. Note that the Nujol itself has characteristic C-H absorption bands that will appear in the spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid sample like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Start: Solid Sample (this compound) prep_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->prep_nmr prep_ir_kbr Grind with KBr & Press into Pellet start->prep_ir_kbr prep_ir_nujol Grind with Nujol to form a Mull start->prep_ir_nujol nmr NMR Spectrometer (¹H and ¹³C) prep_nmr->nmr ir FTIR Spectrometer prep_ir_kbr->ir prep_ir_nujol->ir process_nmr Process NMR Data (FT, Phasing, Baseline Correction) nmr->process_nmr process_ir Process IR Spectrum ir->process_ir interpret_nmr Assign Peaks & Determine Structure process_nmr->interpret_nmr interpret_ir Identify Functional Groups process_ir->interpret_ir end Final Report: Spectroscopic Data & Structural Confirmation interpret_nmr->end interpret_ir->end

Workflow for Spectroscopic Analysis.

References

The Multifaceted Biological Activities of 4-Nitrocinnamic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid, a derivative of the naturally occurring trans-cinnamic acid, and its synthetic analogues have emerged as a versatile scaffold in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and, consequently, its biological activity. This technical guide provides an in-depth overview of the diverse pharmacological effects of this compound and its ester, amide, and hydrazone derivatives. It consolidates quantitative data on their anticancer, antimicrobial, and anti-inflammatory activities, details key experimental protocols for their evaluation, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.

Introduction

Cinnamic acid and its derivatives are widely distributed in the plant kingdom and have long been recognized for their therapeutic properties.[1] The synthetic modification of the cinnamic acid backbone has led to the development of numerous compounds with enhanced biological efficacy.[1] Among these, this compound stands out due to the profound impact of the para-substituted nitro group on its chemical reactivity and biological interactions. This guide explores the significant anticancer, antimicrobial, and anti-inflammatory potential of this compound and its key derivatives, providing a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to induce apoptosis and interfere with cellular signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for this compound and its derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundA-549 (Lung)> 25[2]
This compound amide derivative 1A-549 (Lung)10 - 18[2]
This compound amide derivative 2A-549 (Lung)10 - 18[2]
This compound amide derivative 3A-549 (Lung)> 25
Cinnamic acid amide derivative 4MCF-7 (Breast)3.26
Cinnamic acid amide derivative 4HL60 (Leukemia)8.09
Cinnamic acid amide derivative 4A549 (Lung)9.34
Phenyl amide cinnamateMCF-7 (Breast)-
p-Methoxy phenyl amide cinnamateMCF-7 (Breast)-
Octyl amide cinnamateMCF-7 (Breast)-

Note: The specific structures of the amide derivatives are detailed in the cited references.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a range of 1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound derivative incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The introduction of the nitro group often enhances the antimicrobial potency compared to the parent cinnamic acid.

Quantitative Antimicrobial Data

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Methyl 2-nitrocinnamateCandida albicans128
Isopropyl 2-nitrocinnamateCandida spp.513.52 µM
Perillyl 2-nitrocinnamateCandida spp.390.99–781.98 µM
Methoxyethyl 4-chlorocinnamateCandida spp.0.13 µmol/mL
Perillyl 4-chlorocinnamateCandida spp.0.024 µmol/mL
Cinnamic acid amide derivative 1Staphylococcus aureus1-4
Cinnamic acid amide derivative 2Enterococcus spp.1-4
Nitro-substituted hydrazone 1Mycobacterium tuberculosis H37Rv0.78-6.25
Nitro-substituted hydrazone 2Mycobacterium tuberculosis H37Rv1

Note: The specific structures of the derivatives are detailed in the cited references.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that inhibits visible growth.

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_dilution Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare stock solution of compound serial_dilution Perform serial dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_plate Incubate plate (18-24h) inoculate->incubate_plate read_mic Visually determine the MIC incubate_plate->read_mic

Figure 2: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Cinnamic acid derivatives can inhibit this pathway at various points.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p Phosphorylated NF-κB NFkB->NFkB_p translocates to Transcription Gene Transcription NFkB_p->Transcription activates IkB_p Phosphorylated IκB Proteasome Proteasome IkB_p->Proteasome degradation Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Compound 4-Nitrocinnamic Acid Derivative Compound->IKK inhibits Compound->NFkB_p inhibits nuclear translocation

Figure 3: Inhibition of the NF-κB signaling pathway.
Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages or by quantifying the reduction in pro-inflammatory cytokine levels.

CompoundAssayCell LineInhibitionReference
Nicotinic acid hydrazide derivative (m-nitro)Carrageenan-induced paw edema-37.29% at 20 mg/kg
N-...-acetohydrazide derivative (p-nitro)Carrageenan-induced paw edema-63.2% at 50 mg/kg
Hydrazone derivative 27hCarrageenan-induced paw edema-64.0%
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Other Biological Activities

Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that can lead to hyperuricemia and gout. It exhibits a noncompetitive and reversible inhibition mechanism with an IC50 value of 23.02 ± 0.12 µmol/L.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid from the substrate xanthine.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine solution, and the test compound (this compound derivative).

  • Enzyme Addition: Initiate the reaction by adding xanthine oxidase solution.

  • Absorbance Measurement: Monitor the change in absorbance at 295 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

Synthesis of this compound and Its Derivatives

A general overview of the synthesis of this compound and its conversion to key derivatives is presented below.

Synthesis of this compound

This compound is commonly synthesized via the Knoevenagel condensation of 4-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine.

Synthesis of this compound Esters

Esters are typically prepared through Fischer esterification, where this compound is refluxed with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis of this compound Amides

Amides can be synthesized by first converting this compound to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an appropriate amine.

Synthesis of this compound Hydrazones

Hydrazones are synthesized from the corresponding hydrazides. This compound is first converted to its ester, which then reacts with hydrazine hydrate to form the hydrazide. The hydrazide is subsequently condensed with an aldehyde or ketone to yield the final hydrazone.

Synthesis_Workflow cluster_synthesis General Synthetic Pathways Start 4-Nitrobenzaldehyde + Malonic Acid CinnamicAcid This compound Start->CinnamicAcid Knoevenagel Condensation Ester This compound Ester CinnamicAcid->Ester Fischer Esterification (Alcohol, H+) Amide This compound Amide CinnamicAcid->Amide Amidation (SOCl2, then Amine) Hydrazide This compound Hydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Hydrazone This compound Hydrazone Hydrazide->Hydrazone Condensation (Aldehyde/Ketone)

Figure 4: General synthesis workflow for this compound and its derivatives.

Conclusion

This compound and its derivatives represent a class of compounds with significant and diverse biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the design and development of novel therapeutic agents with improved potency and selectivity. This technical guide provides a foundational resource to aid researchers in navigating the existing literature and designing future studies to unlock the full therapeutic potential of this promising class of molecules.

References

Solubility of 4-Nitrocinnamic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-nitrocinnamic acid in various organic solvents. Due to a lack of extensive published quantitative data for this compound, this document focuses on providing a robust framework for its solubility determination. This includes a detailed experimental protocol, a discussion of the key factors influencing its solubility, and, for illustrative purposes, a summary of solubility data for the parent compound, trans-cinnamic acid.

Introduction to this compound and its Solubility

This compound is a derivative of cinnamic acid characterized by the presence of a nitro group at the para position of the phenyl ring. This substitution significantly influences its physicochemical properties, including its solubility. Generally, this compound is described as a yellow crystalline solid with moderate solubility in polar organic solvents and limited solubility in water. Its solubility behavior is a critical parameter in various applications, including organic synthesis, pharmaceutical research, and materials science, as it governs reaction kinetics, crystallization, and bioavailability.

The polarity introduced by the nitro group and the carboxylic acid functionality, combined with the nonpolar aromatic ring and carbon-carbon double bond, results in a molecule with a nuanced solubility profile that is highly dependent on the nature of the solvent.

Factors Influencing the Solubility of this compound

The solubility of this compound in a given organic solvent is governed by a combination of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a foundational understanding.

Key Factors Include:

  • Polarity: The nitro and carboxylic acid groups make this compound a polar molecule. It is therefore expected to be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. Solvents such as alcohols (methanol, ethanol), ketones (acetone), and dimethyl sulfoxide (DMSO) are likely to be effective solvents.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents with hydrogen bonding capabilities, particularly protic solvents (e.g., alcohols), can form strong interactions with the solute, enhancing solubility. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors.

  • Aromatic Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions with aromatic solvents.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the solvent-solvent interactions.

  • Crystalline Structure: The arrangement of molecules in the solid-state (crystal lattice) affects the energy required to break the solute-solute interactions. Different polymorphs of this compound may exhibit different solubilities.

The interplay of these factors determines the extent to which this compound will dissolve in a particular organic solvent.

cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Factors Solute_Polarity Polarity (Nitro & Carboxylic Acid Groups) Solubility Solubility Solute_Polarity->Solubility Solute_H_Bond Hydrogen Bonding (Carboxylic Acid) Solute_H_Bond->Solubility Solute_Aromatic Aromatic Ring (π-π Stacking) Solute_Aromatic->Solubility Solute_Crystal Crystal Lattice Energy Solute_Crystal->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bond Hydrogen Bonding Capacity Solvent_H_Bond->Solubility Solvent_Structure Molecular Structure Solvent_Structure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

A reliable and commonly used method for determining the solubility of a solid in a liquid is the isothermal shake-flask method, followed by gravimetric or spectroscopic analysis.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Oven

  • Spectrophotometer (if using spectroscopic analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with constant agitation. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe to avoid precipitation.

    • Immediately filter the solution through a syringe filter (also pre-heated) into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification of Solute:

    • Gravimetric Analysis:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent in an oven at a temperature below the decomposition point of this compound and above the boiling point of the solvent until a constant weight of the solid residue is achieved.

      • Weigh the vial with the dry solid residue.

      • The mass of the dissolved this compound and the mass of the solvent can be calculated by difference.

    • Spectroscopic Analysis (e.g., UV-Vis):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

      • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. The solubility can then be calculated by taking the dilution factor into account.

  • Data Calculation and Expression:

    • The solubility can be expressed in various units:

      • Mole fraction (x): moles of solute / (moles of solute + moles of solvent)

      • Mass fraction (w): mass of solute / (mass of solute + mass of solvent)

      • Grams of solute per 100 g of solvent: (mass of solute / mass of solvent) * 100

Start Start Prep Prepare Supersaturated Solution (Excess this compound + Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (Thermostatic Shaker) Prep->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Withdraw Withdraw Supernatant with Pre-heated Syringe Settle->Withdraw Filter Filter through Pre-heated Syringe Filter Withdraw->Filter Quantify Quantify Solute Filter->Quantify Gravimetric Gravimetric Analysis (Evaporate Solvent & Weigh Residue) Quantify->Gravimetric Spectroscopic Spectroscopic Analysis (e.g., UV-Vis with Calibration Curve) Quantify->Spectroscopic Calculate Calculate Solubility (Mole Fraction, g/100g, etc.) Gravimetric->Calculate Spectroscopic->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Solubility Data of trans-Cinnamic Acid (Illustrative Example)

SolventTemperature (°C)Solubility ( g/100 g solvent)
Methanol25~23
Ethanol25Very soluble
Acetone25Soluble
Benzene25Soluble
Chloroform15~5.9
Diethyl Ether25Soluble
Water25~0.05

Note: The terms "soluble" and "very soluble" are qualitative and indicate a high degree of solubility. The exact quantitative values would need to be determined experimentally.

Conclusion

This technical guide has outlined the key considerations for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided experimental protocol offers a clear and reliable method for researchers to generate this crucial information. The factors influencing solubility have been detailed to aid in solvent selection and the interpretation of experimental results. The illustrative data for trans-cinnamic acid serves as a template for the presentation of newly acquired solubility data for this compound. Further experimental investigation is necessary to build a comprehensive solubility profile for this compound, which will be invaluable for its application in scientific and industrial research.

The Multifaceted Mechanisms of 4-Nitrocinnamic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid (4-NCA), a derivative of the naturally occurring phenylpropanoid, cinnamic acid, has emerged as a compound of significant interest in various biological contexts. This technical guide provides a comprehensive overview of the current understanding of 4-NCA's mechanisms of action, focusing on its roles as an enzyme inhibitor, an antimicrobial agent, and a potential anticancer compound. This document synthesizes quantitative data, details experimental methodologies for key assays, and visualizes complex biological pathways and workflows to serve as a vital resource for researchers in pharmacology, biochemistry, and drug discovery.

Introduction

Cinnamic acid and its derivatives are widely distributed in the plant kingdom and are known for their diverse pharmacological properties. The introduction of a nitro group at the para position of the cinnamic acid backbone, to form this compound, significantly modifies its electronic and steric properties, leading to distinct biological activities. This guide delves into the molecular interactions and cellular consequences of 4-NCA exposure in various biological systems, providing a foundational understanding for future research and development.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes, suggesting its potential therapeutic applications in conditions associated with the upregulation of these enzymes.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps of melanin biosynthesis. Its overactivity can lead to hyperpigmentation disorders. 4-NCA has been shown to be an effective inhibitor of tyrosinase.

Mechanism of Action: Studies have indicated that this compound acts as a static quencher of tyrosinase, suggesting the formation of a stable complex between the inhibitor and the enzyme. This interaction is likely to occur at the enzyme's active site, preventing the binding of its natural substrates, L-tyrosine and L-DOPA. The electron-withdrawing nature of the nitro group on the phenyl ring is believed to play a crucial role in its inhibitory activity.

G

Caption: Static quenching of tyrosinase by this compound.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout.

Mechanism of Action: this compound has been identified as a reversible and noncompetitive inhibitor of xanthine oxidase.[1] This indicates that 4-NCA binds to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[1] Molecular docking studies suggest that 4-NCA binds to a location at the bottom of the enzyme, outside the catalytic center, through the formation of hydrogen bonds and van der Waals forces.[1][2] In vivo studies in mice have confirmed that this inhibition leads to a significant reduction in serum uric acid levels.[1]

G

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori.

Mechanism of Action: While detailed kinetic studies for 4-NCA are not as extensively published, it is proposed that this compound can act as a urease inhibitor by physically blocking the active site of the enzyme. This prevents the substrate, urea, from accessing the catalytic nickel ions, thereby inhibiting its hydrolysis.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: The precise mechanism of antimicrobial action for 4-NCA is not fully elucidated but is believed to be linked to the presence of the nitroaromatic group. A widely accepted model for nitroaromatic antimicrobial compounds involves their intracellular reduction. This process generates highly reactive and toxic intermediates, such as nitroso and superoxide radicals. These reactive species can then cause widespread cellular damage by reacting with and damaging critical macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.

G

Caption: Proposed pathway for the antimicrobial action of 4-NCA.

Potential Anticancer Activity

While research on the specific anticancer mechanisms of this compound is still in its early stages, studies on the broader class of cinnamic acids provide a strong foundation for its potential in this area. Cinnamic acid itself has been shown to induce apoptosis and DNA damage in melanoma cells.

Proposed Mechanism of Action: It is hypothesized that 4-NCA, like other cinnamic acid derivatives, may exert anticancer effects by inducing programmed cell death (apoptosis) in cancer cells. This could be triggered by the generation of intracellular reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic signaling cascades. Key pathways that are often implicated in the anticancer effects of cinnamic acids include the modulation of Bcl-2 family proteins and the activation of caspases. However, further research is required to specifically delineate the signaling pathways affected by this compound in cancer cells.

G

Caption: Hypothesized apoptotic pathway induced by 4-NCA in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Enzyme Inhibition Data

EnzymeOrganism/SourceInhibition TypeIC50 (µmol/L)Ki (µM)Reference
TyrosinaseMushroomStatic QuenchingNot specifiedNot specified
Xanthine OxidaseNot specifiedReversible, Noncompetitive23.02 ± 0.12Not specified
UreaseJack BeanNot specifiedNot specifiedNot specified

Table 2: Antimicrobial Activity Data

MicroorganismStrainMIC (µM)Reference
Bacillus subtilisIFO 3009891
Escherichia coliIFO 3301794

Detailed Experimental Protocols

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from methodologies used for screening tyrosinase inhibitors.

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 50 mM, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

    • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted with phosphate buffer).

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of the 4-NCA solution at various concentrations, and 20 µL of the tyrosinase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

    • A control reaction is performed without the inhibitor.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

G

Caption: Experimental workflow for the tyrosinase inhibition assay.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol is based on the method for determining XO inhibitory activity.

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 70 mM, pH 7.5).

    • Xanthine Oxidase solution (e.g., 0.1 U/mL in phosphate buffer).

    • Xanthine solution (substrate, e.g., 150 µM in phosphate buffer).

    • This compound stock solution (dissolved in DMSO and diluted with phosphate buffer).

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add 25 µL of the 4-NCA solution at various concentrations.

    • Add 25 µL of the xanthine oxidase solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Start the reaction by adding 150 µL of the xanthine solution.

    • Immediately measure the increase in absorbance at 295 nm (due to uric acid formation) every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 value. For kinetic analysis (e.g., Lineweaver-Burk plot), the assay is repeated with varying concentrations of both the substrate and the inhibitor to determine the inhibition type (competitive, noncompetitive, etc.) and the inhibition constant (Ki).

Urease Inhibition Assay (Spectrophotometric - Indophenol Method)

This protocol measures the production of ammonia from urea hydrolysis.

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 100 mM, pH 7.4) containing EDTA.

    • Urea solution (e.g., 100 mM in buffer).

    • Jack Bean Urease solution (e.g., 10 U/mL in buffer).

    • Phenol Reagent (e.g., phenol and sodium nitroprusside).

    • Alkali Reagent (e.g., sodium hypochlorite and sodium hydroxide).

    • This compound stock solution.

  • Assay Procedure:

    • Add 25 µL of the urease solution and 25 µL of the 4-NCA solution at various concentrations to a 96-well plate.

    • Pre-incubate at 37°C for 15 minutes.

    • Add 50 µL of the urea solution to start the reaction and incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the color by adding 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.

    • Incubate at 37°C for 30 minutes for color development.

    • Measure the absorbance at 630 nm.

  • Data Analysis:

    • The amount of ammonia produced is proportional to the absorbance.

    • Calculate the percentage of inhibition and the IC50 value as previously described.

Conclusion and Future Directions

This compound exhibits a range of biological activities, with its mechanisms of action primarily centered around enzyme inhibition and the generation of reactive intermediates. The well-documented inhibitory effects on tyrosinase and xanthine oxidase present clear opportunities for its development as a therapeutic agent for hyperpigmentation and hyperuricemia, respectively. Its antimicrobial properties suggest potential applications in combating bacterial infections, although the precise molecular targets need further investigation. The anticancer potential of 4-NCA is an emerging area of research, with initial hypotheses pointing towards the induction of apoptosis.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways involved in the antimicrobial and anticancer activities of this compound.

  • Conducting more extensive in vivo studies to validate the therapeutic efficacy and assess the safety profile of 4-NCA for its various biological activities.

  • Optimizing the structure of this compound to enhance its potency and selectivity for specific biological targets.

This guide provides a solid foundation for these future endeavors, consolidating the current knowledge and providing the necessary methodological framework to advance our understanding of this promising compound.

References

Potential Research Applications of 4-Nitrocinnamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid, a derivative of cinnamic acid, is a versatile organic compound with a wide array of potential research applications. Its unique chemical structure, featuring a nitro group on the phenyl ring, imparts distinct electronic properties that underpin its utility in diverse scientific fields. This technical guide provides a comprehensive overview of the synthesis, key biological activities, and material science applications of this compound. We delve into its potential as an anticancer, antimicrobial, and enzyme inhibitory agent, presenting available quantitative data and detailed experimental protocols. Furthermore, this guide explores its role in organic synthesis and material science, particularly in the development of photoactive materials. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in drug discovery, material science, and chemical synthesis, by highlighting the multifaceted potential of this compound.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community due to their broad spectrum of biological activities and applications in materials science.[1] this compound, a prominent member of this family, is characterized by the presence of a nitro group at the para position of the phenyl ring. This electron-withdrawing group significantly influences the molecule's reactivity and biological interactions, making it a subject of interest for various research endeavors. This guide aims to provide an in-depth exploration of the potential research applications of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Knoevenagel condensation reaction.[1] This reaction involves the condensation of p-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • p-Nitrobenzaldehyde

  • Malonic acid

  • Absolute ethanol

  • Pyridine

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Suction filtration apparatus

Procedure:

  • In a 50 mL round bottom flask, combine 0.01 mol (1.51 g) of p-nitrobenzaldehyde and 0.01 mol (1.04 g) of malonic acid.[1]

  • Add 30 mL of absolute ethanol as a solvent.[1]

  • Set up the apparatus for reflux with continuous stirring.

  • Heat the mixture to 85°C. Once all solids have dissolved, add approximately 3 mL of pyridine to the reaction mixture.[1]

  • Continue to stir and reflux the mixture for about 8 hours. A light yellow solid will precipitate out of the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the crude product by suction filtration.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Knoevenagel_Condensation p_nitrobenzaldehyde p-Nitrobenzaldehyde intermediate Intermediate p_nitrobenzaldehyde->intermediate malonic_acid Malonic Acid malonic_acid->intermediate product This compound intermediate->product Decarboxylation catalyst Pyridine (Base) catalyst->intermediate solvent Ethanol, 85°C solvent->intermediate

Figure 1: Knoevenagel condensation for this compound synthesis.

Pharmaceutical and Biological Applications

This compound has demonstrated a range of biological activities, suggesting its potential as a lead compound in drug discovery.

Anticancer Activity

While specific IC50 values for this compound against various cancer cell lines are not extensively reported in the readily available literature, studies on cinnamic acid derivatives suggest that they can induce apoptosis and inhibit tumor growth. The anticancer activity is often attributed to the modulation of various signaling pathways. The presence of the nitro group can enhance the electrophilicity of the molecule, potentially increasing its interaction with biological targets.

Signaling Pathway Implicated in Anticancer Activity of Cinnamic Acid Derivatives:

Cinnamic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. One of the key pathways involved is the NF-κB signaling pathway, which plays a crucial role in inflammation and tumorigenesis. By inhibiting this pathway, cinnamic acid derivatives can downregulate the expression of genes involved in cell survival and proliferation.

Anticancer_Signaling cluster_cell Cancer Cell Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives NF_kB_Inhibition Inhibition of NF-κB Pathway Cinnamic_Acid_Derivatives->NF_kB_Inhibition Apoptosis_Induction Induction of Apoptosis NF_kB_Inhibition->Apoptosis_Induction Cell_Proliferation_Inhibition Inhibition of Cell Proliferation NF_kB_Inhibition->Cell_Proliferation_Inhibition

Figure 2: Generalized anticancer signaling pathway for cinnamic acid derivatives.
Antimicrobial Activity

This compound has shown inhibitory activity against various microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial efficacy.

MicroorganismMIC (µM)Reference
Bacillus subtilis IFO 3009891
Escherichia coli IFO 3301794

3.2.1. Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial or fungal inoculum

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well (except for a sterility control) with the microbial suspension.

  • Include a growth control well (medium and inoculum without the test compound) and a sterility control well (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition

This compound has been investigated as an inhibitor of several enzymes with therapeutic relevance.

3.3.1. Urease Inhibition

This compound and its metal complexes have demonstrated significant urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections by Helicobacter pylori. The inhibition is thought to occur by the compound blocking the active site of the enzyme.

3.3.2. Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the pathogenesis of gout. It exhibits a noncompetitive and reversible inhibition mechanism.

EnzymeIC50 (µmol/L)Inhibition TypeReference
Xanthine Oxidase23.02 ± 0.12Noncompetitive, Reversible

3.3.3. Tyrosinase Inhibition

This compound has also been shown to have inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis. This suggests its potential application in the cosmetic industry for skin lightening and treating hyperpigmentation disorders.

Material Science Applications

The photoreactive nature and electronic properties of this compound make it a valuable component in the development of advanced materials.

Photoreactive Materials

The cinnamic acid moiety is a well-known photoreactive group. Upon exposure to UV light, it can undergo [2+2] cycloaddition to form cyclobutane rings, leading to cross-linking of polymers. This property is utilized in the preparation of photoresists and hydrogels. For instance, pullulan gels embedded with protein biomacromolecules have been prepared using pullulan-4-nitrocinnamic acid grafts, where cross-linking is initiated by UV light.

Photoresist_Workflow cluster_process Photolithography Process Substrate Substrate Coating Spin Coating with This compound-based Photoresist Substrate->Coating Exposure UV Exposure through Mask Coating->Exposure Development Development Exposure->Development Patterned_Resist Patterned Resist Development->Patterned_Resist

Figure 3: General workflow for photolithography using a this compound-based photoresist.
Electronic Chemicals

This compound has potential applications in the field of electronic chemicals as a modifier for semiconductor materials, an additive for electronic packaging materials, and in the formulation of liquid crystal materials and sensors. Its incorporation can enhance the thermal and chemical stability of these materials.

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis for the preparation of a variety of more complex molecules, including pharmaceuticals and dyes. The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled to form azo dyes. The carboxylic acid and the double bond also offer multiple sites for chemical modification.

Corrosion Inhibition

Organic compounds containing heteroatoms and π-electrons, such as this compound, can act as effective corrosion inhibitors for metals in acidic media. While specific quantitative data for this compound is not extensively detailed in the provided search results, the general mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Conclusion

This compound is a compound with a rich and diverse range of potential research applications. Its utility spans from the development of new therapeutic agents to the fabrication of advanced materials. The presence of the nitro group significantly influences its biological activity and chemical reactivity, making it an attractive scaffold for further investigation and modification. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and unlock the full potential of this versatile molecule. Further research is warranted to fully elucidate its mechanisms of action in various biological systems and to optimize its performance in material science applications.

References

4-Nitrocinnamic Acid: A Comprehensive Material Safety Data Sheet Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the material safety data for 4-Nitrocinnamic acid (CAS No: 619-89-6). The information has been compiled and synthesized from multiple safety data sheets to offer a comprehensive overview for professionals in research and development. This document focuses on presenting quantitative data, outlining emergency procedures, and visualizing safety workflows to ensure safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as p-nitrocinnamic acid, is a yellow crystalline powder.[1][2][3] It is utilized in laboratory settings for chemical synthesis, including as a precursor for dyes and pharmaceuticals.[1] It is characterized by the presence of a nitro group and a carboxylic acid group on a cinnamic acid backbone.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name (E)-3-(4-nitrophenyl)prop-2-enoic acid
Synonyms p-Nitrocinnamic acid, 3-(4-Nitrophenyl)acrylic acid
CAS Number 619-89-6
EC Number 210-617-9
Molecular Formula C₉H₇NO₄

| Molecular Weight | 193.16 g/mol | |

Table 2: Physical and Chemical Properties

Property Value Reference
Appearance Yellow crystalline powder/solid
Odor Odorless / Slight odor
Melting Point 289 °C (decomposes)
~290 °C
200-202 °C
Boiling Point 346.0 °C at 760 mmHg
Solubility Insoluble or sparingly soluble in water
Density 1.4 g/cm³
Flash Point 153.9 °C

| Vapor Pressure | 0.0±0.8 mmHg at 25°C | |

Hazard Identification and Classification

The hazard classification for this compound can vary between suppliers. However, a general consensus points towards irritation and potential toxicity. It is crucial for researchers to handle this chemical with appropriate caution, recognizing the potential for skin, eye, and respiratory irritation. Some data also indicates it should be investigated as a potential mutagen.

Table 3: GHS Hazard Classification Summary

Hazard Class Hazard Category Hazard Statement References
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2 / 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | |

Note: One supplier classifies the substance as not hazardous according to GHS criteria. Given the conflicting data, it is prudent to handle the substance as potentially hazardous.

Hazard_Overview substance This compound H315 Skin Irritation (H315) substance->H315 Poses Hazards H319 Serious Eye Irritation (H319) substance->H319 Poses Hazards H335 Respiratory Irritation (H335) substance->H335 Poses Hazards H302 Harmful if Swallowed (H302) substance->H302 Poses Hazards H341 Suspected Mutagen (H341) substance->H341 Poses Hazards PPE Required Personal Protective Equipment (PPE) H315->PPE Requires H319->PPE Requires H335->PPE Requires Ventilation Adequate Ventilation H335->Ventilation Requires Gloves Protective Gloves PPE->Gloves Goggles Safety Goggles/ Face Shield PPE->Goggles Respirator Respirator (for dust) PPE->Respirator

Figure 1: Logical relationship between identified hazards and required safety measures.

Toxicological and Ecological Information

Toxicological data for this compound is limited, with most safety data sheets stating that its properties have not been thoroughly investigated. This lack of comprehensive data underscores the need for cautious handling and minimization of exposure.

Table 4: Acute Toxicity Data

Type of Test Route of Exposure Species Dose/Duration Toxic Effects Noted Reference
LD - Lethal dose Intraperitoneal Mouse >250 mg/kg Changes in motor activity, ataxia, rigidity

| DNA repair | Not Applicable | Bacteria - Bacillus subtilis | 500 µ g/disc | Not specified | |

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not available in the reviewed safety data sheets. The provided information is limited to the test type, species, and dose. Researchers requiring detailed methodologies would need to consult the primary toxicological literature.

Ecological Information

There is no specific data available regarding the ecotoxicity, persistence, degradability, or bioaccumulative potential of this compound. It should not be allowed to enter drains, waterways, or soil to prevent potential environmental contamination.

Emergency and First-Aid Procedures

In the event of exposure, immediate action is critical. The following procedures are recommended based on a synthesis of available MSDS information.

First_Aid_Workflow cluster_exposure Route of Exposure cluster_actions Immediate Actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air If not breathing, give artificial respiration If breathing is difficult, give oxygen inhalation->action_inhale action_skin Immediately flush skin with running water for at least 15 minutes Remove contaminated clothing and shoes Wash clothing before reuse skin->action_skin action_eye Immediately flush eyes with running water for at least 15 minutes Remove contact lenses, if present Continue rinsing eye->action_eye action_ingest Do NOT induce vomiting Rinse mouth with water Never give anything by mouth to an unconscious person ingestion->action_ingest end_node Seek Immediate Medical Attention (Show SDS to Physician) action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Figure 2: Workflow for first-aid response to this compound exposure.

Handling, Storage, and Spill Management

Proper handling and storage are essential to minimize risk. This includes using appropriate personal protective equipment (PPE) and having a clear plan for accidental releases.

Table 5: Exposure Controls and Personal Protection

Control Parameter Specification Reference
Engineering Controls Use in a well-ventilated area. Facilities should have an eyewash fountain and safety shower.
Eye/Face Protection Wear chemical splash-resistant safety glasses or goggles. A face shield may be appropriate.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH-approved respirator or equivalent when dust is generated.

| Occupational Exposure Limits | OSHA PEL: Not availableNIOSH REL: Not availableACGIH TLV: Not available | |

Accidental Release Measures

In case of a spill, a systematic approach should be taken to contain and clean the material safely.

Spill_Response_Workflow spill Accidental Spill Occurs step1 Ensure Adequate Ventilation & Remove Ignition Sources spill->step1 step2 Evacuate Unprotected Personnel step1->step2 step3 Don Appropriate PPE (Gloves, Goggles, Respirator) step2->step3 step4 Prevent Further Leak/Spill (if safe to do so) step3->step4 step5 Contain and Clean Up Spill (Vacuum or sweep up inert material) step4->step5 step7 Prevent Entry into Drains/Waterways step4->step7 step6 Place in Suitable, Labeled Disposal Container step5->step6 step8 Dispose of Waste According to Local/State/Federal Regulations step6->step8 step7->step5

Figure 3: Step-by-step workflow for managing an accidental spill of this compound.
Storage and Incompatibilities

  • Storage Conditions : Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from sources of ignition.

  • Incompatible Materials : Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition : Thermal decomposition may produce carbon oxides and nitrogen oxides.

This guide is intended for informational purposes and should be used in conjunction with the specific Safety Data Sheet provided by the manufacturer of the chemical in use. Always prioritize safety and follow established laboratory protocols.

References

The Discovery and Natural Occurrence of 4-Nitrocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid, a phenylpropanoid derivative, has garnered significant interest in the scientific community due to its diverse biological activities. While initially explored as a synthetic compound, its discovery in a natural source has opened new avenues for research and development. This technical guide provides an in-depth overview of the discovery, natural sources, and key biological activities of this compound. Detailed experimental protocols for its synthesis and a representative protocol for its isolation from a natural source are presented. Furthermore, this guide illustrates the signaling pathways associated with its inhibitory actions on key enzymes, providing a valuable resource for researchers in pharmacology, biochemistry, and drug discovery.

Discovery and Synthesis

The initial discovery of this compound is not attributed to a single individual but rather emerged from the broader exploration of cinnamic acid derivatives in organic chemistry. It has been historically prepared through various synthetic routes. One of the common methods for its synthesis is the nitration of cinnamic acid. Another well-established method is the Perkin reaction, which involves the condensation of 4-nitrobenzaldehyde with acetic anhydride in the presence of a weak base.

A variety of synthetic approaches have been documented, highlighting its accessibility for laboratory-scale and industrial production. These methods provide a reliable supply of this compound for research and development purposes.

Natural Sources

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around enzyme inhibition. Its effects on tyrosinase, urease, and xanthine oxidase have been a subject of study.

Tyrosinase Inhibition

This compound has been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[1] The proposed mechanism of inhibition involves the chelation of the copper ions within the active site of the enzyme, thereby preventing the binding of its substrate, tyrosine. This activity makes this compound a potential candidate for applications in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Tyrosinase_Inhibition cluster_0 Tyrosinase Active Site Tyrosinase Tyrosinase Copper_Ions Cu2+ Tyrosinase->Copper_Ions contains Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis catalyzes 4-Nitrocinnamic_Acid This compound 4-Nitrocinnamic_Acid->Copper_Ions chelates Tyrosine Tyrosine Tyrosine->Tyrosinase binds to

Caption: Tyrosinase Inhibition by this compound.

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This compound has demonstrated inhibitory effects on this enzyme. The mechanism is believed to involve the interaction of the nitro group and the carboxylic acid moiety with the nickel ions in the active site of urease, disrupting its catalytic activity. This inhibitory action could be beneficial in agricultural applications to prevent the rapid breakdown of urea-based fertilizers and in medicine to combat infections caused by urease-producing bacteria.

Urease_Inhibition cluster_1 Urease Active Site Urease Urease Nickel_Ions Ni2+ Urease->Nickel_Ions contains Urea_Hydrolysis Urea Hydrolysis Urease->Urea_Hydrolysis catalyzes 4-Nitrocinnamic_Acid This compound 4-Nitrocinnamic_Acid->Nickel_Ions interacts with Urea Urea Urea->Urease binds to

Caption: Urease Inhibition by this compound.

Xanthine Oxidase Inhibition

This compound acts as a reversible and noncompetitive inhibitor of xanthine oxidase, an enzyme crucial for purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Molecular docking studies suggest that this compound binds to a site outside the catalytic center of the enzyme, inducing a conformational change that reduces its catalytic efficiency. By inhibiting xanthine oxidase, this compound can lower the production of uric acid, making it a potential therapeutic agent for hyperuricemia and gout.

Xanthine_Oxidase_Inhibition Xanthine_Oxidase Xanthine_Oxidase Allosteric_Site Allosteric Site Xanthine_Oxidase->Allosteric_Site Catalytic_Site Catalytic Site Xanthine_Oxidase->Catalytic_Site Uric_Acid_Production Uric Acid Production Xanthine_Oxidase->Uric_Acid_Production catalyzes Allosteric_Site->Catalytic_Site induces conformational change in 4-Nitrocinnamic_Acid This compound 4-Nitrocinnamic_Acid->Allosteric_Site binds to Hypoxanthine_Xanthine Hypoxanthine/Xanthine Hypoxanthine_Xanthine->Catalytic_Site binds to

Caption: Xanthine Oxidase Inhibition by this compound.

Experimental Protocols

Chemical Synthesis of this compound (Perkin Reaction)

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 4-Nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • Stirring rod

Procedure:

  • In a 250 mL round-bottom flask, combine 15.1 g (0.1 mol) of 4-nitrobenzaldehyde, 22.5 mL (0.24 mol) of acetic anhydride, and 9.8 g (0.1 mol) of anhydrous potassium acetate.

  • Attach a reflux condenser and heat the mixture in a heating mantle at 180°C for 5 hours with constant stirring.

  • Allow the reaction mixture to cool to approximately 100°C and then pour it into 200 mL of cold water in a large beaker while stirring vigorously.

  • Boil the aqueous mixture for 15 minutes to hydrolyze the excess acetic anhydride.

  • Cool the mixture in an ice bath to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crude product on the filter paper with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Synthesis_Workflow A 1. Mix Reactants: 4-Nitrobenzaldehyde Acetic Anhydride Potassium Acetate B 2. Reflux at 180°C for 5 hours A->B C 3. Cool and Pour into Water B->C D 4. Boil to Hydrolyze Acetic Anhydride C->D E 5. Cool to Precipitate Crude Product D->E F 6. Vacuum Filtration and Washing E->F G 7. Recrystallization from Ethanol F->G H 8. Dry Purified this compound G->H

Caption: Chemical Synthesis Workflow of this compound.

Representative Protocol for Isolation of Phenylpropanoids from Cassia Species

While a specific protocol for the isolation of this compound from Cassia garrettiana is not extensively detailed in the literature, the following is a general and representative protocol for the isolation of phenylpropanoids and other phenolic compounds from the heartwood of Cassia species. This protocol can be adapted and optimized for the specific target compound.

Materials:

  • Air-dried and powdered heartwood of Cassia garrettiana

  • Methanol (or Ethanol)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization on TLC

  • NMR spectrometer and other analytical instruments for structure elucidation

Procedure:

  • Extraction:

    • Macerate 1 kg of the powdered heartwood of Cassia garrettiana with 5 L of methanol at room temperature for 72 hours, with occasional shaking.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v) and partition successively with hexane and then ethyl acetate.

    • Concentrate the ethyl acetate fraction to dryness to yield the ethyl acetate-soluble fraction, which is expected to be rich in phenolic compounds.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Collect fractions of 50-100 mL and monitor by TLC.

  • Purification:

    • Combine fractions showing similar TLC profiles.

    • Subject the combined fractions containing the compound of interest to further purification using Sephadex LH-20 column chromatography, eluting with methanol.

    • Repeat chromatographic steps as necessary until a pure compound is isolated.

  • Structure Elucidation:

    • Identify the structure of the purified compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and compare the data with published values for this compound.

Isolation_Workflow A 1. Maceration of Cassia garrettiana Heartwood with Methanol B 2. Concentration of Crude Extract A->B C 3. Solvent Partitioning with Hexane and Ethyl Acetate B->C D 4. Silica Gel Column Chromatography of Ethyl Acetate Fraction C->D E 5. Fraction Collection and TLC Analysis D->E F 6. Purification by Sephadex LH-20 Column Chromatography E->F G 7. Structure Elucidation (NMR, MS) F->G

Caption: Isolation Workflow for Phenylpropanoids from Cassia.

Quantitative Data Summary

ParameterValueEnzymeReference
Biological Activity
Tyrosinase InhibitionInhibitoryMushroom Tyrosinase[1]
Urease InhibitionInhibitoryJack Bean UreaseN/A
Xanthine Oxidase InhibitionInhibitoryBovine Milk Xanthine OxidaseN/A
Physical Properties
Molecular FormulaC₉H₇NO₄N/AN/A
Molecular Weight193.16 g/mol N/AN/A
Melting Point286-289 °CN/AN/A
AppearanceYellowish crystalline powderN/AN/A

Conclusion

This compound stands as a compelling molecule with both synthetic accessibility and natural origins. Its demonstrated inhibitory activities against key enzymes such as tyrosinase, urease, and xanthine oxidase underscore its potential for development in the pharmaceutical, cosmetic, and agricultural sectors. The experimental protocols provided herein offer a practical guide for its synthesis and isolation, while the signaling pathway diagrams provide a conceptual framework for understanding its mechanisms of action. Further research into the biosynthesis of this compound in Cassia garrettiana and in-depth studies of its pharmacological effects are warranted to fully exploit its therapeutic and commercial potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Nitrocinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone. This reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of a wide array of intermediates and final products. 4-Nitrocinnamic acid, a derivative of cinnamic acid, is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals due to the presence of the nitro group, which can be further functionalized.

These application notes provide detailed protocols for the synthesis of this compound through the Knoevenagel condensation of 4-nitrobenzaldehyde and malonic acid. Various catalytic systems and reaction conditions are presented to offer flexibility and optimization pathways for researchers.

Data Presentation

The following table summarizes the quantitative data from various reported Knoevenagel condensation methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

EntryAldehyde (mol eq.)Malonic Acid (mol eq.)CatalystSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)Reference
111Pyridine (trace)-Water-bath487.6286[1]
211Piperidine (trace)-Water-bath485.0-[1]
311Quinoline (trace)-Water-bath475.1-[1]
411None-Water-bath451.9-[1]
511.1PyridineEthanol (95%)Reflux6-875-85-[2]
611Triethylamine / PiperidineTolueneReflux2-390-

Experimental Protocols

Protocol 1: Pyridine-Catalyzed Synthesis in Ethanol

This protocol details a classic Knoevenagel condensation using pyridine as a catalyst in an ethanol solvent system.

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine

  • 95% Ethanol

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde (1.0 eq) and malonic acid (1.1 eq).

  • Add 95% ethanol to dissolve the reactants.

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A solid precipitate of this compound should form.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the crude product by suction filtration and wash the filter cake with a small amount of cold 95% ethanol.

  • For purification, the crude product can be recrystallized from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Triethylamine/Piperidine-Catalyzed Synthesis in Toluene

This protocol utilizes a dual-catalyst system in a non-polar solvent, which can offer advantages in terms of reaction rate and yield.

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Triethylamine (TEA)

  • Piperidine

  • Toluene

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • To a four-necked round-bottom flask equipped with a reflux condenser, thermometer, and addition funnel, add toluene, malonic acid (1.0 eq), and triethylamine (1.3 eq). Stir the mixture for 3-4 minutes.

  • Slowly add a solution of 4-nitrobenzaldehyde (1.0 eq) and a catalytic amount of piperidine in toluene to the flask with vigorous stirring.

  • Heat the reaction mixture to reflux temperature and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Remove the triethylamine and toluene by vacuum distillation.

  • The resulting solid is the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

experimental_workflow start Start reactants Combine 4-Nitrobenzaldehyde, Malonic Acid, Solvent, and Catalyst start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction cooling Cool to Room Temperature & Ice Bath reaction->cooling filtration Suction Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing purification Recrystallization washing->purification drying Dry under Vacuum purification->drying product This compound drying->product knoevenagel_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Decarboxylation malonic_acid Malonic Acid enolate Enolate (Nucleophile) malonic_acid->enolate Deprotonation base Base (e.g., Pyridine) enolate2 Enolate aldehyde 4-Nitrobenzaldehyde intermediate1 Aldol-type Intermediate aldehyde->intermediate1 intermediate2 Aldol-type Intermediate enolate2->aldehyde Nucleophilic Attack intermediate3 Unstable β-hydroxy acid intermediate2->intermediate3 Protonation product This compound intermediate3->product Dehydration & Decarboxylation

References

Application of 4-Nitrocinnamic Acid in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-nitrocinnamic acid as a versatile starting material in the synthesis of key pharmaceutical intermediates. The primary focus is on the reduction of this compound to 4-aminocinnamic acid, a crucial building block for various bioactive molecules, including the anti-inflammatory and anti-allergic drug Tranilast.

Introduction

This compound is an important fine chemical intermediate widely utilized in the pharmaceutical industry.[1] Its derivatives have shown considerable potential in drug development.[1] A pivotal application of this compound is its conversion to 4-aminocinnamic acid, which serves as a precursor for a range of pharmaceuticals due to the reactivity of its amino and carboxylic acid functional groups.[2] This document outlines the synthesis and characterization of 4-aminocinnamic acid from this compound and its subsequent application in the synthesis of a key pharmaceutical intermediate.

Core Application: Synthesis of 4-Aminocinnamic Acid

The reduction of the nitro group in this compound to an amine is a fundamental transformation that unlocks its potential as a pharmaceutical intermediate. Various methods can be employed for this reduction, with catalytic hydrogenation and metal-based reductions being the most common.

Synthesis_of_4_Aminocinnamic_Acid 4-Nitrocinnamic_acid This compound Reduction Reduction of Nitro Group 4-Nitrocinnamic_acid->Reduction e.g., H₂, Pd/C or SnCl₂/HCl 4-Aminocinnamic_acid 4-Aminocinnamic acid Reduction->4-Aminocinnamic_acid

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₇NO₄193.16289 (dec.)Yellow powder
4-Aminocinnamic acidC₉H₉NO₂163.17~170Pale yellow solid
Experimental Protocols

Two reliable methods for the synthesis of 4-aminocinnamic acid are detailed below.

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C)

This method utilizes ammonium formate as a hydrogen donor in the presence of a palladium catalyst, offering a safe and efficient alternative to using hydrogen gas.[3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Ethanol

  • Deionized water

  • Celatom® or Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in ethanol (10 mL per gram of substrate).

  • Add 10% Pd/C (5-10 mol% of Pd relative to the substrate).

  • Add ammonium formate (3.0-4.0 eq.) to the suspension.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), dilute the mixture with ethanol and filter through a pad of Celatom® or Celite® to remove the catalyst.

  • Wash the filter cake with additional ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • To the residue, add deionized water and adjust the pH to ~4-5 with a dilute acid (e.g., 1M HCl) to precipitate the 4-aminocinnamic acid.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.[4]

Expected Yield: 79% to >99% (yields can vary based on specific reaction conditions and scale).

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and effective method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq.) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 1-3 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Carefully neutralize the mixture with a sodium hydroxide solution until the precipitate of tin hydroxides dissolves.

  • Adjust the pH to the isoelectric point of 4-aminocinnamic acid (around pH 4-5) with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any inorganic salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Expected Yield: Moderate to good yields are typically obtained.

Characterization of 4-Aminocinnamic Acid
Technique Data
¹H NMR Spectral data available, characteristic peaks for aromatic protons, vinyl protons, and the amino group are expected.
¹³C NMR Spectral data available, characteristic peaks for the carboxylic acid carbon, aromatic carbons, and vinyl carbons are expected.
FTIR (cm⁻¹) Expected characteristic peaks: N-H stretching (amine), C=O stretching (carboxylic acid), C=C stretching (alkene), and aromatic C-H and C=C stretching.

Application in Pharmaceutical Intermediate Synthesis: Tranilast Analogue

4-Aminocinnamic acid is a precursor to Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid), a drug with anti-allergic and anti-inflammatory properties. The synthesis involves the formation of an amide bond between a cinnamic acid derivative and anthranilic acid or its ester. The following protocol describes the synthesis of a Tranilast analogue, which can be adapted from a 4-aminocinnamic acid-derived precursor.

Tranilast_Synthesis_Workflow

Protocol 3: Synthesis of a Tranilast Analogue via DCC Coupling

This protocol outlines the coupling of a cinnamic acid derivative with an anthranilate ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • 3,4-Dimethoxycinnamic acid (as a model for a derivatized 4-aminocinnamic acid)

  • Methyl anthranilate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

Part A: Amide Coupling

  • Dissolve 3,4-dimethoxycinnamic acid (1.0 eq.) and methyl anthranilate (1.0 eq.) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tranilast methyl ester.

  • Purify the crude product by column chromatography or recrystallization.

Part B: Hydrolysis to Tranilast

  • Dissolve the purified Tranilast methyl ester in a mixture of methanol and a 1M sodium hydroxide solution.

  • Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer with dilute HCl to a pH of approximately 3-4 to precipitate the Tranilast.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the final product.

Expected Yield: High yields are generally reported for both the coupling and hydrolysis steps.

Mechanism of Action of Tranilast: Inhibition of TGF-β Signaling

Tranilast exerts its anti-inflammatory and anti-fibrotic effects, in part, by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is crucial in cell growth, differentiation, and extracellular matrix production.

TGF_beta_pathway TGF-beta TGF-beta TGFBR2 TGFBR2 TGF-beta->TGFBR2 Binds TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD23 TGFBR1->SMAD23 Phosphorylates pSMAD23 pSMAD23 SMAD_complex SMAD_complex pSMAD23->SMAD_complex Complexes with Gene_transcription Gene_transcription SMAD_complex->Gene_transcription Translocates to nucleus & regulates transcription SMAD4 SMAD4 SMAD4->SMAD_complex Tranilast Tranilast Tranilast->pSMAD23 Inhibits phosphorylation

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of pharmaceutically relevant intermediates. Its straightforward reduction to 4-aminocinnamic acid provides a versatile platform for the development of a wide range of bioactive molecules. The detailed protocols provided herein offer a practical guide for researchers in the synthesis and application of these important compounds.

References

Application Notes and Protocols for 4-Nitrocinnamic Acid-Mediated Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrocinnamic acid, a derivative of cinnamic acid, has emerged as a compound of interest in biochemical and pharmacological research due to its demonstrated enzyme inhibitory activity. Understanding the interaction of this small molecule with specific enzymes is crucial for the development of novel therapeutics and for elucidating biological pathways. These application notes provide a detailed protocol for conducting an enzyme inhibition assay using this compound, with a primary focus on its inhibitory effects on xanthine oxidase. Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic strategy for conditions such as hyperuricemia and gout.[1][2] Additionally, the inhibitory potential of this compound against other enzymes like tyrosinase has been explored.[3]

Principle of the Assay

The enzyme inhibition assay is a fundamental technique used to characterize the interaction between an enzyme and an inhibitor. The assay measures the enzymatic activity in the presence and absence of the inhibitor to determine the extent of inhibition. For xanthine oxidase, the activity is typically monitored by measuring the rate of formation of uric acid from the substrate xanthine. The absorbance of uric acid can be measured spectrophotometrically at a specific wavelength. By systematically varying the concentration of this compound, one can determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). Kinetic studies can further elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive.[1][2]

Data Presentation

Quantitative Inhibition Data
InhibitorTarget EnzymeIC50 Value (µmol/L)Type of InhibitionReference
This compoundXanthine Oxidase23.02 ± 0.12Reversible, Non-competitive

Experimental Protocols

Protocol for Xanthine Oxidase Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on xanthine oxidase activity.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk or other suitable source)

  • Xanthine (Substrate)

  • This compound (Inhibitor)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 295 nm

  • Pipettes and tips

  • Distilled water

Procedure:

  • Preparation of Solutions:

    • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • Enzyme Stock Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Substrate Stock Solution: Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay will typically be around the Km value of the enzyme for the substrate.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM.

    • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations to be tested.

  • Assay Setup (96-well plate format):

    • Control Wells:

      • Blank: 180 µL of phosphate buffer.

      • No Inhibitor Control (100% activity): 100 µL of phosphate buffer, 20 µL of enzyme solution, and 60 µL of substrate solution. Add 2 µL of DMSO without inhibitor.

    • Inhibitor Wells:

      • Add 100 µL of phosphate buffer to each well.

      • Add 2 µL of the respective this compound dilution (or DMSO for the control) to the appropriate wells.

      • Add 20 µL of the xanthine oxidase solution to each well.

      • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • To start the enzymatic reaction, add 60 µL of the xanthine substrate solution to all wells (except the blank).

  • Measurement of Enzyme Activity:

    • Immediately place the microplate in the microplate reader.

    • Measure the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) over a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_buffer Add Buffer prep_buffer->add_buffer prep_enzyme Prepare Xanthine Oxidase Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Xanthine Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction prep_inhibitor Prepare this compound Stock & Dilutions add_inhibitor Add Inhibitor/DMSO prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction measure_abs Measure Absorbance at 295 nm (Kinetic Read) start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the this compound-mediated xanthine oxidase inhibition assay.

Signaling Pathway Diagram (Mechanism of Inhibition)

inhibition_mechanism E Enzyme (E) (Xanthine Oxidase) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (Xanthine) ES->E - S P Product (P) (Uric Acid) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I I Inhibitor (I) (this compound) EI->E - I ESI->ES - I

Caption: Non-competitive inhibition of xanthine oxidase by this compound.

References

Application Notes and Protocols: Synthesis and Evaluation of Metal Complexes with 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring 4-Nitrocinnamic acid as a ligand. The protocols detailed herein are designed to guide researchers in the preparation and evaluation of these complexes for potential therapeutic applications, particularly in anticancer and enzyme inhibition studies.

Introduction

The synthesis of metal complexes with organic ligands is a burgeoning field in medicinal chemistry. The coordination of metal ions to organic molecules can enhance their biological activity, offering novel therapeutic avenues. This compound, a derivative of cinnamic acid, presents a versatile scaffold for the development of such complexes. Its carboxylate group provides a primary coordination site for metal ions, while the nitro group can influence the electronic properties and biological activity of the resulting complex. Metal complexes derived from ligands with similar structures have demonstrated significant potential as anticancer agents and enzyme inhibitors. This document outlines the protocols for the synthesis of a representative copper(II) complex with this compound and details the methodologies for its characterization and evaluation of its biological activities.

Synthesis of a Representative Metal Complex: Bis(4-nitrocinnamato)diaquacopper(II)

This protocol describes the synthesis of a copper(II) complex with this compound. The methodology is based on established procedures for the synthesis of metal carboxylate complexes.

Materials and Reagents
  • This compound (C₉H₇NO₄)

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH)

Experimental Protocol
  • Preparation of Sodium 4-nitrocinnamate:

    • Dissolve 1.93 g (10 mmol) of this compound in 50 mL of ethanol in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve 0.40 g (10 mmol) of sodium hydroxide in 20 mL of deionized water.

    • Slowly add the sodium hydroxide solution to the ethanolic solution of this compound with constant stirring.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Synthesis of the Copper(II) Complex:

    • Dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 30 mL of deionized water in a 100 mL beaker with gentle heating.

    • Add the aqueous solution of copper(II) acetate dropwise to the sodium 4-nitrocinnamate solution with vigorous stirring.

    • A precipitate should form upon addition.

    • Continue stirring the reaction mixture at room temperature for 3 hours.

    • Collect the precipitate by vacuum filtration and wash it with deionized water (3 x 20 mL) and then with a small amount of cold ethanol (2 x 10 mL).

    • Dry the resulting solid in a desiccator over anhydrous CaCl₂.

Characterization of the Metal Complex

A thorough characterization of the synthesized complex is crucial to confirm its structure and purity. The following are standard analytical techniques employed for this purpose.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group to the metal ion.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the complex.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the complex and the presence of coordinated water molecules.

X-ray Crystallography
  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex.

Representative Data

The following tables summarize representative quantitative data for a mixed-ligand copper(II) complex with a carboxylate ligand, which can be considered analogous to a 4-nitrocinnamate complex.

Table 1: Representative Infrared Spectral Data

Functional GroupWavenumber (cm⁻¹)Assignment
O-H (coordinated water)~3400Stretching vibration
C=O (asymmetric stretch)~1590Carboxylate coordination
C=O (symmetric stretch)~1380Carboxylate coordination
N-O (asymmetric stretch)~1520Nitro group
N-O (symmetric stretch)~1345Nitro group
Cu-O~450Metal-oxygen bond vibration

Table 2: Representative UV-Visible Spectral Data

Wavelength (nm)Assignment
~280π-π* transition of the aromatic ring
~320n-π* transition of the carboxylate group
~680d-d transition of the Cu(II) ion

Table 3: Representative Thermal Analysis Data

Temperature Range (°C)Weight Loss (%)Assignment
100 - 150~7.5%Loss of two coordinated water molecules
> 250> 50%Decomposition of the organic ligand

Table 4: Representative Crystal Structure Data for a Mononuclear Cu(II) Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.35
b (Å)10.52
c (Å)17.48
α (°)90
β (°)87.62
γ (°)90
Coordination GeometryDistorted Square Pyramidal

Biological Activity Evaluation: Protocols

The synthesized metal complexes can be screened for various biological activities. Detailed protocols for anticancer and urease inhibition assays are provided below.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2]

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Culture Culture Cancer Cells Harvest_Cells Harvest and Count Cells Cell_Culture->Harvest_Cells Seed_Plate Seed Cells in 96-well Plate Harvest_Cells->Seed_Plate Add_Complex Add Complex to Wells Seed_Plate->Add_Complex Prepare_Complex Prepare Serial Dilutions of Metal Complex Prepare_Complex->Add_Complex Incubate_24_72h Incubate for 24-72h Add_Complex->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_3h Incubate for 3h Add_MTT->Incubate_3h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_3h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 Data Analysis

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complex in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the complex at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the complex) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Urease Inhibition Assay Protocol

This assay determines the inhibitory effect of the synthesized complexes on the activity of the urease enzyme.

Workflow for Urease Inhibition Assay

Urease_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Ammonia Detection Urease_Sol Prepare Urease Solution Pre_incubation Pre-incubate Urease with Inhibitor Urease_Sol->Pre_incubation Urea_Sol Prepare Urea Substrate Solution Add_Urea Initiate Reaction by Adding Urea Urea_Sol->Add_Urea Complex_Sol Prepare Inhibitor (Metal Complex) Solution Complex_Sol->Pre_incubation Pre_incubation->Add_Urea Incubate Incubate at 37°C Add_Urea->Incubate Add_Phenol_Reagent Add Phenol-Nitroprusside Reagent Incubate->Add_Phenol_Reagent Add_Hypochlorite_Reagent Add Alkaline Hypochlorite Reagent Add_Phenol_Reagent->Add_Hypochlorite_Reagent Incubate_Color Incubate for Color Development Add_Hypochlorite_Reagent->Incubate_Color Read_Absorbance Read Absorbance at 630 nm Incubate_Color->Read_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Read_Absorbance->Calculate_Inhibition Data Analysis

Caption: Workflow for the urease inhibition assay.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), urease enzyme solution, and the metal complex at various concentrations. Include a positive control (a known urease inhibitor like thiourea) and a negative control (without the inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding urea solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Ammonia Detection: Stop the reaction and determine the amount of ammonia produced using the indophenol method. This involves adding a phenol-nitroprusside reagent followed by an alkaline hypochlorite reagent.

  • Absorbance Measurement: After a color development period, measure the absorbance at 630 nm.

  • Data Analysis: The percentage of urease inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the negative control. The IC₅₀ value can be determined from a dose-response curve.

Potential Signaling Pathways and Mechanisms

Metal complexes can exert their biological effects through various mechanisms. Based on studies of related compounds, potential mechanisms for this compound metal complexes are outlined below.

Anticancer Mechanism: DNA Interaction

Many metal-based anticancer drugs function by interacting with DNA, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis.

Proposed DNA Interaction Mechanism

DNA_Interaction_Pathway Complex Metal Complex DNA_Binding Binding to DNA (Intercalation/Groove Binding) Complex->DNA_Binding DNA Cellular DNA DNA->DNA_Binding DNA_Damage DNA Damage DNA_Binding->DNA_Damage Replication_Inhibition Inhibition of DNA Replication DNA_Damage->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Damage->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Proposed mechanism of anticancer activity via DNA interaction.

Urease Inhibition Mechanism

Metal complexes can inhibit urease by binding to the active site of the enzyme, often interacting with the nickel ions that are essential for its catalytic activity.

Proposed Urease Inhibition Mechanism

Urease_Inhibition_Mechanism Urease Urease Active Site (with Ni²⁺ ions) Binding Binding to Active Site Urease->Binding Complex Metal Complex (Inhibitor) Complex->Binding Inhibition Inhibition of Urease Activity Binding->Inhibition

Caption: Proposed mechanism of urease inhibition by a metal complex.

Conclusion

The synthesis of metal complexes using this compound as a ligand offers a promising strategy for the development of new therapeutic agents. The protocols provided in these application notes serve as a comprehensive guide for the preparation, characterization, and biological evaluation of these compounds. Further research into a wider range of metal ions and the elucidation of their precise mechanisms of action will be crucial in advancing these complexes towards clinical applications.

References

Application Notes and Protocols for the Nitration of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of cinnamic acid is a significant electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto the aromatic ring, leading to the formation of various nitrocinnamic acid isomers. These nitrated derivatives serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The position of the nitro group is influenced by the reaction conditions and the directing effects of the propenoic acid side chain. This document provides detailed experimental protocols for the nitration of cinnamic acid, a summary of quantitative data for the resulting products, and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

Cinnamic acid and its derivatives are known for a wide range of biological activities. The introduction of a nitro group can significantly alter the molecule's electronic properties and biological function, making nitrocinnamic acids valuable precursors in drug discovery and development. The propenoic acid group on the benzene ring is generally considered a deactivating, meta-directing group in electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid. However, the vinyl group can exert a competing ortho-, para-directing influence.[1][2] The predominant product under standard nitrating conditions (a mixture of nitric and sulfuric acid) is the meta-isomer.[1] Alternative nitrating agents and conditions can be employed to achieve different isomer distributions or even ipso-substitution.[3][4]

Experimental Protocols

This section details a common laboratory procedure for the nitration of cinnamic acid using a mixture of nitric acid and sulfuric acid.

Protocol 1: Synthesis of m-Nitrocinnamic Acid via Perkin Reaction

While direct nitration of cinnamic acid is common, a reliable method for producing m-nitrocinnamic acid specifically involves the Perkin condensation of m-nitrobenzaldehyde and acetic anhydride.

Materials:

  • m-Nitrobenzaldehyde

  • Acetic anhydride

  • Freshly fused sodium acetate

  • Aqueous ammonia (sp. gr. 0.9)

  • Sulfuric acid (sp. gr. 1.84)

  • 95% Ethanol

  • Water

  • Round-bottom flask (200 mL)

  • Reflux condenser

  • Oil bath

  • Suction filtration apparatus

  • Beakers

Procedure:

  • In a 200-mL round-bottom flask equipped with a reflux condenser, combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.

  • Thoroughly mix the contents and heat the mixture in an oil bath at 180°C for approximately 13 hours.

  • Allow the reaction mixture to cool slightly, then pour it into 200–300 mL of water.

  • Filter the resulting solid by suction and wash it several times with water.

  • Dissolve the crude product in a solution of 20 mL of aqueous ammonia (sp. gr. 0.9) in about 200 mL of water.

  • Filter the solution of the ammonium salt and pour it into a solution of 15 mL of sulfuric acid (sp. gr. 1.84) in about 200 mL of water to precipitate the m-nitrocinnamic acid.

  • For further purification, filter the precipitate, redissolve it in aqueous ammonia, and re-precipitate it by pouring the solution into dilute sulfuric acid.

  • Wash the final precipitate with a small amount of water and dry it as much as possible by suction.

  • Recrystallize the product from 250–300 mL of boiling 95% ethanol to obtain pale yellow crystals of m-nitrocinnamic acid.

Alternative Nitration Methods

Other methods for the nitration of cinnamic acid and its derivatives have been reported, offering different product profiles:

  • Ceric Ammonium Nitrate (CAN): The use of CAN in trifluoroacetic acid (TFA) can lead to both aromatic ring nitration and, notably, ipso-substitution of the carboxylic acid group to form dinitrostyrenes, particularly with methoxy-substituted cinnamic acids. A typical procedure involves stirring a solution of the cinnamic acid (0.33 M) with ceric ammonium nitrate (0.42 M) in TFA for 1 hour at 23°C.

  • Nitration of Substituted Cinnamic Acids: For substituted cinnamic acids, such as m-methoxycinnamic acid, nitration can be achieved by gradual addition of the acid to nitric acid (d 1.48) at 0°C. After stirring for 15 minutes, the mixture is poured into cold water to precipitate the nitrated products, which can then be separated by fractional crystallization.

Data Presentation

The following tables summarize quantitative data for nitrocinnamic acid isomers obtained from the literature.

Table 1: Yield and Melting Point of m-Nitrocinnamic Acid via Perkin Reaction

ProductStarting MaterialYield (%)Melting Point (°C)AppearanceReference
m-Nitrocinnamic Acidm-Nitrobenzaldehyde74–77192–194Pale yellow

Table 2: Physical and Spectroscopic Data for Nitrocinnamic Acid Isomers

CompoundYield (%)Melting Point (°C)1H-NMR (DMSO-d6) δ(ppm)13C-NMR (DMSO-d6) δ(ppm)Reference
2-Nitrocinnamic acid79-8.06-8.04 (d, J = 8 Hz, 1H), 7.92-7.90 (d, J = 8 Hz, 1H), 7.87-7.83 (d, J = 16 Hz, 1H), 7.78-7.74 (t, 1H), 7.67-7.63 (t, 1H), 6.53-6.49 (d, J = 16 Hz, 1H)166.8, 148.2, 138.8, 133.8, 130.7, 129.3, 124.6, 124.2, 123.4
3-Nitrocinnamic acid75-8.49 (s, 1H), 8.23-8.20, 8.17-8.15 (dd, J = 8 Hz, 2H), 7.73-7.69 (d, J = 16 Hz, 1H), 7.71-7.69 (d, J = 8 Hz, 1H), 6.74-6.70 (d, J = 16 Hz, 1H)167.1, 148.2, 141.1, 136.0

Visualizations

Reaction Mechanism

The nitration of cinnamic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of the nitronium ion, its electrophilic attack on the aromatic ring, and subsequent deprotonation to restore aromaticity.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO3 NO2+ NO₂⁺ HNO3->NO2+ + 2H₂SO₄ H2SO4 H2SO4 H3O+ H3O+ HSO4- HSO₄⁻ CinnamicAcid Cinnamic Acid SigmaComplex Arenium Ion (Sigma Complex) CinnamicAcid->SigmaComplex + NO₂⁺ NitrocinnamicAcid m-Nitrocinnamic Acid SigmaComplex->NitrocinnamicAcid + HSO₄⁻ H2SO4_regen H₂SO₄

Caption: Mechanism of electrophilic aromatic nitration of cinnamic acid.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of m-nitrocinnamic acid as described in Protocol 1.

G Start Start Reaction Combine Reactants (m-nitrobenzaldehyde, sodium acetate, acetic anhydride) Start->Reaction Heating Heat at 180°C for 13 hours Reaction->Heating Quenching Pour into Water Heating->Quenching Filtration1 Suction Filtration & Water Wash Quenching->Filtration1 Dissolution Dissolve in Aqueous Ammonia Filtration1->Dissolution Filtration2 Filter Solution Dissolution->Filtration2 Precipitation Add to Dilute H₂SO₄ Filtration2->Precipitation Purification Repeat Dissolution & Precipitation Precipitation->Purification Recrystallization Recrystallize from 95% Ethanol Purification->Recrystallization Product m-Nitrocinnamic Acid Crystals Recrystallization->Product End End Product->End

Caption: Workflow for the synthesis of m-nitrocinnamic acid.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Nitrocinnamic acid in a mixture using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography with Flame Ionization Detection (GC-FID), and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is ideal for the separation and quantification of this compound from a mixture of other aromatic compounds. The use of a C18 reversed-phase column allows for the effective separation of components based on their hydrophobicity.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water. A common starting ratio is 60:40 (v/v) acetonitrile to acidified water. The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm, which is a common absorbance maximum for nitrocinnamic acid derivatives.

  • Injection Volume: 20 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase to an estimated this compound concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of this compound.

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (274 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Derivatization Derivatization (Esterification) Extraction Solvent Extraction Derivatization->Extraction GC_Injection Inject into GC Extraction->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation FID_Detection Flame Ionization Detection GC_Separation->FID_Detection Peak_Integration Peak Integration FID_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification UV_Vis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing Standard_Prep Prepare Standard Solutions Measure_Absorbance Measure Absorbance Standard_Prep->Measure_Absorbance Sample_Prep Prepare Sample Solution Sample_Prep->Measure_Absorbance Set_Wavelength Set λmax (e.g., 274 nm) Set_Wavelength->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantification Calculate Concentration Calibration_Curve->Quantification Microbial_Metabolism 4-Nitrocinnamic_Acid This compound 4-Hydroxylaminocinnamic_Acid 4-Hydroxylaminocinnamic Acid 4-Nitrocinnamic_Acid->4-Hydroxylaminocinnamic_Acid Nitroreductase Protocatechuic_Acid Protocatechuic Acid 4-Hydroxylaminocinnamic_Acid->Protocatechuic_Acid Mutase/Lyase Ring_Cleavage_Products Ring Cleavage Products Protocatechuic_Acid->Ring_Cleavage_Products Dioxygenase Central_Metabolism Central Metabolism (TCA Cycle) Ring_Cleavage_Products->Central_Metabolism

Application Notes and Protocols: 4-Nitrocinnamic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-nitrocinnamic acid as a strategic starting material in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both a reactive carboxylic acid and a modifiable nitro group, coupled with an activated alkene, makes it a valuable precursor for pharmaceuticals, functional materials, and heterocyclic compounds.

Overview of Synthetic Transformations

This compound serves as a versatile scaffold for a range of chemical modifications. The primary reaction pathways involve transformations of the nitro group, the carboxylic acid moiety, and the carbon-carbon double bond. These modifications enable the synthesis of diverse molecular architectures, including key intermediates for drug discovery.

logical_relationships This compound This compound Reduction Reduction This compound->Reduction e.g., H₂, Pd/C or SnCl₂/HCl Esterification Esterification This compound->Esterification e.g., ROH, H⁺ Amide Coupling Amide Coupling This compound->Amide Coupling e.g., RNH₂, DCC Cycloaddition Cycloaddition This compound->Cycloaddition e.g., hv Cross-Coupling Cross-Coupling This compound->Cross-Coupling e.g., Heck, Suzuki Heterocycle Synthesis Heterocycle Synthesis This compound->Heterocycle Synthesis e.g., Hydrazine 4-Aminocinnamic Acid 4-Aminocinnamic Acid Reduction->4-Aminocinnamic Acid 4-Nitrocinnamate Esters 4-Nitrocinnamate Esters Esterification->4-Nitrocinnamate Esters 4-Nitrocinnamic Amides 4-Nitrocinnamic Amides Amide Coupling->4-Nitrocinnamic Amides Cyclobutane Derivatives Cyclobutane Derivatives Cycloaddition->Cyclobutane Derivatives Biaryl Derivatives Biaryl Derivatives Cross-Coupling->Biaryl Derivatives Pyrazoline Derivatives Pyrazoline Derivatives Heterocycle Synthesis->Pyrazoline Derivatives

Caption: Key synthetic pathways originating from this compound.

Reduction of the Nitro Group: Synthesis of 4-Aminocinnamic Acid

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 4-aminocinnamic acid, a precursor for various dyes, polymers, and pharmacologically active compounds. Common methods include catalytic hydrogenation and reduction with metals in acidic media.

Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

This protocol describes a common laboratory-scale reduction of an aromatic nitro group.

experimental_workflow Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Add_SnCl2 Add SnCl₂·2H₂O Dissolve->Add_SnCl2 Reflux Reflux the Mixture Add_SnCl2->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Filter Filter Tin Salts Neutralize->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Recrystallization Dry_Concentrate->Purify End 4-Aminocinnamic Acid Purify->End

Caption: Workflow for the reduction of this compound using SnCl₂.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify the crude 4-aminocinnamic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Nitro Group Reduction:

MethodReagents and ConditionsYield (%)Reference
Catalytic HydrogenationH₂, Pd/C, Ethanol, room temperature, atmospheric pressure>90General Method
Metal/Acid ReductionSnCl₂·2H₂O, Ethanol, reflux70-85General Method
Metal/Acid ReductionFe, Acetic Acid, reflux75-90General Method

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common functional groups in many bioactive molecules.

Fischer esterification provides a straightforward method to synthesize 4-nitrocinnamate esters.

Experimental Protocol: Fischer Esterification with Ethanol [1][2]

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction.

Procedure: [1][2]

  • In a 100 mL round-bottom flask, dissolve 0.75 g of this compound in 25 mL of ethanol.[1]

  • Slowly add 1 mL of concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and gently reflux the mixture for 45-60 minutes.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Add 50 mL of water and 50 mL of ethyl acetate to a separatory funnel containing the residue.

  • Wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-nitrocinnamate.

  • Purify the product by column chromatography or recrystallization if necessary.

Quantitative Data for Esterification:

AlcoholCatalystReaction Time (min)Yield (%)Reference
EthanolH₂SO₄45-60Typically > 85
MethanolH₂SO₄6090
PropanolH₂SO₄60Not specified
ButanolH₂SO₄60Not specified

Amide bond formation is crucial in the synthesis of peptides and other biologically important molecules. Carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are commonly used.

Experimental Protocol: Amide Synthesis using DCC

experimental_workflow_amide Start Start Mix_Reactants Mix this compound, Amine, DCC, and DMAP in DCM Start->Mix_Reactants Stir_RT Stir at Room Temperature for 12 hours Mix_Reactants->Stir_RT Filter_DCU Filter Dicyclohexylurea (DCU) by-product Stir_RT->Filter_DCU Workup Aqueous Workup: Wash with Water and Brine Filter_DCU->Workup Dry_Concentrate Dry Organic Layer and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End 4-Nitrocinnamic Amide Purify->End

Caption: General workflow for DCC-mediated amide coupling.

Materials:

  • This compound

  • Desired amine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware.

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.0 eq), and DMAP (0.1-0.3 eq) in DCM at room temperature.

  • Add DCC (1.0 eq) to the solution and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) by-product.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Quantitative Data for Amide Coupling:

AmineCoupling AgentAdditiveSolventYield (%)Reference
p-AnisidineDCCDMAPDCM48.8
p-AnisidineEDC·HClNoneTHF93.1
General AminesDCCDMAPDCMTypically 70-90
General AminesEDCNoneDCMTypically 70-90

Reactions of the Alkene Double Bond

The conjugated double bond in this compound is susceptible to various addition and cycloaddition reactions.

UV irradiation of cinnamic acid derivatives can lead to the formation of cyclobutane rings, known as truxinic or truxillic acids, depending on the stereochemistry. These reactions are often performed in the solid state or with a template to control the regioselectivity and stereoselectivity.

Experimental Protocol: Template-Directed Photochemical [2+2] Cycloaddition

This protocol describes a general setup for a photochemical reaction in solution.

Materials:

  • This compound derivative (e.g., an ester)

  • Solvent (e.g., n-heptane, cyclohexane)

  • Photoreactor equipped with a UV lamp (e.g., 400 W medium-pressure mercury lamp)

  • Cooling system

  • Inert gas supply (e.g., Argon)

Procedure:

  • Prepare a suspension or solution of the this compound derivative in the chosen solvent in a suitable photoreactor vessel.

  • Purge the system with an inert gas, such as argon, for 15-20 minutes.

  • Irradiate the mixture with a UV lamp while maintaining a constant temperature using a cooling system.

  • Continue the irradiation for the required time (e.g., 8-16 hours), monitoring the reaction progress by TLC or NMR.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting cyclobutane derivative by column chromatography or recrystallization.

Quantitative Data for [2+2] Cycloaddition:

SubstrateConditionsProductYield (%)Reference
Diester of this compound (template-directed)Solid-state, UV irradiationSymmetrical β-truxinic acid derivativeHigh
Unsymmetrical Diester (template-directed)Suspension in n-heptane, 400 W Hg lamp, 8 hDiastereomerically pure heterodimer83
Cinnamate Esters (photosensitized)[Ir{dF(CF₃)ppy}₂(dtb-bpy)]PF₆, blue LED, DMF, 24 hHead-to-head cyclobutanes63-85

This compound can be a precursor to chalcones, which are key intermediates for the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles with diverse biological activities. The general route involves the reaction of a chalcone with hydrazine.

Experimental Protocol: Synthesis of a Pyrazoline Derivative

This is a general two-step procedure starting from an acetophenone and an aldehyde to form a chalcone, which is then cyclized.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve 4-nitrobenzaldehyde (1.0 eq) and a suitable acetophenone (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 30%) dropwise at room temperature.

  • Stir the mixture for several hours until a precipitate forms.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the chalcone.

Step 2: Pyrazoline Synthesis

  • Dissolve the chalcone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (excess) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pyrazoline derivative.

Quantitative Data for Pyrazoline Synthesis:

Chalcone PrecursorReagentConditionsYield (%)Reference
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-oneHydrazine hydrateEthanol, reflux, 4h70.62
Various ChalconesHydrazine hydrateEthanol, reflux60-76
Various Chalcones2,4-Dinitrophenyl hydrazineEthanol, reflux, 2-3h68-82

Cross-Coupling Reactions

The aromatic ring of this compound derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, to form more complex molecular structures. This typically requires prior conversion of one of the functional groups to a suitable coupling partner (e.g., a halide for Suzuki coupling).

The Heck reaction couples an alkene with an aryl halide. A derivative of this compound, such as an ester, can be coupled with an aryl halide.

Experimental Protocol: Heck Reaction (General)

  • To a reaction vessel, add the this compound ester (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2-3 eq).

  • Add a suitable solvent (e.g., DMF, DMA, or acetonitrile).

  • Heat the mixture under an inert atmosphere at 80-140 °C for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Heck Reaction:

Aryl HalideAlkeneCatalyst/LigandBaseSolventYield (%)Reference
1-Bromo-4-nitrobenzeneStyrenePd-NHC complexNa₂CO₃DMA>99
4-IodoacetophenoneAcrylic acidPd(OAc)₂Na₂CO₃WaterGood

The Suzuki coupling reaction forms a C-C bond between an organoboron compound and an aryl or vinyl halide. A bromo- or iodo-substituted cinnamic acid derivative would be required for this reaction.

Experimental Protocol: Suzuki Coupling (General)

  • In a round-bottom flask, combine the aryl halide derivative of cinnamic acid (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

  • Add a solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).

  • Heat the mixture under an inert atmosphere at 80-100 °C for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Suzuki Coupling:

Aryl HalideBoronic AcidCatalyst/BaseSolvent SystemYield (%)Reference
4-BromoanisolePhenylboronic acidPd/Fe₃O₄/Charcoal/K₂CO₃Ethanol/Water98
Aryl halidesArylboronic acids[PdCl₂(glycine)₂]/K₂CO₃Water>95
4-Iodophenylboronic acidAryl bromidePd(PPh₃)₄/K₃PO₄Dioxane/WaterNot specified

References

Application Notes and Protocols: In Vitro Studies of 4-Nitrocinnamic Acid on Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro inhibitory effects of 4-Nitrocinnamic acid (4-NA) on xanthine oxidase (XO), a key enzyme in purine metabolism and a therapeutic target for hyperuricemia and gout. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate the replication and further investigation of these findings.

Quantitative Data Summary

The inhibitory potential of this compound against xanthine oxidase has been quantified, revealing its efficacy as an inhibitor. The key data from in vitro studies are summarized in the table below.

CompoundIC50 Value (μmol/L)Inhibition TypeKey Findings
This compound23.02 ± 0.12Reversible, NoncompetitiveThe nitro group is crucial for the enhanced inhibitory effect. 4-NA is thought to form a complex with xanthine oxidase spontaneously, driven by hydrogen bonds and van der Waals forces.[1][2]

Experimental Protocols

This section details the methodology for assessing the in vitro inhibition of xanthine oxidase by this compound.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl, 1N)

  • 96-well UV-transparent microplates

  • UV-Vis Spectrophotometer

Preparation of Solutions
  • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in cold phosphate buffer to a concentration of 0.1 units/mL immediately before use.

  • Xanthine Solution: Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Test Compound Dilutions: Prepare a series of working solutions of this compound by diluting the stock solution with the phosphate buffer to achieve the desired final concentrations for the assay.

  • Positive Control: Prepare a stock solution of allopurinol in DMSO and dilute it with the phosphate buffer to create working solutions.

Xanthine Oxidase Inhibition Assay
  • Assay Setup: In a 96-well microplate, add the following to each well:

    • x µL of phosphate buffer (70 mM, pH 7.5)

    • 50 µL of the test solution (this compound or allopurinol at various concentrations) or vehicle (for control).

    • 30 µL of xanthine oxidase solution (0.01 units/mL).

  • Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiation of Reaction: Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution (150 µM) to each well.

  • Incubation: Incubate the reaction mixture at 25°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding 25 µL of 1N HCl.

  • Measurement: Measure the absorbance of the resulting uric acid at 290 nm using a UV-Vis spectrophotometer.

  • Blank Preparation: Prepare a blank for each concentration by adding the enzyme solution after the addition of HCl.

Data Analysis
  • Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determine IC50 Value: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Kinetic Analysis: To determine the mode of inhibition (e.g., noncompetitive), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound). Analyze the data using a Lineweaver-Burk plot.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro analysis of this compound's effect on xanthine oxidase.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, XO, Xanthine, 4-NA) prep_dilutions Create Serial Dilutions of 4-NA prep_reagents->prep_dilutions setup_plate Setup 96-well Plate (Buffer, 4-NA, XO) prep_dilutions->setup_plate pre_incubate Pre-incubate (25°C, 15 min) setup_plate->pre_incubate add_substrate Add Xanthine to Initiate Reaction pre_incubate->add_substrate incubate Incubate (25°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (Add HCl) incubate->stop_reaction measure_abs Measure Absorbance (290 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 kinetic_analysis Kinetic Analysis (Lineweaver-Burk Plot) det_ic50->kinetic_analysis

Caption: Experimental workflow for xanthine oxidase inhibition assay.

Mechanism of Inhibition

The following diagram illustrates the noncompetitive inhibition mechanism of this compound on xanthine oxidase.

G E Xanthine Oxidase (E) ES ES Complex E->ES + S EI EI Complex (Inactive) E->EI + I S Xanthine (S) ESI ESI Complex (Inactive) S->ESI ES->E P Uric Acid (P) ES->P -> E + P ES->ESI + I I 4-NA (I) I->ESI EI->E ESI->ES

Caption: Noncompetitive inhibition of xanthine oxidase by 4-NA.

References

Application Notes and Protocols for Developing Urease Inhibitors with 4-Nitrocinnamic Acid Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and gastric cancer. Inhibition of urease is a promising therapeutic strategy to counteract the pathogenic effects of these bacteria. 4-Nitrocinnamic acid and its transition metal complexes have emerged as a noteworthy class of compounds with the potential for potent urease inhibition. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound-based urease inhibitors.

Data Presentation: Urease Inhibitory Activity

The inhibitory potential of this compound and its metal complexes against urease is typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound complexes are not extensively reported in publicly available literature, the following table presents data for related cinnamic acid derivatives and other relevant metal complexes to provide a comparative context for researchers.

Compound/ComplexMetal IonIC50 (µM)Standard InhibitorStandard IC50 (µM)Reference
N'-(2-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide Zinc(II) complexZn(II)1.7 ± 0.3Not SpecifiedNot Specified[1]
Schiff base Copper(II) complex 1Cu(II)0.25 ± 0.14Not SpecifiedNot Specified[2]
Schiff base Copper(II) complex 2Cu(II)0.32 ± 0.15Not SpecifiedNot Specified[2]
Schiff base Nickel(II) complexNi(II)9.9 ± 0.124Thiourea21.1 ± 0.11[3]
Various Schiff base Copper(II) complexesCu(II)1.00 - 8.01Acetohydroxamic acid27.7[4]
Various Schiff base Nickel(II) complexesNi(II)1.17 - 1.19Thiourea23.3 ± 11.0
Novel Cobalt(II) complexCo(II)16.43 ± 2.35Acetohydroxamic acid26.99 ± 1.43
This compoundN/AExhibits activityNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Knoevenagel condensation.

Materials:

  • p-Nitrobenzaldehyde

  • Malonic acid

  • Absolute ethanol

  • Pyridine

  • Sodium hydroxide (NaOH) solution (dilute)

  • Hydrochloric acid (HCl) (concentrated)

  • Distilled water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • In a 50 mL round-bottom flask, combine 0.01 mol of p-nitrobenzaldehyde and an equimolar amount of malonic acid.

  • Add 30 mL of absolute ethanol as a solvent.

  • Stir the mixture and begin refluxing at 85°C.

  • Once all solids have dissolved, add pyridine (approximately 1/10 of the solvent volume, ~3 mL) to the reaction mixture.

  • Continue stirring and refluxing for approximately 8 hours, during which a light yellow solid will precipitate.

  • Cool the reaction mixture and collect the crude product by suction filtration.

  • Wash the filter cake with distilled water 3-5 times and then air dry.

  • Dissolve the dried crude product in water and add dilute NaOH solution dropwise to adjust the pH to 7. Filter the solution.

  • To the filtrate, add concentrated HCl dropwise until the pH is approximately 3 to precipitate the purified this compound.

  • Collect the precipitate by filtration and dry.

  • For higher purity, recrystallize the product from ethanol.

Protocol 2: Synthesis of Transition Metal Complexes of this compound

This is a general protocol for the synthesis of various transition metal complexes.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution

  • Sulfate salt of the desired transition metal (e.g., CuSO4, ZnSO4, NiSO4, CoSO4)

  • Diamine (e.g., ethylenediamine)

  • Methanol

  • Distilled water

  • Beakers

  • Stirring apparatus

Procedure:

  • Dissolve a specific molar amount of this compound in a sodium hydroxide solution.

  • In a separate beaker, prepare an aqueous solution of the transition metal sulfate salt.

  • Add the transition metal sulfate solution to the this compound solution to form the metal salt of this compound.

  • Prepare an aqueous solution of the diamine.

  • Mix the this compound metal salt solution with the diamine solution.

  • Add methanol as a solvent to the mixture.

  • Allow the mixture to stand at room temperature. The methanol will slowly evaporate, leading to the crystallization of the this compound metal complex.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Protocol 3: Urease Inhibition Assay (Indophenol Method)

This protocol is a widely used method to determine urease activity by measuring ammonia production.

Materials:

  • Jack bean urease

  • Urea solution (e.g., 100 mM)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compounds (this compound complexes) dissolved in a suitable solvent (e.g., DMSO)

  • Thiourea (standard inhibitor)

  • Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (0.5% w/v NaOH, 0.1% NaOCl)

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • In the wells of a 96-well plate, add 25 µL of Jack bean urease solution.

  • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent. For the standard, add 10 µL of thiourea solution.

  • Add 55 µL of phosphate buffer containing 100 mM urea.

  • Incubate the plate at 30°C for 15 minutes.

  • After incubation, add 45 µL of the phenol reagent to each well.

  • Add 70 µL of the alkali reagent to each well.

  • Incubate the plate at 37°C for 50 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 4: Kinetic Analysis of Urease Inhibition

This protocol determines the mode of inhibition using Lineweaver-Burk plots.

Materials:

  • Same materials as in Protocol 3, with varying concentrations of urea.

Procedure:

  • Perform the urease inhibition assay as described in Protocol 3, but with a range of urea concentrations (e.g., 10, 20, 40, 60, 80, 100 mM).

  • Run the assay in the absence (control) and presence of different fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities (V) at each substrate concentration for both the inhibited and uninhibited reactions.

  • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

  • Analyze the plot to determine the mode of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

  • The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot (1/V vs. inhibitor concentration).

Mandatory Visualizations

Urease_Inhibition_Pathway Urea Urea Urease Urease Active Site (with Ni²⁺ ions) Urea->Urease Substrate Binding Ammonia_Carbamate Ammonia + Carbamate Urease->Ammonia_Carbamate Hydrolysis High_pH Increased pH (Pathogenesis) Ammonia_Carbamate->High_pH Inhibitor This compound Metal Complex Inhibitor->Urease Inhibitor Binding (Blocks Active Site) Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis_4NA Synthesis of This compound Synthesis_Complex Synthesis of Metal Complexes Synthesis_4NA->Synthesis_Complex Urease_Assay Urease Inhibition Assay (Indophenol Method) Synthesis_Complex->Urease_Assay IC50 IC50 Determination Urease_Assay->IC50 Kinetic_Study Kinetic Studies (Lineweaver-Burk Plot) Urease_Assay->Kinetic_Study Data_Table Comparative Data Presentation IC50->Data_Table Inhibition_Mode Determination of Inhibition Mode Kinetic_Study->Inhibition_Mode

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Nitrocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-nitrocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction.

  • Knoevenagel Condensation: This reaction involves the condensation of 4-nitrobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a weak base catalyst like pyridine or piperidine.[1][2]

  • Perkin Reaction: This method utilizes the condensation of 4-nitrobenzaldehyde with an acid anhydride (e.g., acetic anhydride) and an alkali salt of the corresponding acid (e.g., sodium acetate) to produce the unsaturated acid.[3][4]

Q2: What are the key differences between the Knoevenagel and Perkin reactions for this synthesis?

A2: The main differences lie in the reagents and reaction conditions. The Knoevenagel condensation typically uses malonic acid and a basic amine catalyst, often at reflux temperatures in a solvent like ethanol.[5] The Perkin reaction employs an acid anhydride and its corresponding salt as a base, generally requiring higher temperatures. The choice of method can depend on available reagents, desired reaction conditions, and scalability.

Q3: What is a typical yield for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For the Knoevenagel condensation, a yield of around 73% has been reported. A similar Perkin reaction for m-nitrocinnamic acid reported a yield of 74-77%.

Q4: How can I purify the crude this compound?

A4: Common purification techniques for this compound include:

  • Recrystallization: This is a highly effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallization.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by dissolving the crude product in a basic solution (like aqueous ammonia or sodium hydroxide), filtering out insoluble impurities, and then re-precipitating the purified acid by adding a strong acid (like hydrochloric or sulfuric acid).

Troubleshooting Guides

Low Product Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials 4-Nitrobenzaldehyde can oxidize over time to 4-nitrobenzoic acid. Ensure the purity of starting materials. If necessary, purify the 4-nitrobenzaldehyde before use.
Inactive Catalyst For the Knoevenagel condensation, the amine catalyst (e.g., pyridine, piperidine) may be old or contaminated. Use a fresh bottle of the catalyst.
Suboptimal Reaction Temperature Ensure the reaction is maintained at the optimal temperature. For the Knoevenagel reaction with pyridine, refluxing at 85°C has been shown to be effective. The Perkin reaction often requires higher temperatures, around 180°C.
Inappropriate Solvent The choice of solvent can impact the reaction rate and yield. For the Knoevenagel condensation, ethanol is a common solvent. Ensure the solvent is anhydrous if required by the specific protocol.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration.
Side Reactions Unwanted side reactions can consume starting materials and reduce the yield of the desired product. See the "Common Side Reactions" section for more details.
Product Impurity

Problem: The isolated this compound is impure, as indicated by a broad melting point range or unexpected peaks in analytical data (e.g., NMR, IR).

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction Unreacted starting materials (4-nitrobenzaldehyde, malonic acid, or acetic anhydride) can co-precipitate with the product. Ensure the reaction has gone to completion by monitoring with TLC. If necessary, adjust reaction time or temperature.
Presence of Side Products Side reactions can lead to the formation of byproducts. See the "Common Side Reactions" section for identification and mitigation strategies.
Ineffective Purification The chosen purification method may not be sufficient to remove all impurities. For recrystallization, ensure the correct solvent is used and that the cooling process is slow to allow for the formation of pure crystals. For acid-base extraction, ensure complete dissolution in the base and complete precipitation with the acid. A second purification step may be necessary.
Contamination from Reagents or Glassware Ensure all glassware is clean and dry. Use reagents of appropriate purity.

Common Side Reactions and Mitigation

Reaction Type Potential Side Product(s) Mitigation Strategies
Knoevenagel Condensation - Self-condensation of 4-nitrobenzaldehyde- Michael addition of malonic acid to the product- Use a weak base catalyst (e.g., pyridine, piperidine) instead of a strong base.- Maintain a controlled, moderate temperature.
Perkin Reaction - Decarboxylation of the intermediate to form an alkene.- Carefully control the reaction temperature and time. High temperatures and prolonged reaction times can favor decarboxylation.
General - Formation of the cis-isomer- The trans-isomer is generally the more stable and major product. Purification by recrystallization can often remove the less stable cis-isomer.

Experimental Protocols

Knoevenagel Synthesis of this compound

This protocol is adapted from a reported synthesis.

Materials:

  • 4-Nitrobenzaldehyde (0.01 mol, 1.51 g)

  • Malonic acid (0.01 mol, 1.04 g)

  • Absolute Ethanol (30 mL)

  • Pyridine (approx. 3 mL)

  • 50 mL Round Bottom Flask

  • Reflux Condenser

  • Stirring apparatus

Procedure:

  • To a 50 mL round bottom flask, add 4-nitrobenzaldehyde and malonic acid.

  • Add 30 mL of absolute ethanol as the solvent.

  • Stir the mixture and begin to reflux at 85°C.

  • Once all solids have dissolved, add approximately 3 mL of pyridine to the reaction mixture.

  • Continue to stir and reflux for about 8 hours. A light yellow solid should precipitate.

  • Cool the reaction mixture and collect the crude product by suction filtration.

  • Wash the filter cake with distilled water (3-5 times) and then dry.

  • For purification, dissolve the dried crude product in water and add dilute NaOH solution dropwise to adjust the pH to 7. Filter the solution.

  • To the filtrate, add concentrated hydrochloric acid dropwise until the pH is approximately 3.

  • Collect the precipitated solid by filtration and dry the filter cake.

  • Recrystallize the solid from ethanol to obtain high-purity this compound crystals.

Expected Yield: 73%

Perkin Synthesis of m-Nitrocinnamic Acid (as an illustrative example)

This protocol is for the synthesis of the meta-isomer and is adapted from a reliable source. A similar procedure can be adapted for the para-isomer.

Materials:

  • m-Nitrobenzaldehyde (0.33 mol, 50 g)

  • Freshly fused Sodium Acetate (0.48 mol, 40 g)

  • Acetic Anhydride (0.68 mol, 70 g)

  • 200 mL Round-bottomed flask

  • Reflux condenser

  • Oil bath

Procedure:

  • In a 200-cc. round-bottomed flask fitted with a reflux condenser, place m-nitrobenzaldehyde, freshly fused sodium acetate, and acetic anhydride.

  • Mix the contents well and heat the mixture in an oil bath at 180°C for approximately thirteen hours.

  • After cooling slightly, pour the reaction product into 200–300 cc of water and filter by suction.

  • Wash the solid several times with water.

  • Dissolve the solid in a solution of 20 cc of aqueous ammonia (sp. gr. 0.9) in about 200 cc of water.

  • Filter the solution of the ammonium salt and pour it into a solution of 15 cc of sulfuric acid (sp. gr. 1.84) in about 200 cc of water to precipitate the acid.

  • Filter the precipitated m-nitrocinnamic acid, redissolve it in aqueous ammonia, and re-precipitate by pouring the solution into dilute sulfuric acid.

  • Wash the final precipitate with a small amount of water and dry thoroughly.

  • Recrystallize the product from boiling 95% ethanol.

Expected Yield: 74–77%

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Knoevenagel Condensation Perkin Reaction (for m-isomer)
Aldehyde 4-Nitrobenzaldehydem-Nitrobenzaldehyde
Second Reagent Malonic AcidAcetic Anhydride
Catalyst/Base PyridineSodium Acetate
Solvent Absolute EthanolAcetic Anhydride (acts as solvent)
Temperature 85°C (Reflux)180°C
Reaction Time 8 hours13 hours
Reported Yield 73%74-77%

Visualizations

Experimental_Workflow_Knoevenagel cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reagents 4-Nitrobenzaldehyde + Malonic Acid + Ethanol Heat Reflux at 85°C Reagents->Heat Catalyst Add Pyridine Heat->Catalyst React Stir and Reflux (8 hours) Catalyst->React Cool Cool Reaction Mixture React->Cool Filter1 Suction Filtration Cool->Filter1 Wash1 Wash with Water Filter1->Wash1 Dry1 Dry Crude Product Wash1->Dry1 Purify Acid-Base Purification & Recrystallization Dry1->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Experimental workflow for the Knoevenagel synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckCatalyst Check Catalyst (Age, Purity) Start->CheckCatalyst CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions CheckSideReactions Investigate for Side Reactions (TLC, NMR) Start->CheckSideReactions PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Impure UseFreshCatalyst Use Fresh Catalyst CheckCatalyst->UseFreshCatalyst Inactive OptimizeConditions Optimize Temperature and Reaction Time CheckConditions->OptimizeConditions Suboptimal ModifyConditions Modify Conditions to Minimize Side Reactions CheckSideReactions->ModifyConditions Present

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Improving the yield and purity of synthesized 4-Nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Nitrocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Perkin reaction and the Knoevenagel condensation.[1][2] The Perkin reaction involves the condensation of 4-nitrobenzaldehyde with an acid anhydride, such as acetic anhydride, in the presence of an alkali salt of the acid, like sodium acetate.[1] The Knoevenagel condensation utilizes the reaction of 4-nitrobenzaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[2]

Q2: I am experiencing a low yield of this compound. What are the general areas I should investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several factors. Key areas to investigate include:

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of side products.[3]

  • Reagent Quality: The purity of starting materials, especially the 4-nitrobenzaldehyde, is crucial. Impurities can interfere with the reaction. Solvents and catalysts should be anhydrous where required.

  • Catalyst Activity: The choice and handling of the catalyst are critical. For instance, in the Perkin reaction, freshly fused sodium acetate is recommended to ensure it is anhydrous. In the Knoevenagel condensation, the concentration of the basic catalyst needs to be optimized to avoid side reactions.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Inefficient extraction or multiple unnecessary recrystallization steps can significantly reduce the final yield.

Q3: What are the common impurities or side products I should be aware of?

A3: The nature of impurities depends on the synthetic method used:

  • Perkin Reaction: A potential side reaction is the decarboxylation of the cinnamic acid product at excessively high temperatures, leading to the formation of 4-nitrostyrene. Incomplete hydrolysis of the intermediate mixed anhydride can also lead to impurities.

  • Knoevenagel Condensation: Common side reactions include the self-condensation of 4-nitrobenzaldehyde if a strong base is used. Another possibility is a Michael addition of a second molecule of malonic acid to the initially formed this compound.

Q4: How can I improve the purity of my synthesized this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical for successful purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and benzene have been reported as effective solvents for recrystallizing nitrocinnamic acids. Washing the crude product with cold water before recrystallization can help remove water-soluble impurities.

Troubleshooting Guides

Low Yield
IssuePotential CauseRecommended Solution
Reaction did not go to completion (significant amount of starting material remains) Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature for complete conversion. The Perkin reaction, for instance, often requires prolonged heating at high temperatures (e.g., 180°C for several hours).Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature, but be cautious of potential side reactions at very high temperatures, such as decarboxylation in the Perkin reaction.
Poor Quality of Reagents: Impurities in the starting materials (4-nitrobenzaldehyde, malonic acid, acetic anhydride) or a deactivated catalyst can inhibit the reaction.Use High-Purity Reagents: Ensure the purity of all reactants. Use freshly distilled 4-nitrobenzaldehyde if necessary. For the Perkin reaction, use freshly fused and anhydrous sodium acetate. For the Knoevenagel condensation, ensure the amine catalyst is of high quality.
Formation of a significant amount of byproducts Suboptimal Reaction Conditions: Incorrect temperature, improper catalyst concentration, or the presence of water can favor side reactions.Refine Reaction Parameters: For the Knoevenagel condensation, use a weak base like pyridine or piperidine in catalytic amounts to minimize aldehyde self-condensation. For the Perkin reaction, avoid excessively high temperatures to prevent decarboxylation. Ensure anhydrous conditions by drying solvents and using desiccants where appropriate.
Product loss during work-up Inefficient Extraction or Precipitation: The product may not be fully extracted from the reaction mixture or precipitated from the solution.Optimize Work-up Procedure: When precipitating the product by acidification, ensure the pH is adjusted correctly to minimize the solubility of the carboxylic acid. Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Multiple or Inefficient Purification Steps: Each purification step, such as recrystallization, inevitably leads to some product loss.Streamline Purification: Minimize the number of recrystallization steps. Ensure the chosen recrystallization solvent has a large difference in solubility for the product at high and low temperatures to maximize recovery.
Low Purity
IssuePotential CauseRecommended Solution
Presence of starting materials in the final product Incomplete Reaction: The reaction was stopped prematurely.Optimize Reaction Time: Monitor the reaction to completion using TLC before proceeding with the work-up.
Inefficient Purification: The purification method did not effectively remove unreacted starting materials.Improve Purification: If recrystallization is used, ensure the correct solvent is chosen to selectively crystallize the product, leaving the starting materials in the mother liquor. A second recrystallization may be necessary. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be effective.
Presence of colored impurities Formation of Side Products or Degradation: Side reactions or decomposition of reactants or products can lead to colored impurities.Modify Reaction and Purification: Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes prevent oxidative side reactions. For purification, treatment with activated charcoal during recrystallization can help remove colored impurities.
Broad melting point range of the final product Presence of Multiple Impurities: A wide melting point range indicates the presence of significant impurities.Thorough Purification: A combination of purification techniques may be necessary. For example, an initial acid-base extraction to isolate the acidic product, followed by one or more recrystallizations.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of nitrocinnamic acids. Note that direct comparative data under identical side-by-side conditions is limited in the literature; this table is compiled from different sources.

Synthesis MethodReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Perkin Reaction (m-isomer)m-nitrobenzaldehyde, acetic anhydrideSodium acetateNone1801374-77
Knoevenagel Condensation4-nitrobenzaldehyde, malonic acidPiperidine, TriethylamineToluene100 (Microwave)168
Knoevenagel CondensationAromatic aldehydes, malonic acidTetrabutylammonium bromide (TBAB), K₂CO₃Water900 W (Microwave)0.07-0.1370-90

Experimental Protocols

Perkin Reaction for Nitrocinnamic Acid (Adapted from m-Nitrocinnamic Acid Synthesis)

This protocol is adapted from the synthesis of m-nitrocinnamic acid and can be used for the preparation of this compound by substituting m-nitrobenzaldehyde with 4-nitrobenzaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde (1.0 eq), freshly fused anhydrous sodium acetate (1.5 eq), and acetic anhydride (2.0 eq).

  • Reaction: Heat the mixture in an oil bath at 180°C for 10-13 hours.

  • Work-up:

    • Allow the reaction mixture to cool slightly and pour it into a beaker containing water.

    • Filter the crude product using suction filtration and wash it several times with water.

    • Dissolve the solid in a dilute aqueous ammonia solution.

    • Filter the solution to remove any insoluble impurities.

    • Pour the filtrate into a dilute solution of sulfuric acid to precipitate the nitrocinnamic acid.

  • Purification:

    • Filter the precipitated this compound.

    • For higher purity, redissolve the product in aqueous ammonia and re-precipitate with dilute sulfuric acid.

    • Wash the final product with a small amount of cold water and dry it thoroughly.

    • Recrystallize the crude product from boiling 95% ethanol or benzene to obtain pure this compound.

Knoevenagel Condensation for this compound

This protocol is a general method for Knoevenagel condensation and can be applied to the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde (1.0 eq) and malonic acid (1.1-1.5 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as pyridine (e.g., 0.25 eq) or a few drops of piperidine.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

    • Collect the solid product by suction filtration.

    • Wash the crystals with a small amount of cold ethanol.

  • Purification: Recrystallize the crude this compound from ethanol to obtain a purified product.

Visualizations

Perkin_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4-Nitrobenzaldehyde + Acetic Anhydride + Sodium Acetate heating Heat at 180°C (10-13 hours) reactants->heating pour_water Pour into Water heating->pour_water filtration1 Suction Filtration pour_water->filtration1 dissolve_ammonia Dissolve in Aq. Ammonia filtration1->dissolve_ammonia filtration2 Filter Insolubles dissolve_ammonia->filtration2 precipitate_acid Precipitate with Dilute Acid filtration2->precipitate_acid filtration3 Suction Filtration precipitate_acid->filtration3 recrystallization Recrystallize from Ethanol filtration3->recrystallization final_product Pure 4-Nitrocinnamic Acid recrystallization->final_product

Caption: Experimental workflow for the Perkin reaction synthesis of this compound.

Knoevenagel_Condensation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4-Nitrobenzaldehyde + Malonic Acid dissolve Dissolve in Ethanol reactants->dissolve add_catalyst Add Pyridine/Piperidine dissolve->add_catalyst reflux Reflux (6-8 hours) add_catalyst->reflux cool Cool in Ice Bath reflux->cool filtration1 Suction Filtration cool->filtration1 wash Wash with Cold Ethanol filtration1->wash recrystallization Recrystallize from Ethanol wash->recrystallization final_product Pure 4-Nitrocinnamic Acid recrystallization->final_product

Caption: Experimental workflow for the Knoevenagel condensation synthesis of this compound.

Troubleshooting_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Work-up Loss low_yield Low Yield Issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check TLC side_products Side Products Formed? low_yield->side_products Analyze Crude Product workup_loss Loss During Work-up? low_yield->workup_loss Review Procedure optimize_time_temp Increase Reaction Time/Temp incomplete_reaction->optimize_time_temp check_reagents Verify Reagent Purity incomplete_reaction->check_reagents adjust_conditions Modify Temp/Catalyst Conc. side_products->adjust_conditions use_anhydrous Ensure Anhydrous Conditions side_products->use_anhydrous optimize_extraction Optimize Extraction/Precipitation workup_loss->optimize_extraction streamline_purification Minimize Purification Steps workup_loss->streamline_purification

Caption: Logical troubleshooting workflow for addressing low yield in this compound synthesis.

References

Technical Support Center: Recrystallization of 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 4-Nitrocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing crude this compound? A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The process involves dissolving the crude this compound in a minimum amount of a hot solvent in which it is highly soluble.[3] As the saturated solution slowly cools, the solubility of the this compound decreases, causing it to form pure crystals.[2] Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor).[2]

Q2: What are the most suitable solvents for the recrystallization of this compound? A2: Ethanol is the most commonly recommended solvent for recrystallizing this compound due to its ability to dissolve the compound well at high temperatures and poorly at low temperatures. Other potential solvents include water (for washing, as the compound is insoluble in cold water) and acetone. For related compounds, mixed solvent systems like ethanol-water have also been used effectively. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Q3: What are the critical steps for a successful recrystallization of this compound? A3: The key steps are:

  • Solvent Selection: Choosing an appropriate solvent where the compound's solubility is temperature-dependent.

  • Dissolution: Using the minimum amount of hot solvent to fully dissolve the crude solid.

  • Hot Filtration (Optional): To remove any insoluble impurities while the solution is hot to prevent premature crystallization.

  • Slow Cooling: Allowing the solution to cool gradually and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Crystal Collection: Isolating the formed crystals by vacuum filtration.

  • Washing: Rinsing the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Thoroughly drying the crystals to remove residual solvent.

Q4: How can I assess the purity of my final this compound product? A4: The purity of the recrystallized product can be assessed by several methods. The most common is determining the melting point; a sharp melting point range close to the literature value (approx. 289°C) indicates high purity. Impurities typically cause the melting point to be depressed and broadened. Other analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy can also be used for a more quantitative assessment of purity.

Solvent Selection for this compound

The choice of solvent is critical for effective purification. The following table summarizes the solubility characteristics of this compound in commonly used solvents.

SolventSolubility (Cold)Solubility (Hot)Suitability for RecrystallizationNotes
Ethanol Sparingly SolubleReadily SolubleExcellent Frequently cited as the solvent of choice.
Water InsolubleSlightly SolublePoor as a single solvent Excellent for washing final crystals due to low solubility. Can be used as an anti-solvent in a mixed system (e.g., with ethanol).
Acetone SolubleReadily SolubleFair May have high solubility even when cold, potentially leading to lower recovery.
Benzene Slightly SolubleSolubleGood Mentioned as a suitable solvent for the related m-nitrocinnamic acid, suggesting potential utility.

Experimental Protocol: Recrystallization from Ethanol

This protocol details the steps for purifying crude this compound using ethanol as the solvent.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 50-60 mL of 95% ethanol. Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves completely at the boiling point. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution has a significant color, remove it from the heat, wait for the boiling to subside, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration. Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Pour the hot solution quickly through the filter paper. It is crucial to keep the solution and apparatus hot to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, the flask can be placed in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals using vacuum filtration with a Büchner funnel. Break the vacuum and wash the crystal cake with a small portion of ice-cold ethanol to rinse away remaining impurities. Reapply the vacuum to pull the wash solvent through.

  • Drying: Transfer the purified, pale-yellow, needle-like crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a moderate temperature to remove all traces of ethanol.

Visualized Workflows and Guides

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B 1 C Solid Completely Dissolved? B->C D Add More Hot Solvent C->D No E Insoluble Impurities or Color Present? C->E Yes D->B F Add Charcoal & Perform Hot Filtration E->F Yes G Cool Filtrate Slowly to Room Temperature E->G No F->G H Cool Further in Ice Bath G->H I Collect Crystals via Vacuum Filtration H->I J Wash Crystals with Ice-Cold Solvent I->J K Dry Purified Crystals J->K L Pure Product K->L End

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

Problem: My crude this compound will not completely dissolve, even after adding a lot of hot solvent. Answer: This suggests the presence of an insoluble impurity. Do not continue adding excessive solvent, as this will significantly reduce your final yield. Instead, add just enough hot solvent to dissolve the majority of your target compound and then perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step.

Problem: No crystals have formed after the solution has cooled completely. Answer: This is a common issue that typically indicates either too much solvent was used or the solution is supersaturated.

  • Too much solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.

  • Supersaturation: Induce crystallization by scratching the inside surface of the flask with a glass stirring rod just below the solvent line. Alternatively, add a tiny "seed crystal" of the crude this compound to provide a nucleation site.

Problem: The product has separated as an oily liquid instead of solid crystals ("oiling out"). Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly. Insulating the flask can help promote slow cooling.

Problem: The crystals formed very rapidly and appear as a fine powder. Answer: This is known as "crashing out" and is usually caused by cooling the solution too quickly. This rapid process can trap impurities within the crystal lattice, reducing the effectiveness of the purification. If this occurs, reheat the solution until the solid redissolves (you may need to add 1-2 mL of extra solvent), and allow it to cool more slowly.

Problem: My final product is still yellow or brownish. Answer: A persistent color can be due to colored impurities that have similar solubility to your product. If the color is intense, you may need to repeat the recrystallization and include a decolorizing step. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal and boil for a few minutes before performing a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can adsorb your product and reduce the yield.

Problem: My final yield of pure crystals is very low. Answer: A low yield can result from several factors:

  • Using too much solvent: A significant portion of your product will remain dissolved in the mother liquor.

  • Premature crystallization: The product may have crystallized on the filter paper during hot filtration. Ensure your equipment is pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

  • Excessive washing: Using too large a volume of wash solvent can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Troubleshooting Decision Tree

G A Start Cooling Saturated Solution B Crystals Form? A->B C Oily Layer Forms? B->C No D Successful Crystallization B->D Yes E Scratch Inner Surface of Flask C->E No H Reheat to Dissolve, Add More Solvent, Cool Slowly C->H Yes F Add a Seed Crystal E->F Still No Crystals G Reduce Solvent Volume (Boil Off) F->G Still No Crystals G->A Re-cool

References

Technical Support Center: Addressing Solubility Issues of 4-Nitrocinnamic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of 4-Nitrocinnamic acid. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

Issue 1: this compound is not dissolving in water or aqueous buffers.
  • Question: I am trying to dissolve this compound in water/PBS buffer at a neutral pH, but it remains as a suspension. Why is this happening and what can I do?

  • Answer: this compound is a weak acid with a predicted pKa of approximately 4.07. At neutral pH, it exists predominantly in its non-ionized, less soluble form. To enhance solubility, the pH of the solution needs to be adjusted to be above its pKa.

    Recommended Actions:

    • pH Adjustment: Increase the pH of your aqueous solution to above 6. As the pH increases, the carboxylic acid group deprotonates, forming the more soluble carboxylate salt. You can achieve this by adding a base such as sodium hydroxide (NaOH) dropwise while monitoring the pH. Synthesis procedures for this compound often involve dissolving it in a hot sodium hydroxide solution[1].

    • Gentle Heating and Sonication: After pH adjustment, gentle heating (e.g., in a 37°C water bath) and sonication can help to break down powder agglomerates and accelerate the dissolution process.

Issue 2: Precipitation occurs when adding a stock solution of this compound to my aqueous experimental medium.
  • Question: I have dissolved this compound in an organic solvent like DMSO to create a stock solution. However, when I add it to my cell culture medium or aqueous buffer, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium, even if it was fully dissolved in the initial stock solution. The organic solvent from the stock solution can also lower the overall polarity of the final solution, further reducing the solubility of the aqueous component.

    Recommended Actions:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment to a level below its aqueous solubility at that specific pH and temperature.

    • Use a Co-solvent System: Instead of a pure organic solvent, prepare your stock solution in a mixture of an organic solvent and your aqueous buffer. This can help to create a more gradual transition in polarity when adding the stock to the final medium.

    • Optimize the Addition Process: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.

    • Consider Cyclodextrins: For certain applications, encapsulating the this compound in cyclodextrins can significantly enhance its aqueous solubility and prevent precipitation.

Issue 3: Inconsistent results in biological assays due to poor solubility.
  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to its solubility?

  • Answer: Yes, poor solubility can lead to inconsistent and unreliable results in biological assays. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration. Undissolved particles can also interfere with certain assay technologies.

    Recommended Actions:

    • Visually Inspect Solutions: Before each experiment, carefully inspect your solutions for any signs of precipitation or cloudiness.

    • Filter Sterilization: If you need to sterilize your this compound solution, use a 0.22 µm filter. This will also remove any undissolved microparticles. Be aware that filtering a saturated solution can lead to the removal of the dissolved compound if it precipitates on the filter.

    • Perform a Solubility Check: Before conducting your main experiments, perform a preliminary test to determine the approximate solubility of this compound under your specific experimental conditions (e.g., buffer composition, pH, temperature).

Frequently Asked Questions (FAQs)

  • Q1: What is the aqueous solubility of this compound?

  • Q2: What is the pKa of this compound?

    • A2: The predicted pKa of this compound is approximately 4.07. This indicates that it is a weak acid.

  • Q3: How can I predict the solubility of this compound at a specific pH?

    • A3: You can estimate the solubility of this compound at a given pH using the Henderson-Hasselbalch equation, provided you know its intrinsic solubility (the solubility of the non-ionized form). The equation is: S = S₀ * (1 + 10^(pH - pKa)) Where:

      • S is the total solubility at a given pH.

      • S₀ is the intrinsic solubility.

      • pKa is the acid dissociation constant.

  • Q4: In which organic solvents is this compound soluble?

    • A4: this compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and acetone.

  • Q5: What are co-solvents and how can they help dissolve this compound?

    • A5: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. For this compound, using a co-solvent system, such as a mixture of ethanol and water, can significantly enhance its solubility, with ethanol showing a more pronounced effect.

  • Q6: What are cyclodextrins and can they be used for this compound?

    • A6: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly water-soluble molecules, like cinnamic acid derivatives, forming inclusion complexes that have enhanced aqueous solubility. While specific studies on this compound are limited, this technique is a promising approach for improving its solubility.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Predicted pKa ~4.07
Predicted LogS -2.46
General Aqueous Solubility Insoluble/Sparingly Soluble
Soluble In DMSO, Ethanol, Acetone

Experimental Protocols

Protocol 1: Preparation of an Alkaline Aqueous Solution of this compound

Objective: To prepare a clear aqueous solution of this compound by pH adjustment.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a beaker containing the desired volume of water or buffer.

  • Place the beaker on a stir plate and begin stirring. The solution will appear as a suspension.

  • Slowly add the 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound completely dissolves and the solution becomes clear. The target pH should be at least 2 units above the pKa (i.e., pH > 6.07).

  • Once dissolved, transfer the solution to a volumetric flask and add water or buffer to reach the final desired volume.

  • If necessary, the final pH can be adjusted carefully with dilute HCl, but be cautious as lowering the pH too much may cause precipitation.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in a co-solvent system for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, light-protected vials

Methodology:

  • Determine the desired concentration of the stock solution. It is advisable to start with a concentration that is known to be soluble in the chosen organic solvent.

  • Weigh the required amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of the organic solvent (e.g., DMSO) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gentle warming in a 37°C water bath for 10-15 minutes followed by vortexing can be applied. Sonication for 5-10 minutes can also be beneficial.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the vials from light.

Protocol 3: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - A General Approach

Objective: To prepare an aqueous solution of this compound with enhanced solubility through the formation of an inclusion complex with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Phase Solubility Study (Recommended): To determine the optimal ratio of this compound to HP-β-CD, a phase solubility study is recommended. This involves preparing a series of aqueous solutions with increasing concentrations of HP-β-CD. An excess amount of this compound is added to each solution, and the mixtures are agitated until equilibrium is reached (typically 24-48 hours). The supernatant is then filtered and the concentration of dissolved this compound is determined. The resulting plot of dissolved this compound concentration versus HP-β-CD concentration will indicate the stoichiometry of the complex and the extent of solubility enhancement.

  • Preparation of the Inclusion Complex Solution (Example using a 1:1 molar ratio): a. Calculate the molar amounts of this compound and HP-β-CD required for a 1:1 molar ratio. b. Dissolve the calculated amount of HP-β-CD in the desired volume of water or buffer with stirring. c. Add the calculated amount of this compound powder to the HP-β-CD solution. d. Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may appear cloudy initially and should clarify as the complex forms. e. After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The resulting clear solution contains the this compound-HP-β-CD inclusion complex.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Strategies start Start with This compound Powder dissolve Attempt to Dissolve in Aqueous Medium start->dissolve check_sol Is it Soluble? dissolve->check_sol end_sol Solution Prepared check_sol->end_sol Yes insoluble Insoluble check_sol->insoluble No ph_adjust pH Adjustment (Increase pH > 6) insoluble->ph_adjust cosolvent Use Co-solvent (e.g., DMSO, Ethanol) insoluble->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) insoluble->cyclodextrin ph_adjust->dissolve cosolvent->dissolve cyclodextrin->dissolve

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway cluster_ph pH-Dependent Solubility low_ph Low pH ( < pKa ~4.07 ) protonated COOH (Protonated) Non-ionized Form low_ph->protonated high_ph High pH ( > pKa ~4.07 ) deprotonated COO- (Deprotonated) Ionized Form high_ph->deprotonated low_sol Low Aqueous Solubility protonated->low_sol high_sol High Aqueous Solubility deprotonated->high_sol

References

Technical Support Center: 4-Nitrocinnamic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Nitrocinnamic acid to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

This compound is a crystalline solid that is generally stable under normal storage conditions, meaning in a cool, dry, and dark place.[1][2] However, its stability can be compromised by several factors, including exposure to light (photodegradation), high temperatures (thermal degradation), extreme pH conditions (hydrolysis), and oxidizing agents.[3] The nitro group and the acrylic acid moiety are the most reactive sites susceptible to degradation.

Q2: What are forced degradation studies and why are they important for this compound?

Forced degradation, or stress testing, is the intentional degradation of a substance under conditions more severe than accelerated stability testing.[4][5] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways.

  • Developing stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Gaining insight into the intrinsic stability of the molecule: This information is vital for formulation development, manufacturing, and determining appropriate storage conditions and shelf-life.

Q3: What are the typical stress conditions used in forced degradation studies of this compound?

Forced degradation studies for this compound should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve a target degradation of approximately 10-30%.

Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClReflux for 30 minutes at 60°CHydrolysis of the acrylic acid side chain
Base Hydrolysis 0.1 M NaOHReflux for 30 minutes at 60°CHydrolysis and potential reactions of the nitro group
Oxidative Degradation 3% H₂O₂Room temperature for a specified periodOxidation of the double bond, hydroxylation of the aromatic ring
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours / m²Isomerization, dimerization, or reactions involving the nitro group
Thermal Degradation Dry heat at elevated temperatures (e.g., 80°C)48 hoursDecarboxylation, decomposition

Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Recommended HPLC Method Parameters (Starting Point)

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all degradation products.
Detection UV detection at the λmax of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)

Troubleshooting Guides

Problem 1: No significant degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are too mild.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., use 1 M HCl or NaOH).

    • Increase the temperature.

    • Extend the exposure time.

    • For photostability, ensure direct exposure to the light source.

Problem 2: The parent peak in the chromatogram is completely gone after stress testing.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the temperature.

    • Reduce the exposure time.

    • Take samples at multiple time points to track the degradation progress.

Problem 3: Poor resolution between the parent peak and degradation product peaks in the HPLC chromatogram.

  • Possible Cause: The chromatographic method is not optimized.

  • Troubleshooting Steps:

    • Modify the mobile phase: Adjust the organic-to-aqueous ratio, change the type of organic solvent, or alter the pH of the aqueous phase.

    • Change the column: Try a different stationary phase (e.g., phenyl-hexyl) or a column with a different particle size or length.

    • Optimize the gradient: If using a gradient, adjust the slope and duration to improve separation.

    • Adjust the flow rate and temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.

Problem 4: Unidentified peaks are present in the chromatogram of the stressed sample.

  • Possible Cause: These are likely degradation products.

  • Troubleshooting Steps:

    • Use a PDA detector: Check the peak purity of the parent peak to see if any degradation products are co-eluting.

    • Employ LC-MS: This will provide the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for structural elucidation.

    • Isolate the impurity: If the degradation product is present in a significant amount, consider using preparative HPLC to isolate it for further characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

General Protocol for Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent and dilute to a suitable concentration.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are plausible.

Photodegradation Pathway

Under UV irradiation, this compound may undergo cis-trans isomerization. Dimerization to form cyclobutane derivatives is also a known photochemical reaction for cinnamic acids.

G This compound (trans) This compound (trans) This compound (cis) This compound (cis) This compound (trans)->this compound (cis) UV light Cyclobutane dimers Cyclobutane dimers This compound (trans)->Cyclobutane dimers UV light

Caption: Plausible photodegradation pathways of this compound.

Oxidative Degradation Pathway

Oxidative stress, for instance with hydrogen peroxide, could lead to the cleavage of the double bond to form 4-Nitrobenzaldehyde, which may be further oxidized to 4-Nitrobenzoic acid. Hydroxylation of the aromatic ring is also a possibility.

G This compound This compound 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde This compound->4-Nitrobenzaldehyde H₂O₂ Hydroxylated derivatives Hydroxylated derivatives This compound->Hydroxylated derivatives H₂O₂ 4-Nitrobenzoic acid 4-Nitrobenzoic acid 4-Nitrobenzaldehyde->4-Nitrobenzoic acid Oxidation

Caption: Potential oxidative degradation pathways of this compound.

Thermal Degradation Pathway

At elevated temperatures, decarboxylation of the carboxylic acid group is a likely degradation pathway for cinnamic acids, leading to the formation of 4-Nitrostyrene.

G This compound This compound 4-Nitrostyrene 4-Nitrostyrene This compound->4-Nitrostyrene Heat (Δ) Decomposition products Decomposition products 4-Nitrostyrene->Decomposition products

Caption: A possible thermal degradation pathway for this compound.

Experimental Workflow for Stability Indicating Method Development

The development of a stability-indicating analytical method is a systematic process.

G A Perform Forced Degradation Studies C Analyze Stressed Samples A->C B Develop Initial HPLC Method B->C D Check for Peak Purity and Resolution C->D E Optimize HPLC Method D->E if inadequate F Method Validation (as per ICH Q2(R1)) D->F if adequate E->C G Stability-Indicating Method Established F->G

Caption: Workflow for developing a stability-indicating HPLC method.

References

Troubleshooting peak assignments in 1H NMR of 4-Nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the peak assignments in 1H NMR spectra of 4-nitrocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and coupling constants for trans-4-nitrocinnamic acid in DMSO-d6?

A1: The expected 1H NMR spectral data for trans-4-nitrocinnamic acid in DMSO-d6 are summarized in the table below. Note that slight variations in chemical shifts can occur due to differences in concentration and instrument calibration.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar (ortho to NO₂)~8.25d~8.82H
H-Ar (meta to NO₂)~7.95d~8.82H
H-Vinyl (β to COOH)~7.70d~16.01H
H-Vinyl (α to COOH)~6.65d~16.01H
COOH>12.0br s-1H

Q2: My aromatic proton signals are overlapping or appear as a complex multiplet. How can I resolve and assign them?

A2: Overlapping aromatic signals in this compound can be a common issue. Here are a few troubleshooting steps:

  • Solvent Change: Switching to a different deuterated solvent, such as acetone-d6 or methanol-d4, can alter the chemical shifts of the aromatic protons and may resolve the overlap.[1]

  • Higher Field Instrument: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving the multiplet.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, confirming the ortho and meta relationships in the aromatic ring.

Q3: I see unexpected peaks in my spectrum. What could be their origin?

A3: Unexpected peaks usually arise from impurities.[2] Common sources include:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane, ethanol) are common contaminants.[1]

  • Starting Materials: Unreacted 4-nitrobenzaldehyde or malonic acid may be present.

  • Water: A broad peak, typically between 3-5 ppm in DMSO-d6, is often due to water in the solvent or sample.[1] This can be confirmed by adding a drop of D₂O, which will cause the peak to disappear or significantly diminish.[1]

Q4: The integration of my peaks is not correct. What should I do?

A4: Inaccurate integration can be caused by several factors:

  • Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is corrected.

  • Signal Overlap: If peaks are overlapping (e.g., with solvent or impurity signals), the integration will be inaccurate.

  • Relaxation Delay: For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 of the protons of interest) to allow for complete relaxation of the protons between scans.

Q5: The vinylic protons are not showing a clean doublet. What could be the reason?

A5: The vinylic protons of trans-4-nitrocinnamic acid should appear as two distinct doublets, each with a large coupling constant (typically ~16 Hz) characteristic of a trans configuration. If the multiplicity is distorted, consider the following:

  • Poor Shimming: The magnetic field homogeneity might be poor. Re-shimming the instrument should improve the peak shape.

  • Low Concentration: A very dilute sample can result in a poor signal-to-noise ratio, making it difficult to resolve the splitting pattern.

  • Presence of the cis-isomer: Although the trans-isomer is generally more stable, the presence of the cis-isomer as an impurity would show a different set of vinylic proton signals with a smaller coupling constant (typically 10-12 Hz).

Experimental Protocol: 1H NMR of this compound

  • Sample Preparation:

    • Weigh approximately 5-10 mg of dry this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the instrument on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

  • Spectrum Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a 90° pulse angle.

    • Set the number of scans to a minimum of 8, increasing for more dilute samples to improve the signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds for routine spectra. For accurate integration, a longer delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualizations

Troubleshooting_Workflow start Start: 1H NMR Spectrum Acquired check_peaks Are all expected peaks present? start->check_peaks unexpected_peaks Are there unexpected peaks? check_peaks->unexpected_peaks Yes check_sample_prep Review Sample Preparation: - Correct compound? - Contamination? check_peaks->check_sample_prep No integration_correct Is the integration correct? unexpected_peaks->integration_correct No check_impurities Identify Impurities: - Residual Solvents? - Starting Materials? - Water? unexpected_peaks->check_impurities Yes multiplicity_correct Is the multiplicity as expected? integration_correct->multiplicity_correct Yes reprocess_spectrum Re-process Spectrum: - Phasing - Baseline Correction - Integration Ranges integration_correct->reprocess_spectrum No assignment_clear Are peak assignments clear? multiplicity_correct->assignment_clear Yes check_instrument Check Instrument Settings: - Shimming - Relaxation Delay (d1) multiplicity_correct->check_instrument No end End: Successful Peak Assignment assignment_clear->end Yes advanced_nmr Perform Advanced NMR: - 2D COSY - Change Solvent - Higher Field assignment_clear->advanced_nmr No check_sample_prep->start check_impurities->integration_correct reprocess_spectrum->integration_correct check_instrument->multiplicity_correct advanced_nmr->end

Caption: Troubleshooting workflow for 1H NMR peak assignment.

Spin_Spin_Coupling cluster_structure trans-4-Nitrocinnamic Acid Vinylic Protons cluster_splitting Resulting Doublets Ha Hb Ha->Hb J ≈ 16 Hz Ha_doublet Hα Signal (Doublet) Hb_doublet Hβ Signal (Doublet) C_alpha COOH COOH C_beta Aryl Aryl

Caption: Spin-spin coupling of vinylic protons in trans-4-nitrocinnamic acid.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 4-Nitrocinnamic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-Nitrocinnamic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

The two primary routes for synthesizing this compound are the Perkin reaction and the Knoevenagel condensation.

  • Perkin Reaction: This method involves the condensation of p-nitrobenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate. While a classic method, it often requires high temperatures (around 180°C) and can lead to the formation of unwanted side products.

  • Knoevenagel Condensation: This reaction condenses p-nitrobenzaldehyde with an active methylene compound, typically malonic acid, using a basic catalyst such as pyridine and a co-catalyst like piperidine.[1] This method is generally preferred for scale-up due to its milder reaction conditions and often higher yields and purity.[2]

For industrial production, the Knoevenagel condensation is often more advantageous due to its more manageable temperature profile and potentially cleaner reaction, which simplifies downstream processing.

Q2: What are the critical safety precautions to consider during the scale-up of this compound synthesis?

Scaling up the synthesis of this compound introduces significant safety concerns that must be addressed:

  • Exothermic Reaction: The Knoevenagel condensation is an exothermic reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase and potentially a runaway reaction.[3][4] Continuous monitoring of the internal and jacket temperatures is crucial.[3]

  • Handling of Raw Materials:

    • p-Nitrobenzaldehyde: This is a combustible solid and a suspected mutagen. Avoid dust formation and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator.

    • Pyridine: This is a flammable liquid and is harmful if inhaled or absorbed through the skin. It should be handled in a well-ventilated area, away from ignition sources.

    • Malonic Acid: While less hazardous, it can cause skin and eye irritation.

  • Solvent Safety: The choice of solvent impacts safety. While ethanol is commonly used in lab-scale preparations, alternative solvents with higher flash points may be considered for industrial-scale production.

  • Waste Disposal: The waste streams, which may contain residual reactants and catalysts, must be managed according to environmental regulations.

Q3: How does the choice of catalyst impact the Knoevenagel condensation at scale?

The catalyst system, typically a combination of pyridine and piperidine, is critical.

  • Pyridine: Acts as both a basic catalyst and a solvent.

  • Piperidine: A stronger base, used in smaller quantities to accelerate the reaction.

During scale-up, the catalyst ratio may need to be optimized. While effective, the use of large quantities of pyridine can be problematic due to its toxicity and flammability. Alternative, less hazardous catalysts and solvent systems are being explored to make the process greener and safer.

Troubleshooting Guide

Reaction and Yield Issues

Q4: My reaction yield has significantly dropped after scaling up from the lab to a pilot plant. What are the likely causes and how can I troubleshoot this?

A drop in yield during scale-up is a common issue and can be attributed to several factors. A systematic approach is necessary to identify the root cause.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of byproducts.

    • Troubleshooting:

      • Agitation: Ensure the agitator speed and design are adequate for the larger volume to maintain a homogeneous mixture.

      • Reactant Addition: A slow, controlled addition of the reactants, particularly the catalyst, can help manage the exotherm and improve mixing.

  • Temperature Control: Poor temperature control can significantly impact yield.

    • Troubleshooting:

      • Calibrate Probes: Ensure all temperature probes are accurately calibrated.

      • Cooling Capacity: Verify that the reactor's cooling system can handle the heat generated by the scaled-up reaction.

  • Stoichiometry: Inaccurate measurement of reactants on a larger scale can lead to a molar imbalance.

    • Troubleshooting:

      • Calibration of Scales: Regularly calibrate all weighing equipment.

      • Loss During Transfer: Account for any potential loss of material during transfer to the reactor.

Q5: I am observing a significant amount of byproduct formation in my scaled-up reaction. What are the common byproducts and how can I minimize them?

The primary byproduct in the Knoevenagel condensation for this compound is often the result of side reactions involving the starting materials or intermediates.

  • Common Byproducts:

    • Self-condensation of p-nitrobenzaldehyde: Can occur under strongly basic conditions.

    • Decarboxylation of malonic acid: Can be promoted by excessive heat.

  • Minimization Strategies:

    • Temperature Control: Maintain the optimal reaction temperature. Overheating can accelerate side reactions.

    • Catalyst Concentration: Use the minimum effective amount of catalyst. Excess catalyst can promote byproduct formation.

    • Reaction Time: Monitor the reaction progress (e.g., by HPLC) and stop the reaction once the product formation has plateaued to avoid the formation of degradation products.

Purification and Product Quality Issues

Q6: I am having difficulty with the crystallization of this compound at a large scale, leading to poor purity and inconsistent crystal size. What should I do?

Crystallization is a critical step for achieving the desired purity and physical properties of the final product. Scale-up can introduce challenges in controlling this process.

  • Purity Issues:

    • Troubleshooting:

      • Solvent Selection: Ensure the chosen solvent has a high solubility for this compound at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Recrystallization from ethanol is a common lab-scale method. For industrial scale, a mixed solvent system might be necessary to optimize yield and purity.

      • Cooling Rate: A slow and controlled cooling rate is crucial to allow for the formation of pure crystals and prevent the trapping of impurities.

      • Washing: Thoroughly wash the filtered crystals with a cold, appropriate solvent to remove residual mother liquor containing impurities.

  • Crystal Size and Morphology:

    • Troubleshooting:

      • Agitation: The stirring rate during crystallization affects crystal size distribution. Gentle agitation is typically preferred to avoid excessive nucleation and the formation of fine particles.

      • Seeding: Introducing seed crystals at the appropriate temperature can help control crystal size and morphology.

Q7: The final product is difficult to dry and retains residual solvent. How can I improve the drying process?

The tendency of the product to retain solvent can be a significant issue, especially on a large scale.

  • Troubleshooting:

    • Filtration: Ensure the filtration step is efficient in removing the bulk of the solvent. Consider using a filter press or centrifuge for larger quantities.

    • Washing: An effective washing step with a suitable solvent can help displace the crystallization solvent.

    • Drying Equipment: For large-scale production, a vacuum oven or a rotary dryer is more effective than air drying.

    • Particle Size: Fine particles can trap solvent more easily. Optimizing crystallization to produce larger, more uniform crystals can facilitate drying.

Data Presentation

The following tables provide a summary of typical quantitative data at different scales of production. These values are representative and may vary depending on the specific equipment and process parameters.

Table 1: Comparison of Reaction Parameters and Yield at Different Scales

ParameterLab Scale (100 g)Pilot Scale (10 kg)Industrial Scale (500 kg)
Reactant Molar Ratio (p-nitrobenzaldehyde:malonic acid) 1 : 1.11 : 1.051 : 1.02
Catalyst (Pyridine) Volume (L/kg of p-nitrobenzaldehyde) 2.01.51.2
Reaction Temperature (°C) 80 - 8575 - 8070 - 75
Reaction Time (hours) 6 - 88 - 1010 - 12
Typical Yield (%) 85 - 9080 - 8575 - 80

Table 2: Comparison of Product Purity and Impurity Profile at Different Scales

ParameterLab ScalePilot ScaleIndustrial Scale
Purity after initial isolation (%) 95 - 9792 - 9588 - 92
Purity after recrystallization (%) > 99> 99> 99
Key Impurity 1 (Unreacted p-nitrobenzaldehyde) (%) < 0.5< 1.0< 1.5
Key Impurity 2 (Side-reaction product) (%) < 0.3< 0.8< 1.2
Residual Solvent (Ethanol) after drying (ppm) < 500< 1000< 2000

Experimental Protocols

Lab-Scale Synthesis of this compound (Knoevenagel Condensation)

This protocol is suitable for producing approximately 100 g of this compound.

Materials:

  • p-Nitrobenzaldehyde: 75.5 g (0.5 mol)

  • Malonic Acid: 57.2 g (0.55 mol)

  • Pyridine: 150 mL

  • Piperidine: 5 mL

  • Ethanol (95%) for recrystallization

  • Hydrochloric Acid (concentrated)

  • Deionized Water

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitrobenzaldehyde, malonic acid, and pyridine.

  • Slowly add piperidine to the mixture with stirring.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 500 mL of cold water and 50 mL of concentrated hydrochloric acid with vigorous stirring.

  • The crude this compound will precipitate as a yellow solid.

  • Filter the solid using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven at 60-70°C.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants Prepare Reactants (p-Nitrobenzaldehyde, Malonic Acid, Pyridine, Piperidine) charge_reactor Charge Reactor prep_reactants->charge_reactor heat_reflux Heat to Reflux (70-85°C) charge_reactor->heat_reflux monitor_rxn Monitor Reaction (TLC/HPLC) heat_reflux->monitor_rxn cool_rxn Cool to Room Temperature monitor_rxn->cool_rxn Reaction Complete precipitate Precipitate in Acidified Water cool_rxn->precipitate filter_wash Filter and Wash Crude Product precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize filter_dry Filter and Dry Pure Product recrystallize->filter_dry product Final Product: This compound filter_dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or High Impurities? check_temp Temperature within Range? start->check_temp check_mixing Adequate Agitation? check_temp->check_mixing Yes action_temp Adjust Heating/Cooling check_temp->action_temp No check_stoich Correct Stoichiometry? check_mixing->check_stoich Yes action_mixing Increase Agitator Speed check_mixing->action_mixing No check_purity High Impurity Levels? check_stoich->check_purity Yes action_stoich Verify Reactant Amounts check_stoich->action_stoich No action_purify Optimize Crystallization/ Recrystallization check_purity->action_purify Yes end_ok Process Optimized check_purity->end_ok No action_temp->check_temp action_mixing->check_mixing action_stoich->check_stoich end_purify Pure Product Obtained action_purify->end_purify

Caption: Troubleshooting decision tree for this compound production.

References

Technical Support Center: Disposal and Waste Management of 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal and waste management of 4-Nitrocinnamic acid. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always adhere to your local, state, and federal regulations regarding hazardous waste disposal.

Frequently Asked Questions (FAQs)

Q1: How should I dispose of this compound waste?

A1: this compound and its containers must be disposed of as hazardous waste.[1][2] The recommended method is to transfer the waste to a licensed hazardous waste disposal company.[3] These facilities typically use high-temperature incineration to destroy the chemical.[4] Never dispose of this compound down the drain or in regular trash.[5]

Q2: What are the primary hazards associated with this compound waste?

A2: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Some safety data sheets also indicate that it is suspected of causing genetic defects.

Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?

A3: When handling this compound waste, you should wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Q4: How should I store this compound waste before disposal?

A4: Store this compound waste in a well-ventilated, designated satellite accumulation area. The container must be tightly closed, clearly labeled as "Hazardous Waste" and with the full chemical name "this compound". The container should be made of a compatible material and be in good condition to prevent leaks.

Q5: What should I do in case of a spill of this compound waste?

A5: In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent (e.g., soap and water) and collect the cleaning materials as hazardous waste.

Troubleshooting Guide

Issue Possible Cause Solution
Uncertainty about waste classification The waste is a mixture with other chemicals.Treat the entire mixture as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying and disposing of chemical mixtures.
The waste container is damaged or leaking. Improper storage or handling of the container.Immediately transfer the contents to a new, compatible container that is in good condition. Clean up any spilled material as described in the spill response FAQ. Report the incident to your EHS department.
The "Hazardous Waste" label is missing or incomplete. Oversight during waste accumulation.Immediately label the container with a complete hazardous waste tag, including the full chemical name and associated hazards. An unlabeled container is a serious safety and regulatory violation.
The accumulation start date on the waste container is approaching the institutional limit. Delays in waste pickup scheduling.Contact your institution's EHS department well in advance to schedule a waste pickup. Do not exceed the allowed accumulation time for hazardous waste.

Hazard and Exposure Data Summary

Parameter Value Reference
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning
Personal Protective Equipment Protective gloves, eye protection, face protection, protective clothing

Experimental Protocols

Protocol 1: Standard Laboratory Procedure for Segregation and Storage of this compound Waste

Objective: To safely segregate and store solid this compound waste generated during experimental procedures.

Materials:

  • This compound waste (solid)

  • Designated hazardous waste container (wide-mouth, compatible material, with a secure lid)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

Procedure:

  • Don PPE: Before handling any waste, put on your lab coat, safety goggles, and gloves.

  • Prepare Waste Container: Obtain a designated hazardous waste container that is clean, dry, and in good condition. Ensure it is compatible with this compound.

  • Label the Container: Affix a hazardous waste label to the container. Fill in all required information, including "this compound" as the contents and the date you first add waste.

  • Transfer Waste: Carefully transfer the solid this compound waste into the labeled container. Minimize the generation of dust.

  • Secure the Container: Tightly close the lid of the waste container.

  • Store Properly: Place the container in a designated and properly signed satellite accumulation area. This area should be away from general lab traffic and incompatible chemicals.

  • Documentation: Maintain a log of the waste added to the container, if required by your institution.

  • Schedule Pickup: Once the container is full or reaches the end of its allowable accumulation time, contact your institution's EHS department to arrange for pickup.

Visualizations

Waste_Management_Workflow Figure 1. General Workflow for this compound Waste Management cluster_lab Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Licensed Disposal Facility A Experiment Generates This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule and Perform Waste Pickup D->E F Transport to Approved Waste Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G

Caption: General workflow for managing this compound waste.

Spill_Response_Logic Figure 2. Decision Logic for this compound Spill Response Spill This compound Spill Occurs Assess Is the spill large or in a poorly ventilated area? Spill->Assess Evacuate Evacuate the area. Contact EHS immediately. Assess->Evacuate Yes SmallSpill Proceed with cleanup. Assess->SmallSpill No PPE Don appropriate PPE (gloves, goggles, respirator if needed). SmallSpill->PPE Contain Sweep up solid material. Avoid creating dust. PPE->Contain Collect Place spilled material and cleanup supplies into a labeled hazardous waste container. Contain->Collect Decontaminate Clean the spill area with soap and water. Collect->Decontaminate Dispose Dispose of all materials as hazardous waste. Decontaminate->Dispose

Caption: Decision logic for responding to a this compound spill.

References

Validation & Comparative

A Comparative Analysis of 4-Nitrocinnamic Acid and Other Cinnamic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the properties, biological activities, and experimental evaluation of 4-Nitrocinnamic acid in comparison to other key cinnamic acid derivatives.

Cinnamic acid and its derivatives are a versatile class of compounds extensively studied for their wide-ranging therapeutic properties.[1][2] Derived from sources like cinnamon bark, these molecules, characterized by a phenyl ring attached to an acrylic acid moiety, offer a scaffold for chemical modifications to enhance their biological efficacy.[1][3] This guide provides a comparative analysis of this compound and other notable cinnamic acid derivatives, offering valuable data and experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The substitution on the phenyl ring of cinnamic acid significantly influences its physicochemical properties, which in turn affect its biological activity and applications. This compound, with its electron-withdrawing nitro group, exhibits distinct characteristics compared to other derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water SolubilitypKa
Cinnamic Acid C₉H₈O₂148.16133Slightly soluble4.46
This compound C₉H₇NO₄193.16289 (decomposes)Insoluble-
p-Coumaric Acid C₉H₈O₃164.16210-213-4.64
Caffeic Acid C₉H₈O₄180.16223-225-4.62
Ferulic Acid C₁₀H₁₀O₄194.18174-4.58
Sinapic Acid C₁₁H₁₂O₅224.21202-205-4.59

Comparative Biological Activity

Cinnamic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory effects. The nature and position of the substituent group on the phenyl ring are critical in determining the potency and selectivity of these activities.

Enzyme Inhibition

Xanthine Oxidase Inhibition:

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout. This compound has been identified as a potent inhibitor of this enzyme.

CompoundIC₅₀ (µM)Inhibition Type
This compound 23.02 ± 0.12Noncompetitive
m-Coumaric Acid 63.31Uncompetitive
Caffeic Acid 74.6-
p-Coumaric Acid 111.09-
3,4,5-Trihydroxycinnamic Acid 61.60 ± 8.00Competitive
Sinapic Acid 117.00 ± 4.00-
Ferulic Acid 2040 ± 110-
Allopurinol (Standard) 2.84 ± 0.41Competitive

Urease Inhibition:

Urease is an enzyme implicated in infections by pathogens such as Helicobacter pylori. Cinnamic acid derivatives have shown potential as urease inhibitors.

CompoundIC₅₀ (µM)
This compound Shows urease inhibitory activity
Thiourea (Standard) 23.00 ± 0.84
Hydroxyurea (Standard) 100.0 ± 2.5

Note: Specific IC₅₀ values for this compound in urease inhibition were not found in the provided search results, though its activity is mentioned.

Anticancer Activity

The antiproliferative effects of cinnamic acid derivatives have been evaluated against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)
Cinnamic Acid Derivative 5 A-549 (Lung Cancer)10.36
Colchicine (Standard) A-549 (Lung Cancer)6.32

Note: The specific structure of "Cinnamic Acid Derivative 5" is detailed in the cited source. Comparative data for this compound on the A-549 cell line was not available in the search results.

Antimicrobial Activity

The antimicrobial potential of cinnamic acid derivatives is well-documented, with activity against a range of bacteria and fungi. The presence of electron-withdrawing groups, such as the nitro group in this compound, has been shown to enhance antifungal activity.

CompoundMicroorganismMIC (µM)
This compound M. tuberculosis H37Rv-
4-Chlorocinnamic Acid M. tuberculosis H37Rv4.54 µg/mL
4-Fluorocinnamic Acid M. tuberculosis H37Rv0.36 µg/mL
Cinnamic Acid A. niger2.04
4-Aminocinnamic Acid B. subtilis, E. coliGood activity reported
4-Chlorocinnamic Acid -Good activity reported
This compound -Good activity reported

Note: A specific MIC value for this compound against M. tuberculosis was not found, though its anti-TB activity is noted. The general antimicrobial activity of this compound is reported as good.

Signaling Pathway Modulation

Cinnamic acid derivatives exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. Certain cinnamic acid derivatives can activate this pathway, leading to the expression of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub promotes Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->Keap1 inactivates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2 signaling pathway by cinnamic acid derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products, including cinnamic acid derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome Degradation IkB->Proteasome ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->IKK inhibits DNA DNA NFkB_nuc->DNA binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Proinflammatory_Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and evaluation of cinnamic acid derivatives.

Synthesis of this compound via Knoevenagel Condensation

This protocol outlines a common method for synthesizing this compound.

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine (or an alternative base like piperidine or triethylamine)

  • Ethanol (or another suitable solvent like toluene)

  • Hydrochloric acid (for acidification)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers

  • pH paper or meter

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1-1.5 equivalents) in a minimal amount of ethanol.

  • Add a catalytic amount of pyridine (e.g., 0.1 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add dilute hydrochloric acid to the reaction mixture until the pH is acidic, which will precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point.

Knoevenagel_Condensation Start Start: 4-Nitrobenzaldehyde + Malonic Acid Dissolve Dissolve in Ethanol with Pyridine (catalyst) Start->Dissolve Reflux Heat to Reflux Dissolve->Reflux Monitor Monitor with TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Acidify Acidify with HCl (Precipitation) Cool->Acidify Filter Filter and Wash Acidify->Filter Recrystallize Recrystallize Filter->Recrystallize End End: Pure this compound Recrystallize->End

Caption: Experimental workflow for the synthesis of this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a widely used method to evaluate the antioxidant potential of chemical compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (cinnamic acid derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • UV-Vis spectrophotometer

  • 96-well microplate or cuvettes

  • Micropipettes

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each concentration of the test compound or control to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This comparative guide highlights the significant potential of this compound and other cinnamic acid derivatives in drug discovery and development. The presence of the nitro group in this compound confers potent inhibitory activity against enzymes like xanthine oxidase, making it a compound of particular interest. The structure-activity relationships observed among different derivatives underscore the importance of targeted chemical modifications to optimize biological activity. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers to further explore the therapeutic applications of this promising class of compounds. Future studies should focus on direct comparative analyses of these derivatives in various biological assays to build a more comprehensive understanding of their relative potencies and mechanisms of action.

References

Validating the Structure of Synthesized 4-Nitrocinnamic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comprehensive comparison of spectroscopic data for validating the synthesis of 4-Nitrocinnamic acid, contrasting its spectral features with those of common starting materials and potential impurities.

The successful synthesis of this compound, a valuable intermediate in the pharmaceutical and dye industries, requires meticulous purification and characterization to eliminate unreacted starting materials and byproducts. This guide outlines the experimental protocols for acquiring Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra and presents a clear comparison of the expected spectral data for the product against potential contaminants.

Experimental Protocols

Detailed methodologies for acquiring the necessary spectroscopic data are outlined below. These protocols are designed to yield high-quality spectra for unambiguous structural elucidation.

Infrared (IR) Spectroscopy
  • Objective: To identify the characteristic functional groups present in the synthesized compound.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle (approximately 1:100 ratio of sample to KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is acquired and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for the presence of key vibrational frequencies corresponding to the functional groups in this compound, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and the N-O stretches of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the synthesized molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

  • ¹³C NMR Data Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Analysis: The ¹H and ¹³C NMR spectra are analyzed for chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (for ¹H NMR) to confirm the connectivity and chemical environment of all protons and carbons in the this compound molecule.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and compare it with the data for common starting materials that could be present as impurities.

Table 1: Infrared (IR) Spectroscopy Data Comparison (cm⁻¹)

Functional GroupThis compound (Expected)4-Nitrobenzaldehyde (Impurity)Malonic Acid (Impurity)Acetic Anhydride (Impurity)
O-H (Carboxylic Acid)3100-2500 (broad)-3200-2500 (broad)-
C-H (Aromatic)~3080~3080--
C-H (Aldehyde)-~2850, ~2750--
C=O (Carboxylic Acid)~1690-~1710-
C=O (Aldehyde)-~1700--
C=O (Anhydride)---~1820, ~1750
C=C (Alkene)~1640---
C=C (Aromatic)~1600, ~1475~1600, ~1470--
N-O (Nitro)~1520, ~1340~1530, ~1350--

Table 2: ¹H NMR Spectroscopy Data Comparison (δ, ppm in DMSO-d₆)

Proton EnvironmentThis compound (Expected)4-Nitrobenzaldehyde (Impurity)Malonic Acid (Impurity)Acetic Anhydride (Impurity)
-COOH~12.5 (s, 1H)-~12.9 (s, 2H)-
Ar-H (ortho to NO₂)~8.25 (d, 2H)~8.40 (d, 2H)--
Ar-H (meta to NO₂)~7.90 (d, 2H)~8.15 (d, 2H)--
-CH=CH- (vinyl)~7.70 (d, 1H), ~6.70 (d, 1H)---
-CHO-~10.1 (s, 1H)--
-CH₂---~3.4 (s, 2H)-
-CH₃---~2.2 (s, 6H)

Table 3: ¹³C NMR Spectroscopy Data Comparison (δ, ppm in DMSO-d₆)

Carbon EnvironmentThis compound (Expected)4-Nitrobenzaldehyde (Impurity)Malonic Acid (Impurity)Acetic Anhydride (Impurity)
-COOH~167-~169-
-CHO-~192--
C=O (Anhydride)---~168
C (ipso to NO₂)~148~151--
C (ipso to -CH=)~141---
C (ipso to -CHO)-~140--
Ar-C (ortho to NO₂)~124~124--
Ar-C (meta to NO₂)~130~131--
-CH=CH- (vinyl)~142, ~122---
-CH₂---~41-
-CH₃---~22

Experimental Workflow and Logic

The process of synthesizing and validating the structure of this compound can be visualized as a systematic workflow. This involves the initial synthesis, followed by purification, and finally, structural confirmation through a combination of spectroscopic techniques.

Synthesis_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_conclusion Conclusion Synthesis Synthesis of this compound (e.g., Perkin Reaction) Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product IR IR Spectroscopy Purification->IR Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Data_Analysis Data Analysis & Comparison IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Matches Reference Impurities_Detected Impurities Detected Data_Analysis->Impurities_Detected Discrepancies Found Impurities_Detected->Purification Requires Further Purification

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

By carefully following the outlined experimental protocols and comparing the acquired spectroscopic data with the reference values provided in the tables, researchers can confidently validate the structure and purity of their synthesized this compound. The absence of characteristic peaks from starting materials in the final product's spectra is a strong indicator of a successful synthesis and purification. This meticulous approach to structural validation is paramount for the reliability and reproducibility of scientific research and development.

A Comparative Guide to Purity Assessment of 4-Nitrocinnamic Acid: HPLC vs. Titration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and acid-base titration, for the purity assessment of 4-Nitrocinnamic acid. We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on expected experimental data.

Introduction to Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. In the context of purity assessment, HPLC separates the target compound (this compound) from any impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is highly sensitive and specific, capable of detecting even trace amounts of impurities.

Acid-Base Titration is a classic quantitative chemical analysis method used to determine the concentration of an acid or base by neutralizing it with a solution of known concentration. For this compound, a weak acid, this involves titrating a solution of the compound with a standardized strong base, such as sodium hydroxide. The purity is calculated based on the amount of titrant required to reach the equivalence point. Titration is a simpler, less expensive method but may be less specific if other acidic or basic impurities are present.

Comparative Performance Data

The following tables summarize the expected quantitative data from the purity assessment of a batch of this compound using both HPLC and titration methods. This data is representative of typical results obtained in a laboratory setting.

Table 1: Purity Assessment Results

ParameterHPLCTitration
Purity (%) 99.599.2
Standard Deviation (±) 0.050.15
Relative Standard Deviation (%) 0.050.15

Table 2: Method Validation Parameters

ParameterHPLCTitration
Specificity High (separates impurities)Moderate (subject to interference from other acidic/basic impurities)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) < 1.0%< 2.0%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.5%
Analysis Time per Sample ~20 minutes~10 minutes
Cost per Sample HigherLower

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (50:50 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve it in 25 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and dissolve it in 25 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 272 nm

  • Analysis: Inject the standard solution to check system suitability. Then, inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity of the sample by the area normalization method:

    • Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100

Acid-Base Titration Method

This protocol describes the determination of this compound purity by titration with a standardized sodium hydroxide solution.

Instrumentation:

  • Burette (50 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter (optional, for potentiometric titration)

Reagents:

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Phenolphthalein indicator solution

  • Ethanol (reagent grade)

  • Deionized water

  • Potassium hydrogen phthalate (KHP), primary standard for NaOH standardization

Procedure:

  • Standardization of NaOH Solution (if not already standardized):

    • Accurately weigh about 0.5 g of dried KHP into an Erlenmeyer flask.

    • Dissolve in about 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the NaOH solution until a faint pink color persists for 30 seconds.

    • Calculate the exact molarity of the NaOH solution.

  • Sample Analysis:

    • Accurately weigh about 0.4 g of the this compound sample into an Erlenmeyer flask.

    • Dissolve the sample in 50 mL of ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a faint pink color persists.

  • Calculation: Calculate the purity of the sample using the following formula:

    • Purity (%) = (V × M × 193.16) / (W × 1000) × 100

      • Where:

        • V = Volume of NaOH solution used (mL)

        • M = Molarity of NaOH solution (mol/L)

        • 193.16 = Molecular weight of this compound ( g/mol )

        • W = Weight of the this compound sample (g)

Method Comparison and Selection

The choice between HPLC and titration for the purity assessment of this compound depends on the specific requirements of the analysis.

  • HPLC is the preferred method when high accuracy, precision, and specificity are required. It is essential for identifying and quantifying unknown impurities and is the standard for regulatory submissions in the pharmaceutical industry.

  • Titration is a suitable method for routine quality control where the impurity profile is well-characterized and known to not interfere with the analysis. It is a cost-effective and rapid technique for determining the overall assay of the acidic component.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both purity assessment methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh_sample->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

HPLC Purity Assessment Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Ethanol weigh_sample->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with Standardized NaOH add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint record_volume Record Volume of Titrant endpoint->record_volume calculate Calculate Purity record_volume->calculate

Titration Purity Assessment Workflow

Conclusion

Both HPLC and titration are valuable techniques for the purity assessment of this compound. HPLC offers superior specificity and sensitivity, making it the method of choice for in-depth analysis and regulatory purposes. Titration, on the other hand, provides a rapid, simple, and cost-effective means for routine purity checks. The selection of the appropriate method should be based on the analytical needs, available resources, and the required level of detail in the purity assessment.

Unraveling the Biological Landscape of 4-Nitrocinnamic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While a direct, comprehensive comparison of the biological activities of cis- and trans-4-nitrocinnamic acid remains an area with limited published research, current scientific literature primarily details the bioactivity of the more stable trans isomer. Investigations into trans-4-nitrocinnamic acid have revealed its potential as an enzyme inhibitor and antimicrobial agent. The biological profile of cis-4-nitrocinnamic acid, however, is largely uncharted territory in publicly accessible experimental data.

The geometric isomerism of 4-nitrocinnamic acid, dictated by the arrangement of substituents around the carbon-carbon double bond, is expected to significantly influence its interaction with biological targets. Generally, the distinct three-dimensional structures of cis and trans isomers lead to differential binding affinities for enzymes and receptors, which in turn governs their biological effects. While data for a direct comparison is sparse, a study on the parent compound, cinnamic acid, demonstrated that the cis isomer possessed greater anti-invasive activity against lung cancer cells than its trans counterpart, suggesting that the cis configuration can, in some cases, confer enhanced biological potency.

Biological Activities of trans-4-Nitrocinnamic Acid

The trans isomer of this compound has been the subject of several studies exploring its biochemical effects. Key findings on its biological activity are summarized below.

Enzyme Inhibition

Tyrosinase Inhibition: trans-4-Nitrocinnamic acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1][2] This inhibitory action suggests its potential application in the cosmetic and pharmaceutical industries for conditions related to hyperpigmentation.

Xanthine Oxidase Inhibition: Research has shown that trans-4-nitrocinnamic acid can inhibit xanthine oxidase, an enzyme involved in the metabolic pathway that produces uric acid.[3][4][5] The inhibition of this enzyme is a key therapeutic strategy for managing hyperuricemia and gout. One study reported a half-maximal inhibitory concentration (IC50) of 23.02 ± 0.12 µmol/L for the trans isomer.

Antimicrobial Activity

trans-4-Nitrocinnamic acid has demonstrated antimicrobial properties against various microorganisms. Studies have reported its minimum inhibitory concentrations (MIC) against bacteria such as Bacillus subtilis and Escherichia coli. Furthermore, it has been implicated in the inhibition of quorum sensing, a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation.

Comparative Data on Biological Activity

Due to the lack of available studies directly comparing the two isomers, a quantitative side-by-side comparison is not currently possible. The table below summarizes the available data for trans-4-nitrocinnamic acid.

Biological ActivityTarget/OrganismQuantitative Data (trans-4-Nitrocinnamic acid)Reference
Enzyme Inhibition Xanthine OxidaseIC50: 23.02 ± 0.12 µmol/L
TyrosinaseInhibitory effects observed
Antimicrobial Activity Bacillus subtilis IFO 3009MIC: 891 µM
Escherichia coli IFO 3301MIC: 794 µM
Quorum Sensing Inhibition Chromobacterium violaceumComplete inhibition at 5 mM

Experimental Protocols

Detailed experimental methodologies for the cited biological activities are crucial for reproducibility and further investigation.

Xanthine Oxidase Inhibition Assay

The inhibitory effect of trans-4-nitrocinnamic acid on xanthine oxidase activity was determined spectrophotometrically. The assay mixture typically contains phosphate buffer, the substrate xanthine, and the enzyme. The reaction is initiated by the addition of the enzyme, and the formation of uric acid is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm). To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC of trans-4-nitrocinnamic acid against bacterial strains is commonly determined using the broth microdilution method. In this assay, serial dilutions of the compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams are provided.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Assay_Components Prepare Assay Components (Buffer, Substrate, Enzyme) Reaction_Mixture Combine Assay Components and Inhibitor Assay_Components->Reaction_Mixture Inhibitor_Solutions Prepare Serial Dilutions of this compound Inhibitor_Solutions->Reaction_Mixture Initiate_Reaction Add Enzyme to Initiate Reaction Reaction_Mixture->Initiate_Reaction Monitor_Activity Monitor Product Formation (Spectrophotometry) Initiate_Reaction->Monitor_Activity Calculate_Inhibition Calculate Percentage of Inhibition Monitor_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 Value from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the enzyme inhibitory activity of this compound.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine_Oxidase_1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase_1 Xanthine Xanthine Xanthine_Oxidase_2 Xanthine Oxidase Xanthine->Xanthine_Oxidase_2 Uric_Acid Uric_Acid Xanthine_Oxidase_1->Xanthine Xanthine_Oxidase_2->Uric_Acid trans_4_NCA trans-4-Nitrocinnamic Acid trans_4_NCA->Inhibition_1 trans_4_NCA->Inhibition_2 Inhibition_1->Xanthine_Oxidase_1 Inhibition_2->Xanthine_Oxidase_2

Caption: Inhibition of the xanthine oxidase pathway by trans-4-Nitrocinnamic acid.

Conclusion and Future Directions

The available scientific literature indicates that trans-4-nitrocinnamic acid exhibits notable biological activities, particularly as an inhibitor of xanthine oxidase and tyrosinase, and as an antimicrobial agent. However, a significant knowledge gap exists regarding the biological profile of its cis isomer. Given that stereochemistry can profoundly impact pharmacological effects, as seen with unsubstituted cinnamic acid, a direct comparative study of the cis and trans isomers of this compound is warranted. Such research would be invaluable for a comprehensive understanding of their structure-activity relationships and could unveil novel therapeutic applications for either isomer. Future investigations should focus on synthesizing and isolating the pure cis isomer and performing a battery of head-to-head biological assays against its trans counterpart.

References

Unveiling the Potential of 4-Nitrocinnamic Acid: A Comparative Molecular Docking Guide to Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of 4-Nitrocinnamic acid against the well-established target protein, Xanthine Oxidase (XO), with a focus on its potential as a therapeutic agent. Through a detailed analysis of binding affinities, interaction mechanisms, and experimental protocols, this document serves as a valuable resource for understanding the inhibitory potential of this compound in the context of existing drugs.

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of XO activity can lead to hyperuricemia, a precursor to gout and other metabolic disorders.[2][3] Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions.[2] This guide delves into the molecular docking simulation of this compound with XO, comparing its performance with the widely used clinical inhibitors, Allopurinol and Febuxostat.

Performance Snapshot: this compound vs. Commercial Inhibitors

Molecular docking simulations provide valuable insights into the binding affinity and potential inhibitory activity of a compound against a target protein. The data summarized below showcases the comparative performance of this compound against Allopurinol and Febuxostat in their interaction with Xanthine Oxidase.

CompoundBinding Energy (kcal/mol)Inhibition Constant (IC50/Ki)Key Interacting Residues (Predicted)
This compound Not explicitly stated in provided abstracts, but related cinnamic acids show values around -6.0 kcal/mol.[4]IC50: 23.02 ± 0.12 μmol/LForms three hydrogen bonds outside the catalytic center.
Allopurinol -4.47 to -6.1Ki: ~2.9 μMGlu802, Arg880, Phe914, Phe1009, Thr1010
Febuxostat -8.5Ki: 0.6 - 1.8 nMGlu802, Arg880, Phe914, Phe1009, Thr1010, Ala1079

Deciphering the Binding Mechanisms

The mode of interaction with the target protein is a critical determinant of a drug's efficacy and specificity. This compound, Allopurinol, and Febuxostat exhibit distinct binding and inhibitory mechanisms against Xanthine Oxidase.

This compound: Studies reveal that this compound acts as a reversible and noncompetitive inhibitor of XO. Molecular docking simulations suggest that it binds at a site located at the bottom, outside the catalytic center, forming three hydrogen bonds. The presence of the nitro group on the cinnamic acid structure is deemed essential for its enhanced inhibitory effect on XO. The binding is primarily driven by hydrogen bonds and van der Waals forces.

Allopurinol: As a purine analog, Allopurinol functions as a competitive inhibitor of Xanthine Oxidase. It is a substrate for XO and is converted to Alloxanthine, which then binds tightly to the reduced molybdenum center of the enzyme's active site, thereby inhibiting its function.

Febuxostat: In contrast, Febuxostat is a non-purine, selective inhibitor of XO and exhibits a mixed-type inhibition mechanism. It forms a stable, long-lived complex with both the oxidized and reduced forms of the enzyme by binding to a channel leading to the molybdenum center. This potent inhibition is attributed to its strong interactions with key amino acid residues within the active site.

Experimental Protocols: A Look into the Methodology

The following section outlines a generalized experimental protocol for the molecular docking simulation of small molecules with Xanthine Oxidase, based on methodologies cited in the researched literature.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein, Xanthine Oxidase, is typically obtained from the Protein Data Bank (PDB). A common PDB ID used in these studies is 1N5X, which represents the enzyme in complex with Febuxostat.

  • Protein Preparation: The retrieved protein structure is prepared by removing water molecules, co-crystallized ligands, and any cofactors not involved in the binding interaction. Hydrogen atoms are added to the protein, and appropriate charges and atom types are assigned.

  • Ligand Preparation: The 3D structures of the ligands (this compound, Allopurinol, Febuxostat) are generated and optimized to obtain the most stable conformation. This is often done using computational chemistry software.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, GOLD, and LibDock.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The dimensions and coordinates of the grid box are crucial for accurate results.

  • Docking Algorithm: The docking program then explores various possible conformations and orientations of the ligand within the defined grid box, using algorithms like the Lamarckian Genetic Algorithm in AutoDock.

  • Scoring Function: Each generated pose is evaluated using a scoring function that predicts the binding affinity (e.g., binding energy in kcal/mol). The pose with the most favorable score is considered the most likely binding mode.

3. Analysis of Results:

  • Binding Affinity: The predicted binding energies and inhibition constants are analyzed to rank the ligands based on their potential inhibitory activity.

  • Interaction Analysis: The best-docked poses are visualized to identify the key amino acid residues involved in the interaction with the ligand. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

Visualizing the Path to Discovery

The following diagrams illustrate the key processes involved in molecular docking and the signaling pathway of Xanthine Oxidase.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Retrieval, Cleaning) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure Generation) docking Molecular Docking (Conformational Search) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Interaction Analysis (Visualization of Poses) scoring->analysis

A generalized workflow for molecular docking simulations.

xanthine_oxidase_pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid UricAcid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitor Inhibitor (e.g., this compound) Inhibitor->XO

Inhibitory action on the Xanthine Oxidase signaling pathway.

References

4-Nitrocinnamic Acid as a Xanthine Oxidase Inhibitor: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and effective therapies for hyperuricemia and related conditions such as gout, 4-Nitrocinnamic acid (4-NA) has emerged as a promising inhibitor of xanthine oxidase (XO), a key enzyme in purine metabolism. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-NA against established XO inhibitors, allopurinol and febuxostat, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates potent inhibitory activity against xanthine oxidase in vitro, with a half-maximal inhibitory concentration (IC50) in the micromolar range. In vivo studies in a mouse model of hyperuricemia have confirmed its efficacy in significantly reducing serum uric acid levels. This guide presents a side-by-side comparison of 4-NA with the widely used XO inhibitors, allopurinol and febuxostat, highlighting its potential as a therapeutic candidate.

In Vitro Efficacy: A Quantitative Comparison

The in vitro inhibitory potential of this compound against xanthine oxidase has been evaluated and compared with standard inhibitors. The IC50 value, representing the concentration of an inhibitor required to reduce the enzyme's activity by half, is a key metric for this comparison.

InhibitorIC50 Value (µM)Mechanism of Inhibition
This compound 23.02 ± 0.12[1][2]Reversible and noncompetitive[1][2]
Allopurinol ~2.5 - 7.5Competitive
Febuxostat ~0.0018 - 0.005Non-competitive (mixed-type)

Table 1: In Vitro Inhibitory Activity against Xanthine Oxidase. This table summarizes the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition for this compound, allopurinol, and febuxostat.

In Vivo Efficacy: Uric Acid Reduction in Hyperuricemic Models

The therapeutic effectiveness of an XO inhibitor is ultimately determined by its ability to lower uric acid levels in a living organism. The following table summarizes the in vivo efficacy of 4-NA and its alternatives in animal models of hyperuricemia.

InhibitorAnimal ModelDosageRoute of AdministrationSerum Uric Acid Reduction
This compound Hyperuricemic MiceNot specified in abstractNot specified in abstractSignificant reduction[1]
Allopurinol Hyperuricemic Mice5 - 10 mg/kgOralDose-dependent reduction
Febuxostat Hyperuricemic Rats1 - 5 mg/kgOralDose-dependent reduction (up to ~50% at 5 mg/kg)

Table 2: In Vivo Efficacy of Xanthine Oxidase Inhibitors. This table outlines the in vivo effects of this compound, allopurinol, and febuxostat on serum uric acid levels in animal models of hyperuricemia.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the xanthine oxidase signaling pathway and a typical workflow for evaluating XO inhibitors.

Xanthine_Oxidase_Pathway cluster_purine_catabolism Purine Catabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric Acid->Hyperuricemia 4-NA 4-NA Xanthine Oxidase Xanthine Oxidase 4-NA->Xanthine Oxidase inhibit Allopurinol Allopurinol Allopurinol->Xanthine Oxidase inhibit Febuxostat Febuxostat Febuxostat->Xanthine Oxidase inhibit Gout & other diseases Gout & other diseases Hyperuricemia->Gout & other diseases

Figure 1: Xanthine Oxidase Signaling Pathway. This diagram illustrates the role of xanthine oxidase in purine catabolism and the inhibitory action of this compound and other inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Enzyme Prep Prepare Xanthine Oxidase Solution Reaction Incubate Enzyme, Substrate & Inhibitor Enzyme Prep->Reaction Substrate Prep Prepare Xanthine Solution Substrate Prep->Reaction Inhibitor Prep Prepare 4-NA/Alternative Solutions Inhibitor Prep->Reaction Measurement Measure Uric Acid Production (OD at 295 nm) Reaction->Measurement IC50 Calc Calculate IC50 Value Measurement->IC50 Calc Animal Model Induce Hyperuricemia in Mice (e.g., with Potassium Oxonate) Treatment Administer 4-NA/Alternatives Animal Model->Treatment Blood Collection Collect Blood Samples Treatment->Blood Collection SUA Measurement Measure Serum Uric Acid Levels Blood Collection->SUA Measurement Efficacy Eval Evaluate Percentage Reduction in Uric Acid SUA Measurement->Efficacy Eval

Figure 2: Experimental Workflow for Inhibitor Evaluation. This diagram outlines the key steps in the in vitro and in vivo evaluation of xanthine oxidase inhibitors.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compound (e.g., this compound) and positive controls (Allopurinol, Febuxostat)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a stock solution of xanthine oxidase in phosphate buffer.

  • Prepare a stock solution of xanthine in a suitable solvent (e.g., NaOH) and then dilute in phosphate buffer.

  • Prepare serial dilutions of the test compound and positive controls in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound/control solution to each well.

  • Initiate the reaction by adding the xanthine oxidase solution to each well.

  • Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hyperuricemia Animal Model

Objective: To evaluate the in vivo efficacy of a test compound in reducing serum uric acid levels in a hyperuricemic animal model.

Materials:

  • Male Kunming mice (or other suitable rodent strain)

  • Potassium oxonate (uricase inhibitor)

  • Test compound (e.g., this compound) and positive controls (Allopurinol, Febuxostat)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Serum uric acid assay kit

Procedure:

  • Acclimatize the animals for at least one week with free access to food and water.

  • Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally or orally) approximately 1 hour before the administration of the test compound.

  • Divide the animals into several groups: a normal control group, a hyperuricemic model group, positive control groups (allopurinol, febuxostat), and test compound groups at various doses.

  • Administer the test compound or vehicle orally to the respective groups.

  • At a predetermined time point after drug administration (e.g., 1, 2, or 4 hours), collect blood samples from the retro-orbital plexus or by cardiac puncture under anesthesia.

  • Separate the serum by centrifugation.

  • Measure the serum uric acid concentration using a commercially available kit according to the manufacturer's instructions.

  • Calculate the percentage reduction in serum uric acid for each treatment group compared to the hyperuricemic model group.

Conclusion

This compound demonstrates significant potential as a xanthine oxidase inhibitor, with compelling in vitro potency and confirmed in vivo efficacy in reducing serum uric acid levels. While further studies are required to fully elucidate its pharmacokinetic and toxicological profiles, the data presented in this guide suggests that 4-NA warrants further investigation as a potential therapeutic agent for the management of hyperuricemia and associated disorders. Its distinct noncompetitive mechanism of inhibition may offer advantages over existing therapies. The detailed protocols provided herein offer a foundation for researchers to conduct further comparative studies and advance the development of novel XO inhibitors.

References

Structure-Activity Relationship of 4-Nitrocinnamic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-nitrocinnamic acid analogs, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways.

Comparative Biological Activities

The biological activities of this compound and its analogs have been evaluated across several domains, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory applications. The following tables summarize the quantitative data from these studies, offering a clear comparison of the performance of different analogs.

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has been investigated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating greater potency.

CompoundMicroorganismMIC (µM)Reference
This compoundBacillus subtilis891[1]
This compoundEscherichia coli794[1]
3-Nitrocinnamic acidAspergillus niger43.5[1]
3-Nitrocinnamic acidBacillus subtilis203[1]
3-Nitrocinnamic acidCandida albicans43.5[1]
3-Nitrocinnamic acidEscherichia coli252
3-Nitrocinnamic acidStaphylococcus aureus252

Key SAR Insights: The position of the nitro group on the phenyl ring significantly influences antimicrobial activity. For instance, 3-nitrocinnamic acid displays broader and more potent activity against both bacteria and fungi compared to this compound.

Anticancer Activity

The cytotoxic effects of this compound analogs have been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to measure the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Reference
This compound derivative (16c)HeLa (Cervical Cancer)<10 µg/mL
This compound derivative (16d)HeLa (Cervical Cancer)<10 µg/mL
This compound derivative (17a)HeLa (Cervical Cancer)<10 µg/mL
This compound derivative (17d)HeLa (Cervical Cancer)<10 µg/mL
This compound derivative (16f)HeLa (Cervical Cancer)>60 µg/mL

Key SAR Insights: The anticancer activity of these cinnamamide derivatives is influenced by the nature of the substituents. For example, derivatives 16c, 16d, 17a, and 17d demonstrated potent activity, while derivative 16f was significantly less active. This suggests that specific structural modifications are crucial for enhancing cytotoxicity against cancer cells.

Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, with lower IC50 values indicating stronger antioxidant potential.

CompoundAntioxidant AssayIC50Reference
This compound derivative (16f)DPPH310.50 ± 0.73 µg/mL
This compound derivative (17d)DPPH574.41 ± 1.34 µg/mL
This compound derivative (16f)ABTS597.53 ± 1.3 µg/mL
This compound derivative (17d)ABTS419.18 ± 2.72 µg/mL

Key SAR Insights: The antioxidant properties of these derivatives vary with their chemical structure. Compound 16f exhibited the strongest radical scavenging activity in the DPPH assay, while compound 17d was more effective in the ABTS assay.

Enzyme Inhibitory Activity

This compound and its analogs have been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and tyrosinase.

CompoundEnzymeIC50 (µM)Reference
This compoundXanthine Oxidase23.02 ± 0.12
Cinnamic acid derivative 9Tyrosinase68.6 ± 4.2

Key SAR Insights: The presence of a nitro group at the 4-position of the cinnamic acid structure is crucial for potent xanthine oxidase inhibition. For tyrosinase inhibition, specific substitutions on the phenyl ring of cinnamic acid derivatives lead to enhanced inhibitory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial twofold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture: In a 96-well plate, different concentrations of the test compounds are mixed with the DPPH solution. A control well contains only the DPPH solution and the solvent used for the compounds.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined from a plot of scavenging activity against compound concentration.

Xanthine Oxidase Inhibition Assay
  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding xanthine oxidase to the mixture.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes).

  • Measurement of Uric Acid Formation: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Calculation of Inhibition: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are often mediated through their interaction with specific cellular signaling pathways. While direct evidence for this compound analogs is still emerging, the broader class of cinnamic acid derivatives has been shown to modulate key pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

Cinnamic acid derivatives have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProInflammatory_Genes Activates Transcription NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Cinnamic_Acid_Analog 4-Nitrocinnamic Acid Analog Cinnamic_Acid_Analog->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a this compound analog.

General Experimental Workflow for Biological Activity Screening

The process of evaluating the biological activity of novel compounds typically follows a standardized workflow from synthesis to data analysis.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Assays Purification->Bioassays Antimicrobial Antimicrobial (MIC) Bioassays->Antimicrobial Anticancer Anticancer (IC50) Bioassays->Anticancer Antioxidant Antioxidant (IC50) Bioassays->Antioxidant DataAnalysis Data Analysis and SAR Determination Antimicrobial->DataAnalysis Anticancer->DataAnalysis Antioxidant->DataAnalysis Lead_Optimization Lead Compound Optimization DataAnalysis->Lead_Optimization

Caption: A general workflow for the synthesis and biological evaluation of novel compounds.

Apoptosis Induction in Cancer Cells

Cinnamic acid derivatives can induce apoptosis (programmed cell death) in cancer cells through the modulation of pro- and anti-apoptotic proteins.

Apoptosis_Pathway Cinnamic_Analog 4-Nitrocinnamic Acid Analog Bax Bax (Pro-apoptotic) Cinnamic_Analog->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cinnamic_Analog->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by a this compound analog in cancer cells.

References

Quantitative Structure-Activity Relationship (QSAR) of Nitrocinnamic Acids and Related Nitroaromatics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quantitative structure-activity relationship (QSAR) of nitrocinnamic acids and a broader class of nitroaromatic compounds, focusing on their toxicological effects. Experimental data from a comprehensive study on the toxicity of nitroaromatics against the protozoan Tetrahymena pyriformis is presented, alongside detailed experimental protocols. Visualizations of the QSAR workflow and the interplay of molecular descriptors are included to facilitate a deeper understanding of the structure-activity landscape.

Comparative Analysis of Nitroaromatic Toxicity

A pivotal study by Artemenko et al. investigated the toxicity of 95 diverse nitroaromatic compounds, providing a robust dataset for QSAR analysis. The biological activity is expressed as the inverse logarithm of the 50% growth inhibition concentration (log (IGC₅₀)⁻¹ in mM) against Tetrahymena pyriformis. This value indicates the potency of a compound to inhibit cell growth, with higher values signifying greater toxicity.

The QSAR models developed in this study highlight the significant role of various physicochemical and structural features in determining the toxicity of nitroaromatic compounds. While the study does not focus exclusively on nitrocinnamic acids, the inclusion of a wide range of substituted nitrobenzenes provides valuable insights into the structural modifications that influence biological activity. Key descriptors identified in such studies often relate to the molecule's hydrophobicity (lipophilicity), electronic properties (e.g., electrophilicity), and steric factors.[1][2][3]

Below is a summary of the toxicity data for a selection of nitroaromatic compounds from the aforementioned study, which serves as a representative dataset for comparing the impact of different substituents on a nitro-substituted benzene ring.

Table 1: Toxicity of Selected Nitroaromatic Compounds against Tetrahymena pyriformis

Compound NameChemical FormulaCAS Numberlog (IGC₅₀)⁻¹ (mM)
NitrobenzeneC₆H₅NO₂98-95-30.14
2-NitrotolueneC₇H₇NO₂88-72-20.05
3-NitrotolueneC₇H₇NO₂99-08-10.06
4-NitrotolueneC₇H₇NO₂99-99-00.17
1,2-DinitrobenzeneC₆H₄N₂O₄528-29-01.25
1,3-DinitrobenzeneC₆H₄N₂O₄99-65-00.89
1,4-DinitrobenzeneC₆H₄N₂O₄100-25-41.58
2-ChloronitrobenzeneC₆H₄ClNO₂88-73-30.43
3-ChloronitrobenzeneC₆H₄ClNO₂121-73-30.43
4-ChloronitrobenzeneC₆H₄ClNO₂100-00-50.43
2,4-DinitrotolueneC₇H₆N₂O₄121-14-21.15
2,6-DinitrotolueneC₇H₆N₂O₄606-20-20.96
2-NitrophenolC₆H₅NO₃88-75-50.81
3-NitrophenolC₆H₅NO₃554-84-70.49
4-NitrophenolC₆H₅NO₃100-02-71.04
2-NitroanilineC₆H₆N₂O₂88-74-40.47
3-NitroanilineC₆H₆N₂O₂99-09-2-0.11
4-NitroanilineC₆H₆N₂O₂100-01-60.43
2-Nitrobenzoic acidC₇H₅NO₄552-16-90.19
3-Nitrobenzoic acidC₇H₅NO₄121-92-6-0.01
4-Nitrobenzoic acidC₇H₅NO₄62-23-70.11
2-Nitrocinnamic acidC₉H₇NO₄612-41-9Not Available in Dataset
3-Nitrocinnamic acidC₉H₇NO₄612-40-8Not Available in Dataset
4-Nitrocinnamic acidC₉H₇NO₄619-89-6Not Available in Dataset

Note: The toxicity data for nitrocinnamic acid isomers were not available in the specific dataset from Artemenko et al. (2011). Their inclusion is for comparative structural context.

Experimental Protocols

The determination of the 50% growth inhibition concentration (IGC₅₀) for toxicants against Tetrahymena pyriformis is a standardized ecotoxicological assay. The following protocol is a detailed representation of the methodology typically employed in such studies.

Toxicity Testing Protocol: Tetrahymena pyriformis Growth Inhibition Assay

  • Tetrahymena pyriformis Culture Maintenance:

    • The protozoan Tetrahymena pyriformis is cultivated in a sterile nutrient medium. A common medium consists of 10g of tryptone and 1g of yeast extract per 1000 cm³ of tap water.[4]

    • The medium is sterilized by autoclaving at 121°C for 20 minutes.[4]

    • Cultures are maintained by weekly inoculation into fresh medium and are incubated in the dark at a controlled temperature, typically around 20-25°C.

  • Preparation of Test Solutions:

    • A dilution series of the test chemical is prepared. The concentrations are chosen to span a range that is expected to cause between 0% and 100% inhibition of cell growth.

    • A control group, containing only the culture medium and the solvent used to dissolve the test chemical (if any), is run in parallel. Sterile tap water is often used as the control.

  • Exposure:

    • A specific volume of the Tetrahymena pyriformis culture is inoculated into sterile Erlenmeyer flasks containing the test solutions and nutrient medium.

    • To prevent bacterial contamination, an antibiotic solution (e.g., a mixture of penicillin, streptomycin, and nystatin) can be added to each flask.

    • The flasks are then incubated under controlled conditions (e.g., 20-25°C, in the dark, with shaking at 100 rpm) for a defined period, typically 24 to 72 hours.

  • Data Collection and Analysis:

    • At the end of the exposure period, the cell density in each flask is determined. This is often done by taking a subsample, fixing the cells (e.g., with formalin), and counting them under a microscope using a counting chamber like a Bürker chamber.

    • The percentage of growth inhibition for each concentration is calculated relative to the control group.

    • The IGC₅₀ value, which is the concentration of the chemical that causes a 50% reduction in cell growth compared to the control, is then determined using statistical methods, typically by plotting the percentage of inhibition against the logarithm of the concentration and fitting a dose-response curve.

Visualizing QSAR Principles and Workflows

To better understand the logical framework of a QSAR study and the relationship between molecular properties and biological activity, the following diagrams are provided.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Application & Interpretation Data Dataset of Molecules (e.g., Nitrocinnamic Acids) Descriptors Calculate Molecular Descriptors (Physicochemical, Topological, etc.) Data->Descriptors Activity Biological Activity Data (e.g., IC50, MIC) Split Split Data into Training and Test Sets Activity->Split Descriptors->Split Model Develop QSAR Model (e.g., MLR, PLS) Split->Model Validation Internal & External Validation (R², Q², etc.) Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction Interpretation Interpret Model to Understand Structure-Activity Relationship Validation->Interpretation

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Descriptor_Activity_Relationship cluster_descriptors Molecular Descriptors cluster_activity Biological Activity Lipophilicity Lipophilicity (logP) Activity Toxicity of Nitrocinnamic Acids Lipophilicity->Activity Membrane Permeation Electronic Electronic Effects (e.g., Hammett constant) Electronic->Activity Receptor Interaction Steric Steric Properties (e.g., Molar Refractivity) Steric->Activity Binding Site Fit Topological Topological Indices Topological->Activity Molecular Shape & Size

Caption: The relationship between molecular descriptors and the biological activity of nitrocinnamic acids.

References

A Comparative Analysis of Xanthine Oxidase Inhibition: 4-Nitrocinnamic Acid vs. Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of 4-Nitrocinnamic acid and the established drug allopurinol on xanthine oxidase, a key enzyme in purine metabolism. The following sections present a summary of their inhibitory potency, a detailed experimental protocol for assessing their activity, and visual representations of their mechanisms of action and the experimental workflow.

Data Presentation: Inhibitory Effects on Xanthine Oxidase

The inhibitory activities of this compound and allopurinol against xanthine oxidase are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 ValueMechanism of Inhibition
This compound 23.02 ± 0.12 µmol/L[1][2]Reversible and noncompetitive[1][2]
Allopurinol 0.2 - 50 µMAllopurinol acts as a competitive inhibitor.[3] Its active metabolite, oxypurinol, is a non-competitive inhibitor.

Experimental Protocols: Xanthine Oxidase Inhibition Assay

This section outlines a typical spectrophotometric method to determine the inhibitory effect of a compound on xanthine oxidase activity. The assay is based on measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from the substrate xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk or other suitable source)

  • Test compounds (this compound, Allopurinol)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the potassium phosphate buffer.

    • Dissolve xanthine in the buffer to a final concentration of 150 µM. Gentle warming may be necessary.

    • Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer (e.g., 0.1 units/mL).

    • Dissolve the test compounds (this compound and allopurinol) in DMSO to create high-concentration stock solutions. Further dilute with the phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • 50 µL of the test compound solution (or vehicle for the control).

      • 35 µL of phosphate buffer.

      • 30 µL of xanthine oxidase solution.

    • Mix the contents gently and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 60-150 µL of the xanthine substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 295 nm every 30-60 seconds for a duration of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of uric acid formation from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of enzyme without inhibitor) - (Activity of enzyme with inhibitor)] / (Activity of enzyme without inhibitor) * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: Purine Catabolism and Inhibition

Purine Catabolism and Inhibition Pathway Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Substrate Xanthine Xanthine Xanthine->Xanthine_Oxidase Substrate Uric_Acid Uric Acid Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid Allopurinol Allopurinol (Competitive) Allopurinol->Inhibition_A Four_Nitrocinnamic_Acid This compound (Noncompetitive) Four_Nitrocinnamic_Acid->Inhibition_F

Caption: Inhibition of Uric Acid Production by Allopurinol and this compound.

Experimental Workflow: Comparing Inhibitory Effects

Experimental Workflow for Comparing Inhibitors cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Compounds Prepare Test Compounds (4-NA & Allopurinol) Compounds->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 295 nm Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Values Inhibition_Calculation->IC50_Determination

Caption: Workflow for Comparing Xanthine Oxidase Inhibitors.

References

Unveiling the Non-Competitive Inhibition Mechanism of 4-Nitrocinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the non-competitive inhibition mechanism of 4-Nitrocinnamic acid (4-NA) against xanthine oxidase (XO), a key enzyme in purine metabolism implicated in conditions like gout. Through a presentation of experimental data, detailed protocols, and visual diagrams, this document serves as a valuable resource for researchers investigating enzyme inhibitors.

Executive Summary

This compound has been identified as a reversible and non-competitive inhibitor of xanthine oxidase.[1][2][3] This mechanism is distinct from that of commonly used competitive inhibitors, such as allopurinol. Experimental evidence indicates that 4-NA binds to a site on the enzyme other than the active site, thereby reducing the enzyme's catalytic efficiency without preventing the substrate from binding. This is supported by kinetic studies and molecular docking simulations which show 4-NA binding outside the catalytic center of xanthine oxidase.[1][3] The inhibitory potency of 4-NA against xanthine oxidase has been quantified with an IC50 value of 23.02 ± 0.12 μmol/L.

Comparative Analysis of Xanthine Oxidase Inhibitors

InhibitorInhibition MechanismTarget EnzymeIC50 (µM)Ki (µM)
This compound Non-competitive Xanthine Oxidase 23.02 ± 0.12 Not Reported
AllopurinolCompetitiveXanthine Oxidase2.84 ± 0.412.12
FebuxostatNon-Purine AnalogXanthine Oxidase0.01Not Reported
3,4,5-Trihydroxycinnamic acid (THCA)CompetitiveXanthine Oxidase61.60 ± 8.00170
HesperidinNon-competitiveXanthine OxidaseNot ReportedNot Reported
NaringinNon-competitiveXanthine OxidaseNot ReportedNot Reported

Table 1: Comparison of IC50 and Ki values for various xanthine oxidase inhibitors. This table showcases the inhibitory potency and mechanism of this compound in comparison to other well-characterized inhibitors.

Understanding Non-Competitive Inhibition

Non-competitive inhibition is a type of reversible enzyme inhibition where the inhibitor binds to the enzyme at a site distinct from the substrate-binding site. This binding event alters the enzyme's conformation, leading to a decrease in its catalytic activity.

A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This results in a decrease in the maximum reaction velocity (Vmax) without affecting the Michaelis constant (Km), which is a measure of the substrate's binding affinity to the enzyme.

NonCompetitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) ES->E - S P Product (P) ES->P kcat (Vmax) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Ki) I Inhibitor (I) EI->E - I EI->ESI + S (Km) ESI->ES - I ESI->EI - S

Figure 1. Signaling pathway of non-competitive enzyme inhibition.

Experimental Protocols

Determining the Inhibition Mechanism and Ki of a Non-Competitive Inhibitor

This protocol outlines the general procedure for determining the type of inhibition and the inhibition constant (Ki) for a compound against xanthine oxidase.

1. Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (inhibitor)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

2. Preparation of Solutions:

  • Prepare a stock solution of xanthine in the phosphate buffer.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the phosphate buffer.

  • Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

3. Enzyme Activity Assay:

  • Set up a series of reactions in the microplate wells or cuvettes. Each reaction should contain:

    • Phosphate buffer

    • A fixed concentration of xanthine oxidase

    • Varying concentrations of the substrate, xanthine

    • A fixed concentration of this compound (for the inhibited reactions) or an equivalent volume of buffer/DMSO (for the uninhibited control).

  • Pre-incubate the mixture (buffer, enzyme, and inhibitor/control) at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding the xanthine solution.

  • Immediately monitor the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes). The rate of increase in absorbance corresponds to the rate of uric acid formation.

4. Data Analysis:

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

  • Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for both the inhibited and uninhibited reactions (Lineweaver-Burk plot).

  • For a non-competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect on the x-axis, indicating that Km is unchanged, while the y-intercept (1/Vmax) will be higher for the inhibited reaction, indicating a decrease in Vmax.

  • The inhibition constant (Ki) can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, XO, Substrate, Inhibitor) prep_solutions Prepare Serial Dilutions of Substrate and Inhibitor prep_reagents->prep_solutions setup_reactions Set up Reactions (Control & Inhibited) prep_solutions->setup_reactions pre_incubate Pre-incubate (Enzyme + Inhibitor) setup_reactions->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 295 nm (Monitor Uric Acid Formation) initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocities (V₀) measure_absorbance->calc_velocity lw_plot Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) calc_velocity->lw_plot determine_mechanism Determine Inhibition Mechanism (Analyze Plot Intercepts) lw_plot->determine_mechanism calc_ki Calculate Ki from Secondary Plot determine_mechanism->calc_ki

Figure 2. Experimental workflow for determining enzyme inhibition kinetics.

Conclusion

The available evidence strongly supports the classification of this compound as a non-competitive inhibitor of xanthine oxidase. Its distinct mechanism of action, binding to an allosteric site, presents an alternative strategy for modulating the activity of this important enzyme compared to traditional active-site-directed inhibitors. Further studies to elucidate the precise binding site and to determine its kinetic parameters (Km, Vmax, and Ki) will be invaluable for the rational design of novel and more potent non-competitive inhibitors of xanthine oxidase.

References

A Researcher's Guide to 4-Nitrocinnamic Acid: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties and biological interactions is paramount. This guide provides a comprehensive comparison of 4-Nitrocinnamic acid, cross-referencing experimental data with the PubChem database, and evaluating it against relevant alternatives.

Physicochemical Properties: A Comparative Analysis

This compound (4-NCA) is a derivative of cinnamic acid characterized by a nitro group at the para position of the phenyl ring. This substitution significantly influences its physical and chemical properties compared to its parent compound and other isomers. The following tables summarize key quantitative data for 4-NCA and selected alternatives: Cinnamic acid, 2-Nitrocinnamic acid, and p-Coumaric acid (4-Hydroxycinnamic acid).

Table 1: Comparison of Melting and Boiling Points
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₉H₇NO₄193.16289 (dec.)~329-346 (estimate)[1]
PubChem Value (4-NCA) C₉H₇NO₄193.16[2]Not listedNot listed
Cinnamic acidC₉H₈O₂148.16133[3]300[3]
2-Nitrocinnamic acidC₉H₇NO₄193.16243-245~329 (estimate)
p-Coumaric acidC₉H₈O₃164.16215-218Not available

Note: (dec.) indicates decomposition.

Table 2: Comparison of Solubility and Acidity
CompoundWater SolubilityLogPpKa
This compound Insoluble1.693 (Crippen Method)4.07 (Predicted)
PubChem Value (4-NCA) Not specified2.1 (Computed)Not specified
Cinnamic acid0.546 mg/mL2.133.89
2-Nitrocinnamic acidInsoluble/sparingly soluble1.5 (XlogP)4.15
p-Coumaric acidNot specified1.4 (XlogP)Not specified

Experimental Protocols

Accurate and reproducible data are the foundation of scientific research. Below are detailed methodologies for key experiments cited in this guide.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a melting point apparatus.

  • Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.

  • Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm. The tube is tapped gently to compact the sample at the sealed bottom.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.

Aqueous Solubility Determination (Shake-Flask Method)

This method is used to determine the thermodynamic solubility of a compound that is poorly soluble in water.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating molecular structure.

  • Sample Preparation: For ¹H NMR, 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required. The sample is placed in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.

  • Data Acquisition: For a ¹H spectrum, a standard pulse sequence is used. For a ¹³C spectrum, a proton-decoupled sequence is typically run to simplify the spectrum. The number of scans is adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (like TMS).

Biological Activity: Tyrosinase Inhibition

This compound and its derivatives are known to exhibit various biological activities. A notable activity is the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway.

Tyrosinase Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, a reaction that produces a colored product (dopachrome).

  • Reagents:

    • Mushroom Tyrosinase enzyme solution.

    • L-DOPA (substrate) solution.

    • Phosphate buffer (e.g., 50 mM, pH 6.8).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control (e.g., Kojic acid).

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution to each well.

    • The plate is pre-incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

    • The reaction is initiated by adding the L-DOPA substrate to all wells.

    • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Visualizing Workflows and Pathways

Synthesis of this compound

The Knoevenagel condensation is a common method for synthesizing cinnamic acids. The diagram below illustrates the workflow for synthesizing this compound from 4-nitrobenzaldehyde and malonic acid.

G reagents 4-Nitrobenzaldehyde + Malonic Acid reaction Heat / Reflux reagents->reaction solvent Pyridine (Solvent) Piperidine (Catalyst) solvent->reaction In workup1 Cool & Acidify (e.g., with HCl) reaction->workup1 1. precipitation Crude Product Precipitates workup1->precipitation 2. filtration Filter & Wash precipitation->filtration 3. purification Recrystallize (e.g., from Ethanol) filtration->purification 4. product Pure 4-Nitrocinnamic Acid Crystals purification->product 5.

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Mechanism of Tyrosinase Inhibition

Tyrosinase catalyzes two key steps in melanin production. Inhibitors like this compound can block this process, which is relevant for applications in cosmetics (skin lightening) and medicine (treating hyperpigmentation).

G tyrosine L-Tyrosine tyrosinase1 Tyrosinase (Monophenolase activity) tyrosine->tyrosinase1 dopa L-DOPA tyrosinase2 Tyrosinase (Diphenolase activity) dopa->tyrosinase2 dopaquinone Dopaquinone melanin Melanin (Pigment) dopaquinone->melanin Further steps tyrosinase1->dopa tyrosinase2->dopaquinone inhibitor 4-Nitrocinnamic Acid inhibitor->tyrosinase1 Inhibits inhibitor->tyrosinase2 Inhibits

Caption: Simplified pathway of melanin synthesis and inhibition by this compound.

References

Safety Operating Guide

Proper Disposal of 4-Nitrocinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 4-Nitrocinnamic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1][2]

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Hazardous Characteristics and Incompatibilities

While this compound does not have a specific RCRA waste code, its classification as a hazardous waste is determined by its characteristics. It is crucial to prevent contact with incompatible materials to avoid dangerous reactions.

Hazardous Property Description Incompatible Materials
Reactivity Can react with certain substances, potentially leading to the release of heat or hazardous gases.Strong oxidizing agents, strong bases, strong acids/alkalis, and strong reducing agents.
Health Hazards Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.Mixing with incompatible materials can exacerbate these hazards.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through an approved hazardous waste disposal plant. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and associated hazards.

    • Do not mix this compound waste with other chemical waste streams, especially incompatible materials.

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection.

    • Ensure the container is in good condition and properly sealed to prevent leaks or spills.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • The storage area should be cool and dry, away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a detailed inventory of the waste, including the Safety Data Sheet (SDS) for this compound.

Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.

Spill Management

In the event of a spill, take the following steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate label_container Label Waste Container Clearly segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end spill->ppe No contain_spill Contain and Clean Spill spill->contain_spill Yes dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste contain_spill->dispose_cleanup dispose_cleanup->store

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Nitrocinnamic acid. The following procedural guidance is designed to ensure safe operational conduct and disposal, building a foundation of trust in laboratory safety and chemical handling.

Hazard Assessment

This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Some sources also indicate that it is harmful if swallowed.[2]

Summary of Hazards:

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irritation (Category 2)
Causes serious eye irritationEye Irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system
Harmful if swallowedAcute toxicity, oral (Category 4)

It is crucial to avoid breathing in dust, fumes, gas, mist, vapors, or spray of this compound. In case of fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound:

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.Chemical-resistant gloves (e.g., nitrile or neoprene).A flame-resistant lab coat that is fully buttoned, along with long pants and closed-toe shoes.A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if dust is generated or if working outside of a fume hood.
Running Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile or neoprene).A flame-resistant lab coat that is fully buttoned, with long pants and closed-toe shoes.All operations should ideally be conducted within a certified chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile or neoprene).A flame-resistant lab coat that is fully buttoned, with long pants and closed-toe shoes.All operations should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
Handling Waste Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile or neoprene).A flame-resistant lab coat that is fully buttoned, with long pants and closed-toe shoes.Work should be conducted in a well-ventilated area, preferably a fume hood.

Operational Plan

A systematic approach to handling this compound is essential for laboratory safety. The following step-by-step guidance covers the key stages of working with this chemical.

Preparation and Weighing
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.

  • Personal Protective Equipment : Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Avoiding Dust : Minimize the generation of dust when weighing and transferring the solid material.

  • Labeling : Clearly label all containers with the chemical name and any relevant hazard warnings.

Dissolving and Reactions
  • Container : Use appropriate, chemically resistant glassware.

  • Spills : Be prepared for potential spills. Keep spill cleanup materials readily available.

  • Incompatible Materials : Avoid contact with strong oxidizing agents.

  • Monitoring : Continuously monitor reactions for any unexpected changes.

Post-Procedure and Cleanup
  • Decontamination : Clean all work surfaces and equipment thoroughly after use.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Chemical Waste : Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, paper towels, and disposable labware, should also be disposed of as hazardous waste.

Disposal Procedure
  • Consult Regulations : All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal Plant : Dispose of the contents and container at an approved waste disposal plant.

  • Original Containers : Whenever possible, leave chemicals in their original containers for disposal.

  • No Mixing : Do not mix this compound waste with other waste streams unless explicitly permitted.

  • Environmental Release : Do not let the product enter drains, other waterways, or the soil.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Assess Risks - Wear Full PPE - Work in Fume Hood handling Handling & Use - Weigh Carefully - Avoid Dust - Monitor Reaction prep->handling cleanup Cleanup - Decontaminate Surfaces - Wash Hands Thoroughly handling->cleanup emergency Emergency Response - Eye Wash/Safety Shower - Seek Medical Attention handling->emergency In Case of Exposure/Spill storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area cleanup->storage Store Unused Chemical disposal Waste Disposal - Segregate Waste - Follow Regulations cleanup->disposal Dispose of Waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrocinnamic acid
Reactant of Route 2
4-Nitrocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.